4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(azetidin-3-yl)-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)3-1-9(2-4-12)7-5-8-6-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIERFJIBCCZHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780732-40-3 | |
| Record name | 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Azetidine and Thiomorpholine 1,1-dioxide Moieties in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2][3] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of rigidity and metabolic stability, making it a prized component in the design of novel therapeutics.[1][3][4] The conformational restriction imposed by the azetidine scaffold can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[4] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance.[3][5]
Concurrently, the thiomorpholine 1,1-dioxide scaffold is a versatile building block in medicinal chemistry.[6][7] The sulfone group within this heterocycle can act as a hydrogen bond acceptor and can form strong interactions with the active sites of enzymes, potentially leading to their inhibition.[7] This moiety is often employed to enhance solubility, metabolic stability, and other crucial drug-like properties.[6] Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even antitumor effects.[6][7][8]
The combination of these two pharmacophoric elements in 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide results in a novel chemical entity with significant potential for the development of new therapeutic agents. This guide provides a comprehensive overview of a plausible synthetic pathway to this target molecule, detailing the underlying chemical principles and offering a step-by-step experimental protocol.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points to a key carbon-nitrogen bond formation between an appropriately protected azetidine precursor and thiomorpholine 1,1-dioxide. The synthesis strategy hinges on the nucleophilic nature of the secondary amine in thiomorpholine 1,1-dioxide and an electrophilic azetidine derivative.
Caption: Retrosynthetic analysis of the target molecule.
A common and effective strategy for constructing such substituted azetidines involves the reaction of a nucleophile with an azetidine bearing a suitable leaving group at the 3-position. To prevent unwanted side reactions, the azetidine nitrogen is typically protected, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its stability under a range of conditions and its facile removal under acidic conditions.
The synthesis of the thiomorpholine 1,1-dioxide component is also a critical consideration. This can be achieved through the oxidation of thiomorpholine, a commercially available starting material.[7]
Proposed Synthetic Pathway
The proposed synthesis of this compound can be envisioned as a three-stage process:
-
Preparation of Thiomorpholine 1,1-dioxide: Oxidation of thiomorpholine.
-
Synthesis of a Protected 3-Substituted Azetidine: Introduction of a leaving group onto a protected azetidine ring.
-
Nucleophilic Substitution and Deprotection: Coupling of the two key intermediates followed by removal of the protecting group.
Caption: Proposed multi-stage synthetic pathway.
Detailed Experimental Protocols
Stage 1: Synthesis of Thiomorpholine 1,1-dioxide
The oxidation of the sulfide in thiomorpholine to a sulfone is a standard and high-yielding transformation. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Thiomorpholine | 103.19 | 1.05 | 98% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | - | ~77% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
To a stirred solution of thiomorpholine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) at 0 °C, add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield thiomorpholine 1,1-dioxide as a solid.
Stage 2: Synthesis of N-Boc-3-(methylsulfonyloxy)azetidine
This stage involves the activation of the hydroxyl group of commercially available N-Boc-azetidin-3-ol to create a good leaving group for the subsequent nucleophilic substitution. Mesylation is a common and effective method for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-Boc-azetidin-3-ol | 173.21 | - | 97% |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.48 | 99% |
| Triethylamine (TEA) | 101.19 | 0.726 | 99.5% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
Procedure:
-
Dissolve N-Boc-azetidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to 0 °C.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude N-Boc-3-(methylsulfonyloxy)azetidine, which is often used in the next step without further purification.
Stage 3: Synthesis of this compound
This final stage involves the nucleophilic substitution of the mesylate by thiomorpholine 1,1-dioxide, followed by the deprotection of the Boc group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-Boc-3-(methylsulfonyloxy)azetidine | 251.3 | - | Crude from previous step |
| Thiomorpholine 1,1-dioxide | 135.19 | - | 98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | - | Anhydrous |
| Acetonitrile (ACN) | 41.05 | 0.786 | Anhydrous |
| Trifluoroacetic acid (TFA) | 114.02 | 1.49 | 99% |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
Procedure:
Step 3a: Coupling Reaction
-
To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous acetonitrile (approx. 0.15 M), add N-Boc-3-(methylsulfonyloxy)azetidine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-82 °C) and stir for 16-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
Step 3b: Deprotection
-
Dissolve the purified N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (1.0 eq) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
The resulting residue can be triturated with diethyl ether to precipitate the trifluoroacetate salt of the product. For the free base, a basic workup would be required. The dihydrochloride salt is also a common form for this compound.
Conclusion and Future Perspectives
The synthetic pathway outlined in this guide provides a robust and reliable method for the preparation of this compound, a molecule of considerable interest for drug discovery programs. The individual steps employ well-established and scalable chemical transformations. The modular nature of this synthesis allows for the potential generation of a library of analogues by utilizing substituted thiomorpholines or different azetidine building blocks. Further optimization of reaction conditions and purification techniques may be necessary depending on the desired scale and purity requirements. The unique combination of the strained azetidine ring and the polar sulfone-containing heterocycle in the target molecule presents exciting opportunities for the development of novel therapeutics with improved pharmacological profiles.
References
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])
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Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. (URL: [Link])
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An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, saturated heterocyclic scaffolds have become indispensable structural motifs. Their three-dimensional character, improved solubility, and favorable metabolic profiles offer distinct advantages over traditional flat aromatic systems. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable pharmacokinetic properties such as metabolic stability and conformational rigidity.[1] This guide focuses on a specific bifunctional building block, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , which combines the unique features of the azetidine moiety with the thiomorpholine 1,1-dioxide scaffold. The thiomorpholine portion, particularly in its oxidized sulfone form, is a recognized pharmacophore found in a range of biologically active compounds, noted for its hydrogen bond accepting capability and chemical stability.[2][3] This guide will provide a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in drug development, grounded in established chemical principles and analogous literature.
Section 1: Physicochemical and Structural Properties
This compound is a unique molecule that marries a strained four-membered ring with a six-membered sulfone. This combination dictates its physical and chemical behavior. The compound is typically available as a crystalline solid, often in its hydrochloride or dihydrochloride salt form to improve handling and stability.[4] The presence of two basic nitrogen atoms—one in the azetidine ring and one in the thiomorpholine ring—imparts a basic character to the free base.[4]
Core Structural Features
The molecule's structure is characterized by:
-
Azetidine Ring: A high-energy, strained four-membered ring that can influence bond angles and reactivity. It provides a rigid scaffold and a vector for substitution.
-
Thiomorpholine 1,1-dioxide Ring: A stable, six-membered ring where the sulfur atom is fully oxidized to a sulfone. This group is a strong hydrogen bond acceptor and is generally resistant to metabolic degradation.
-
Tertiary Amine Linkage: The azetidine ring is connected to the thiomorpholine ring via a tertiary amine, which serves as a key linkage point.
Physicochemical Data Summary
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source |
| CAS Number | 211571-70-9 | 178312-02-2 | [5], |
| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₂S · 2HCl | [6] |
| Molecular Weight | 190.26 g/mol | 263.19 g/mol | [6], |
| Appearance | Solid (predicted) | Crystalline Solid | [4] |
| Predicted XlogP | -1.2 | N/A | [6] |
| Storage Conditions | Store in a cool, dry place | Store in a tightly closed container in a cool, dry place, away from direct sunlight. Recommended storage below 20°C. | [4] |
Note: The lack of extensive, publicly available experimental data for the free base underscores its primary role as a synthetic intermediate, often generated and used in situ or isolated as a more stable salt form.
Section 2: Synthesis and Manufacturing
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available materials: 1-Boc-3-azetidinone and thiomorpholine 1,1-dioxide.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate
-
Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add thiomorpholine 1,1-dioxide (1.05 eq).
-
Formation of Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting materials.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the Boc-protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Deprotection Setup: Dissolve the purified tert-butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate from Step 1 in dichloromethane (DCM).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution. The reaction is usually rapid.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, the residue can be dissolved in a minimal amount of water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent like dichloromethane or ethyl acetate. Drying and evaporation of the solvent will yield the free base. For the hydrochloride salt, treatment of the free base with HCl in a suitable solvent (e.g., ether or isopropanol) would be appropriate.
Section 3: Chemical Reactivity and Stability
The reactivity of this compound is governed by the secondary amine of the azetidine ring.
-
N-Alkylation and N-Arylation: The secondary amine is nucleophilic and can readily undergo reactions with various electrophiles such as alkyl halides, aryl halides (under palladium catalysis), and epoxides.
-
N-Acylation: The amine can be acylated using acid chlorides, acid anhydrides, or through amide coupling reactions with carboxylic acids.
-
Stability: The thiomorpholine 1,1-dioxide ring is highly stable and generally unreactive under common synthetic conditions. The azetidine ring, while strained, is significantly more stable than an aziridine ring and typically requires specific conditions for ring-opening reactions. The compound should be stored in a cool, dry place to prevent degradation.[4]
Section 4: Applications in Drug Discovery and Medicinal Chemistry
This building block is of significant interest to medicinal chemists due to the advantageous properties imparted by its constituent rings. The azetidine moiety can enhance metabolic stability and improve receptor selectivity, while the thiomorpholine 1,1-dioxide group can improve solubility and act as a hydrogen bond acceptor.
Potential Therapeutic Areas
While specific biological data for the title compound is limited, derivatives of both azetidine and thiomorpholine have shown promise in several therapeutic areas:
-
Oncology: Thiomorpholine-azetidine derivatives have been investigated for their antitumor activities, with some exhibiting significant inhibitory effects on cancer cell growth.[4] The morpholine and thiomorpholine scaffolds are present in several kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway.[7][8]
-
Neurodegenerative Disorders: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive for CNS targets. Thiomorpholine derivatives have been explored for their neuroprotective potential, showing activities such as acetylcholinesterase inhibition and antioxidant effects.[1][9]
Role as a Scaffold
The primary utility of this compound is as a scaffold to be further elaborated. The secondary amine of the azetidine provides a convenient handle for the attachment of various functional groups, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.
Caption: Derivatization pathways from the core scaffold.
Section 5: Safety and Handling
For the dihydrochloride salt (CAS 178312-02-2), the following safety information is available:
-
Hazard Classification: Acute Toxicity, Oral (Category 4).
-
Signal Word: Warning.
-
Hazard Statement: H302 (Harmful if swallowed).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
-
Storage: The compound should be stored in a well-ventilated, cool, and dry place.[4]
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a strained azetidine ring and a stable thiomorpholine 1,1-dioxide moiety offers a compelling scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurology. While detailed experimental data on the parent compound is sparse, its synthesis is achievable through established synthetic methodologies. The true potential of this compound lies in its utility as a starting point for the creation of diverse chemical libraries, enabling the exploration of new chemical space and the development of next-generation drug candidates.
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From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021, October 20). Journal of Chemical Reviews. Retrieved January 20, 2026, from [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed. Retrieved January 20, 2026, from [Link]
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A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). (n.d.). Reagentia. Retrieved January 20, 2026, from [Link]
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Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. (2016, August 11). PMC. Retrieved January 20, 2026, from [Link]
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Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015, March 1). ResearchGate. Retrieved January 20, 2026, from [Link]
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Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2022, November 23). MDPI. Retrieved January 20, 2026, from [Link]
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(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021, October 20). ResearchGate. Retrieved January 20, 2026, from [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011, October 25). Serve Content. Retrieved January 20, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019, January 11). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Molecular Structure Elucidation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Abstract
This technical guide presents a comprehensive, multi-technique strategy for the unambiguous molecular structure elucidation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, a novel heterocyclic compound of interest in medicinal chemistry. Given the absence of existing literature for this specific molecule, this document serves as a predictive guide, leveraging foundational principles of analytical chemistry and spectral data from analogous structures. We will detail a systematic workflow integrating High-Resolution Mass Spectrometry (HRMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each experimental choice is explained, providing a robust, self-validating framework for researchers characterizing new chemical entities.
Introduction and Strategic Overview
The compound this compound incorporates two privileged scaffolds in modern drug discovery: the strained azetidine ring and the polar, metabolically stable thiomorpholine 1,1-dioxide moiety. Azetidines serve as versatile bioisosteres for larger rings and introduce desirable three-dimensional character into molecules.[1][2] The thiomorpholine 1,1-dioxide group is a recognized hydrogen bond acceptor and can improve the pharmacokinetic properties of a compound.[3]
The definitive confirmation of the covalent structure, particularly the precise point of connectivity between the azetidine and thiomorpholine rings, is a prerequisite for any further development. A simple misinterpretation—for instance, an N-alkylation on the azetidine ring instead of the thiomorpholine—would lead to a fundamentally different molecule with distinct biological and physical properties.
Our elucidation strategy is therefore designed to be definitive and follows a logical progression from gross molecular properties to fine atomic connectivity.
Caption: A logical workflow for structure elucidation.
Step 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
2.1. Rationale and Experimental Approach
The first and most fundamental step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a single, unambiguous molecular formula. Electrospray ionization (ESI) is the method of choice for this polar, non-volatile molecule, as it is a soft ionization technique that typically yields the intact protonated molecular ion, [M+H]⁺.[4]
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.
2.2. Predicted Outcome
For the molecular formula C₇H₁₄N₂O₂S, the expected results are as follows:
| Parameter | Predicted Value |
| Molecular Formula | C₇H₁₄N₂O₂S |
| Neutral Monoisotopic Mass | 190.0776 Da |
| Observed Ion | [M+H]⁺ |
| Predicted Exact Mass | 191.0854 Da |
Confirmation of this exact mass (typically within 5 ppm error) provides high confidence in the elemental formula, setting the stage for NMR analysis. Fragmentation patterns can also offer preliminary structural clues, such as the loss of the azetidine moiety.[5][6][7]
Step 2: Mapping the Chemical Environments with 1D NMR Spectroscopy
3.1. Rationale
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. Chemical shifts indicate the degree of electronic shielding, signal integration in ¹H NMR quantifies the number of protons, and signal multiplicity reveals the number of neighboring protons.
3.2. Predicted ¹H and ¹³C NMR Spectra
Based on the analysis of its constituent parts, a set of predicted chemical shifts can be generated. The strongly electron-withdrawing sulfone group will significantly deshield adjacent protons and carbons.[8][9] The azetidine protons will reside in a characteristic region of the spectrum.[2][10]
| Position Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| Azetidine H2'/H4' | ~3.8 - 4.2, t, 4H | ~50 - 55 | Protons alpha to azetidine nitrogen. |
| Azetidine H3' | ~3.5 - 3.9, quintet, 1H | ~35 - 40 | Methine proton at the junction, coupled to four H2'/H4' protons. |
| Thio. H2/H6 | ~3.1 - 3.4, t, 4H | ~50 - 54 | Protons alpha to the electron-withdrawing SO₂ group. |
| Thio. H3/H5 | ~2.8 - 3.1, t, 4H | ~48 - 52 | Protons alpha to the thiomorpholine nitrogen. |
| Azetidine C2'/C4' | - | ~50 - 55 | Carbons alpha to azetidine nitrogen.[1][2] |
| Azetidine C3' | - | ~35 - 40 | Methine carbon at the junction point. |
| Thio. C2/C6 | - | ~50 - 54 | Carbons alpha to the SO₂ group.[8][9] |
| Thio. C3/C5 | - | ~48 - 52 | Carbons alpha to the thiomorpholine nitrogen.[11][12] |
Note: These are estimated values. Actual shifts are solvent-dependent.
Step 3: Assembling the Puzzle with 2D NMR Spectroscopy
4.1. Rationale
While 1D NMR identifies the pieces, 2D NMR shows how they connect. A suite of 2D experiments is required to build the carbon skeleton and definitively link the two heterocyclic rings.[13][14]
4.2. Experimental Protocols
Protocol: 2D NMR Acquisition
-
Sample Preparation: Prepare a concentrated sample (~10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a proton-optimized probe with z-gradients.
-
Experiments to Run:
-
COSY (Correlation Spectroscopy): To identify proton-proton (²JHH, ³JHH) coupling networks.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon (¹JCH).[16][17][18]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over 2-3 bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments.[19][20][21]
-
4.3. Predicted 2D NMR Correlations and Final Assembly
-
COSY Analysis: This experiment will reveal two independent spin systems:
-
A correlation between the protons at H2'/H4' and the methine proton at H3' of the azetidine ring.
-
A correlation between the protons at H2/H6 and H3/H5 of the thiomorpholine ring. Crucially, COSY will show no cross-peaks between the azetidine protons and the thiomorpholine protons, confirming they are separate structural fragments.
-
-
HSQC Analysis: This spectrum will simply connect the proton signals to their corresponding carbon signals from the table above, confirming the one-bond attachments.
-
HMBC Analysis: The Definitive Connection: The HMBC spectrum provides the conclusive evidence for the structure. It bridges the gap between the two fragments identified in the COSY experiment.
Caption: Predicted key HMBC correlations linking the two rings.
The most critical correlation will be a three-bond coupling (³JCH) from the azetidine methine proton (H3') to the carbons alpha to the nitrogen in the thiomorpholine ring (C3/C5). A reciprocal correlation from the thiomorpholine protons (H3/H5) to the azetidine methine carbon (C3') will provide irrefutable confirmation of the N-C3' bond.[19][22]
Conclusion
The structural elucidation of a novel molecule like this compound demands a rigorous and systematic approach. By integrating high-resolution mass spectrometry with a suite of 1D and 2D NMR experiments, a self-validating dataset is generated. HRMS confirms the elemental formula, 1D NMR maps the constituent atoms' environments, COSY defines the isolated spin systems of each ring, HSQC pairs protons to their carbons, and crucially, HMBC provides the definitive long-range correlations that piece the molecular puzzle together. This workflow ensures the highest degree of confidence in the final assigned structure, enabling further progression in research and development.
References
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Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available at: [Link]
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Singh, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
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ResearchGate. ¹H NMR spectrum of thiomorpholine derivative. Available at: [Link]
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Puppin, F., et al. (2021). Expedited Nuclear Magnetic Resonance Assignment of Small- to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments. Analytical Chemistry. Available at: [Link]
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Dudding, T., et al. (2018). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Chemistry – A European Journal. Available at: [Link]
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ResearchGate. (2018). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Available at: [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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ResearchGate. (2018). ¹H-¹⁵N HMBC correlations in compounds 8c and 12b. Available at: [Link]
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W-J, Chuang, et al. (2012). Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. PMC - NIH. Available at: [Link]
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University of Wisconsin-Madison. Short-range heteronuclear correlation. Available at: [Link]
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University of Missouri-St. Louis. Complex NMR experiments: 2D, selective, etc. Available at: [Link]
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Boltersdorf, T., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
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CEITEC. 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]
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Ren, Y., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications. Available at: [Link]
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Stoyanov, S., et al. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
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Dunn, M. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
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Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]
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ResearchGate. (2018). Mass spectra of morpholine cation and fragment ions. Available at: [Link]
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Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]
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Compound Interest. A guide to ¹³C NMR chemical shift values. Available at: [Link]
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University of Calgary. Mass Spectrometry: Fragmentation. Available at: [Link]
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Spectrabase. Thiomorpholine, 4-octadecyl-, 1,1-dioxide. Available at: [Link]
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University of Puget Sound. ¹³C NMR Chemical Shift Table. Available at: [Link]
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Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
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Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel heterocyclic building block, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. In the absence of extensive published experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to serve as an authoritative reference for researchers in drug discovery and chemical synthesis. The guide details predicted spectral features, explains the underlying chemical principles dictating these characteristics, and outlines robust experimental protocols for data acquisition. This self-validating system of predictive analysis is designed to empower researchers to identify, characterize, and utilize this compound with high confidence.
Introduction and Molecular Structure
This compound is a bifunctional saturated heterocycle with the molecular formula C₇H₁₄N₂O₂S and a monoisotopic mass of 190.0776 Da.[1] It incorporates two medicinally relevant scaffolds: a strained azetidine ring and a thiomorpholine 1,1-dioxide moiety. The azetidine ring is a valuable motif in medicinal chemistry, known for imparting favorable properties such as improved metabolic stability and aqueous solubility.[2] The thiomorpholine 1,1-dioxide core, a bioisostere of piperazine, offers a rigid, polar framework. The combination of these two rings in a single, densely functionalized molecule makes it an attractive building block for creating diverse chemical libraries for drug discovery programs.[3]
This guide provides a detailed, predictive spectroscopic profile to aid in its synthesis, purification, and downstream applications.
Caption: Molecular Structure of this compound.
Scientific Integrity: A Note on Synthesis and Purity
To accurately interpret spectroscopic data, one must consider the compound's synthetic origin, which informs potential impurities and structural certainties. A highly plausible and efficient method for synthesizing the title compound is through reductive amination.
This protocol serves as a self-validating system: successful synthesis followed by spectroscopic analysis matching the predictions herein provides strong evidence of the compound's identity and purity.
Plausible Synthetic Protocol: Reductive Amination
-
Reaction Setup: To a solution of thiomorpholine 1,1-dioxide (1.0 eq.) in anhydrous dichloromethane (DCM) or dichloroethane (DCE) is added N-Boc-azetidin-3-one (1.0 eq.).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise. The reaction is monitored by LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification (Protected Intermediate): The crude N-Boc protected product is purified by flash column chromatography on silica gel.
-
Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid (TFA) in DCM. The mixture is stirred at room temperature for 1-2 hours.
-
Isolation: The solvent is removed under reduced pressure. The resulting hydrochloride or TFA salt can be triturated with diethyl ether to yield the final product as a solid, or neutralized with a base to obtain the free amine.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent and diagnostic signals will be from the N-H bond of the azetidine and the S=O bonds of the sulfone.
Experimental Protocol: Attenuated Total Reflectance (ATR)
A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.
Table 3: Predicted IR Absorption Frequencies
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3350 - 3250 | Medium, broad | N-H Stretch | Secondary Amine (Azetidine) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic CH₂ and CH |
| 1350 - 1300 | Strong, sharp | Asymmetric S=O Stretch | Sulfone (SO₂) |
| 1160 - 1120 | Strong, sharp | Symmetric S=O Stretch | Sulfone (SO₂) |
| ~1450 | Medium | CH₂ Scissoring | Aliphatic CH₂ |
| 1250 - 1020 | Medium | C-N Stretch | Amine |
The two strong, sharp absorbances for the sulfone group are the most characteristic feature in the IR spectrum and serve as a powerful diagnostic tool for confirming the oxidation state of the sulfur atom.
Conclusion
This guide establishes a comprehensive, predictive spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data provide a robust baseline for researchers to confirm the identity, purity, and structure of this valuable chemical building block. By grounding these predictions in the fundamental principles of spectroscopy and a plausible synthetic context, this document serves as an essential tool for scientists engaged in the synthesis and application of novel heterocyclic compounds.
References
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Mughal, H. & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3819-3837. Available at: [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Singh, G. S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46883-46917. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved January 20, 2026, from [Link]
-
Suteu, C., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2466–2474. Available at: [Link]
-
University of Wisconsin. (n.d.). Mass Spectrometry: Fragmentation. Course Material. Retrieved January 20, 2026, from [Link]
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An In-Depth Technical Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide (CAS 178312-02-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, with a registered CAS number of 178312-02-2, is a heterocyclic building block of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic strategies, and its emerging role in drug discovery. The unique structural combination of a strained azetidine ring and a polar thiomorpholine 1,1-dioxide moiety offers a compelling scaffold for the development of novel therapeutics. This document aims to serve as a foundational resource for researchers seeking to leverage the properties of this compound in their scientific endeavors.
Introduction: The Scientific Merit of Azetidine and Thiomorpholine Scaffolds
The integration of small, strained ring systems and functionalized heterocyclic cores is a well-established strategy in modern drug design. Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Their inherent ring strain and three-dimensional character can lead to improved solubility, metabolic stability, and unique vector positioning for interaction with biological targets.[1]
Similarly, the thiomorpholine 1,1-dioxide motif is a valuable pharmacophore. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often enhancing aqueous solubility and oral bioavailability of drug molecules. The combination of these two scaffolds in This compound presents a versatile platform for creating diverse chemical libraries for screening and lead optimization.
Physicochemical Properties
The most commonly available form of this compound is its dihydrochloride salt, which enhances its stability and solubility in aqueous media for experimental use.
| Property | Value | Source |
| CAS Number | 178312-02-2 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | Sigma-Aldrich |
| Molecular Weight | 263.19 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| InChI | 1S/C7H14N2O2S.2ClH/c10-12(11)3-1-9(2-4-12)7-5-8-6-7;;/h7-8H,1-6H2;2*1H | Sigma-Aldrich |
| SMILES | Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2 | Sigma-Aldrich |
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
The synthesis would likely involve the coupling of a protected azetidine precursor with thiomorpholine 1,1-dioxide. This can be conceptualized in the following key steps:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Activation of a Protected Azetidine Precursor
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until completion.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-(methylsulfonyloxy)azetidine. This intermediate is often used without further purification.
Step 2: Nucleophilic Substitution with Thiomorpholine 1,1-dioxide
-
To a solution of thiomorpholine 1,1-dioxide (1 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate (2-3 equivalents).
-
Add the crude N-Boc-3-(methylsulfonyloxy)azetidine (1 equivalent) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the purified N-Boc protected intermediate (1 equivalent) in a solution of hydrochloric acid in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Stir the reaction at room temperature for 2-4 hours.
-
The product, this compound dihydrochloride, will typically precipitate from the solution.
-
Collect the solid by filtration, wash with the solvent used for the reaction, and dry under vacuum.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a valuable building block for targeting a wide range of biological systems.
Potential Therapeutic Areas
-
Oncology: The azetidine scaffold has been incorporated into several FDA-approved cancer therapies. Its rigid structure can help in optimizing ligand-receptor interactions.
-
Inflammatory and Autoimmune Diseases: The ability of the thiomorpholine 1,1-dioxide group to improve pharmacokinetic properties is advantageous in developing chronically administered drugs for these conditions.
-
Central Nervous System (CNS) Disorders: The polarity and potential for hydrogen bonding conferred by the sulfone and the secondary amine of the azetidine ring could be exploited for designing molecules that cross the blood-brain barrier.
-
Infectious Diseases: Azetidine-containing compounds have shown promise as antibacterial and antiviral agents.[1]
Role as a Chemical Scaffold
The primary amine of the azetidine ring serves as a key functional handle for further chemical modifications. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
Caption: Potential derivatization pathways of the core scaffold.
Biological Activity and Future Directions
While specific biological data for this compound is not extensively reported in peer-reviewed literature, its constituent parts suggest potential for interaction with various biological targets. For instance, thiomorpholine derivatives have been investigated for a range of activities, including their use as autotaxin inhibitors for fibrotic diseases.
Future research efforts should focus on:
-
Systematic Derivatization: Synthesizing a library of compounds based on this scaffold to explore its potential in various therapeutic areas.
-
Biological Screening: Testing these new chemical entities in a broad range of in vitro and in vivo assays to identify novel biological activities.
-
Structural Biology: Co-crystallization studies of active compounds with their biological targets to elucidate binding modes and guide further optimization.
Conclusion
This compound is a promising, yet underexplored, building block in the field of medicinal chemistry. Its unique combination of a strained azetidine ring and a polar, metabolically stable thiomorpholine 1,1-dioxide moiety provides a strong foundation for the design of novel therapeutic agents. This guide has provided an overview of its known properties and a roadmap for its synthetic manipulation and potential applications. It is anticipated that further research into this and related scaffolds will yield new and valuable contributions to the development of next-generation pharmaceuticals.
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online ahead of print. [Link]
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"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" starting material sourcing
An In-Depth Technical Guide to Sourcing 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The confluence of strained ring systems with pharmacologically relevant scaffolds offers a powerful strategy in modern medicinal chemistry. The azetidine ring, prized for its ability to enhance metabolic stability and solubility, combined with the thiomorpholine 1,1-dioxide moiety, a versatile hydrogen bond acceptor and bioisostere, creates a compelling building block for drug discovery.[1][2] This guide provides an in-depth analysis of sourcing strategies for the key intermediate, this compound. We will explore both direct commercial procurement and robust, field-proven synthetic routes from readily available starting materials. This document is intended for researchers, chemists, and sourcing specialists in the pharmaceutical and biotechnology sectors, offering a practical framework for acquiring this valuable compound for research and development pipelines.
Strategic Importance in Medicinal Chemistry
The title compound, this compound, represents a unique convergence of two privileged heterocyclic motifs.
-
The Azetidine Scaffold : This four-membered saturated nitrogen heterocycle is increasingly utilized as a replacement for larger rings like piperidine or pyrrolidine. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into binding pockets, while its physicochemical properties can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[1] The synthesis of 3-substituted azetidines is a field of active research, as this position is critical for modulating biological activity.[1][3][4]
-
The Thiomorpholine 1,1-Dioxide Scaffold : As a sulfone derivative of thiomorpholine, this ring system is chemically stable and acts as a strong hydrogen bond acceptor.[5] The dioxide moiety is often used as a bioisosteric replacement for other groups to improve pharmacokinetic properties. Thiomorpholine and its derivatives are key components in numerous biologically active compounds, including agents with antitumor and antimicrobial properties that have advanced to human clinical trials.[2][5]
The combination of these two rings provides a versatile building block, enabling exploration of chemical space with a unique conformational and electronic profile. It has been incorporated into various patented chemical series, often targeting kinases and other key enzymes in disease pathways.
Sourcing Strategy: A Bifurcated Approach
Sourcing this intermediate effectively requires a dual-pronged strategy: direct procurement from commercial vendors and, when necessary, de novo synthesis. The optimal choice depends on factors such as required scale, purity, lead time, and cost.
Caption: Decision workflow for sourcing the target compound.
Direct Sourcing: Commercial Availability
For research-scale quantities (mg to g), direct purchase is the most efficient route. The compound is available from several suppliers, typically as a hydrochloride or dihydrochloride salt, which enhances stability and handling.[6][7] When sourcing, it is critical to specify the exact form required and verify the CAS number.
| Supplier Type | Product Name | CAS Number | Form | Notes |
| Research Chemical Vendors | This compound | 211571-70-9 | Free Base | Less common, may be custom synthesis.[8] |
| This compound dihydrochloride | 178312-02-2 | Dihydrochloride Salt | Commonly available from major suppliers.[6][9] | |
| This compound hydrochloride | 1451390-46-7 | Monohydrochloride Salt | Available from specialized building block providers.[7][10] |
Note: Some vendors supply this product for early discovery research and may not provide extensive analytical data. The buyer often assumes responsibility for confirming identity and purity.
Synthetic Sourcing: A Convergent Approach
For larger quantities or when commercial stock is unavailable, a convergent synthetic strategy is the most logical and robust approach. The key disconnection involves the formation of the C-N bond between the azetidine ring's C-3 position and the nitrogen atom of the thiomorpholine 1,1-dioxide ring.
This retrosynthetic analysis points to two key starting materials:
-
Thiomorpholine 1,1-dioxide (the nucleophile).
-
An N-protected 3-azetidinyl derivative with a suitable leaving group (the electrophile).
Caption: Convergent synthetic workflow for the target compound.
Sourcing and Synthesis of Key Intermediates
3.1.1. Thiomorpholine 1,1-dioxide (CAS: 39093-93-1)
This nucleophile is commercially available from numerous suppliers.[11] If a de novo synthesis is required, it is typically prepared by the oxidation of thiomorpholine. A common and scalable method involves using potassium permanganate (KMnO₄).[5][12]
Protocol 1: Oxidation of Thiomorpholine
-
Protection (Optional but Recommended): To avoid side reactions, the thiomorpholine nitrogen can be protected, for instance, with a Boc group.
-
Oxidation: The protected thiomorpholine is dissolved in a suitable solvent (e.g., water/acetone). Potassium permanganate is added portion-wise at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.[12]
-
Work-up: The reaction is quenched (e.g., with sodium bisulfite), and the resulting manganese dioxide is filtered off. The product is extracted from the filtrate.
-
Deprotection: If a protecting group was used, it is removed under standard conditions (e.g., acidic hydrolysis for a Boc group) to yield the desired thiomorpholine 1,1-dioxide, often as a hydrochloride salt.[5][13]
3.1.2. N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) and its Activation
This is the most common precursor for the electrophilic partner and is widely available commercially.[14] The hydroxyl group is not a good leaving group and must be activated, typically by converting it into a mesylate or tosylate.
Protocol 2: Mesylation of N-Boc-3-hydroxyazetidine
-
Reaction Setup: N-Boc-3-hydroxyazetidine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath (0 °C).
-
Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added.
-
Mesylation: Methanesulfonyl chloride (MsCl) is added dropwise to the cooled solution.
-
Monitoring and Work-up: The reaction is stirred at 0 °C and monitored by TLC or LC-MS until completion. The reaction is then quenched with water or a mild aqueous base (e.g., NaHCO₃ solution), and the product, N-Boc-3-(methylsulfonyloxy)azetidine, is extracted and used in the next step, often without further purification.
Final Assembly and Deprotection
Protocol 3: SN2 Coupling and Deprotection
-
Coupling Reaction: Thiomorpholine 1,1-dioxide and the activated mesylate from Protocol 2 are dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., potassium carbonate or cesium carbonate) is added to facilitate the reaction. The mixture is heated (e.g., 60-80 °C) and stirred until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product, tert-Butyl 3-(1,1-dioxidothiomorpholino)azetidine-1-carboxylate (CAS: 1257293-65-4), is extracted with a suitable organic solvent (e.g., ethyl acetate).[15] The crude product is purified by column chromatography.
-
Boc Deprotection: The purified intermediate is dissolved in a solvent like dioxane, methanol, or ethyl acetate. A strong acid, such as hydrochloric acid (often a 4M solution in dioxane), is added. The reaction is stirred at room temperature until the Boc group is fully cleaved.
-
Isolation: The final product, this compound, typically precipitates as its hydrochloride or dihydrochloride salt and can be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Alternative Synthetic Considerations: The Divinyl Sulfone Route
An alternative approach involves constructing the thiomorpholine 1,1-dioxide ring directly onto the azetidine scaffold using divinyl sulfone. Divinyl sulfone (CAS: 77-77-0) is a highly reactive bilateral Michael acceptor and is commercially available.[16]
This route would involve reacting a protected 3-aminoazetidine derivative, such as N-benzyl-3-aminoazetidine, with divinyl sulfone. The two primary amino groups would undergo a double Michael addition to form the desired ring system. Subsequent deprotection (e.g., hydrogenolysis to remove the benzyl group) would yield the target compound. While feasible, this route can be complicated by polymerization of the divinyl sulfone and may require more rigorous optimization of reaction conditions to control selectivity.
Conclusion and Recommendations
For drug development professionals, securing a reliable and scalable supply of key building blocks like this compound is paramount.
-
For Initial Discovery (mg-g scale): Direct commercial sourcing is the most time and cost-effective strategy. It is recommended to procure the dihydrochloride salt (CAS: 178312-02-2) due to its stability and wider availability.[6]
-
For Scale-up and Process Development (kg scale): The convergent synthetic route outlined in this guide provides a robust and reliable pathway. The key starting materials—N-Boc-3-hydroxyazetidine and thiomorpholine—are readily available commodity chemicals, making the overall process economically viable.
By understanding both the direct procurement landscape and the underlying synthetic chemistry, researchers and sourcing managers can make informed decisions to ensure the timely and efficient progression of their drug discovery programs.
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A Technical Guide to the Biological Activity Screening of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Executive Summary
This guide outlines a comprehensive, multi-tiered strategy for the biological activity screening of the novel chemical entity, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. The proposed workflow is designed to efficiently identify and validate potential biological targets, elucidate mechanisms of action, and provide early insights into the compound's drug-like properties. By integrating computational profiling with a cascade of biochemical and cell-based assays, this methodology maximizes the potential for discovering therapeutic applications while minimizing resource expenditure. The strategy progresses from broad, in silico predictions to high-throughput primary screens, followed by rigorous secondary validation and target deconvolution assays. This systematic approach ensures that experimental choices are data-driven, and that generated hits are robust and well-characterized, paving the way for subsequent lead optimization programs.
Introduction and Rationale
The compound this compound is a synthetic small molecule that presents a compelling case for biological screening due to its unique structural composition. The molecule synergistically combines two key pharmacophores known for their favorable influence on pharmacokinetic and pharmacodynamic properties in drug discovery.
-
The Azetidine Moiety: This four-membered, saturated nitrogen heterocycle is increasingly utilized in medicinal chemistry.[1] Its strained ring system imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target.[2] Furthermore, the azetidine ring is a bioisostere for other common functionalities and is known to enhance properties such as metabolic stability and aqueous solubility.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to optimize their pharmacokinetic profiles.[1]
-
The Thiomorpholine 1,1-Dioxide Moiety: This six-membered ring contains a fully oxidized sulfur atom, forming a sulfone. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable.[4] It is often used to replace less stable or more lipophilic groups to improve a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] The thiomorpholine 1,1-dioxide scaffold is found in a range of biologically active compounds, serving as a crucial pharmacophore for various targets.[5][6]
The combination of these two motifs suggests that this compound is a promising candidate for screening against major drug target classes, such as kinases and G-protein coupled receptors (GPCRs), where such structural features are often found in potent and selective modulators.
Tier 1: In Silico Profiling and Target Hypothesis Generation
Before committing to resource-intensive wet lab experiments, a robust computational analysis is essential to guide the screening strategy.[7] This initial phase aims to predict potential biological targets and assess drug-likeness based on the compound's structure.
The core principle of this stage is the chemical similarity principle, which posits that structurally similar molecules are likely to have similar biological activities.[8] By comparing our query compound to databases of known bioactive molecules, we can generate a ranked list of probable targets.
Methodology:
-
Similarity and Substructure Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds containing the azetidinyl-thiomorpholine or related scaffolds and analyze their documented biological activities.
-
Target Prediction Algorithms: Employ predictive software (e.g., SwissTargetPrediction, SuperPred) that screen the compound's structure against pharmacophore models of known binding sites.[9][10] This generates a list of potential protein targets ranked by probability.
-
ADMET Profiling: Use computational models (e.g., SwissADME, pkCSM) to predict key physicochemical and pharmacokinetic properties, including solubility, permeability, bioavailability, and potential toxicity flags. This early assessment helps to identify potential liabilities that may need to be addressed in later stages.
The output of this tier is a prioritized list of target classes and a preliminary assessment of the compound's drug-like potential, which directly informs the design of the experimental screening cascade.
Tier 2: The High-Throughput Screening (HTS) Cascade
The HTS cascade is a systematic, multi-step process designed to efficiently screen large numbers of compounds to identify "hits"—compounds that demonstrate a desired biological activity.[11][12] Our strategy employs a tiered approach, starting with broad primary screens and progressing to more focused secondary and confirmatory assays.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Parallel Tier: Early ADMET and Physicochemical Profiling
Concurrent with biological screening, it is crucial to evaluate the compound's fundamental physicochemical and pharmacokinetic properties. These assays provide an early look at the "drug-ability" of the compound.
A. Aqueous Solubility
-
Rationale: Poor solubility can hinder absorption and lead to unreliable assay results.
-
Methodology: Kinetic solubility is measured using nephelometry or turbidimetry. The compound is added from a DMSO stock to an aqueous buffer, and the concentration at which precipitation occurs is determined.
B. Membrane Permeability
-
Rationale: The ability to cross cell membranes is essential for oral bioavailability and for reaching intracellular targets.
-
Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess passive diffusion. [13][14] * Protocol:
- A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. [15] 2. This "donor" plate is placed on top of an "acceptor" plate containing buffer.
- The test compound is added to the donor wells.
- The assembly is incubated for a set period (e.g., 4-18 hours). [16][17] 5. The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS or UV-Vis spectroscopy.
- The apparent permeability coefficient (Papp) is calculated.
C. Metabolic Stability
-
Rationale: To assess the compound's susceptibility to metabolism by liver enzymes, which is a key determinant of its in vivo half-life.
-
Methodology: The compound is incubated with liver microsomes (containing Phase I enzymes) or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.
Table 1: Summary of Early ADMET Profiling Assays
| Parameter | Assay | Methodology | Desired Outcome |
| Solubility | Kinetic Solubility | Nephelometry | > 50 µM in PBS |
| Permeability | PAMPA | UV/LC-MS | Papp > 1.0 x 10⁻⁶ cm/s |
| Metabolic Stability | Liver Microsome Assay | LC-MS/MS | t½ > 30 minutes |
| Cytotoxicity | Cell Viability (e.g., MTS) | Colorimetric | CC₅₀ > 50 µM |
Conclusion and Future Directions
This technical guide details a logical and efficient pathway for the comprehensive biological evaluation of this compound. By systematically progressing from broad in silico and HTS methods to specific, mechanistic assays like CETSA, this strategy ensures a high degree of confidence in any identified hits. The parallel assessment of ADMET properties provides a crucial, early understanding of the compound's potential for further development.
A successful outcome of this screening cascade would be the identification of a potent, selective, and cell-active hit with a confirmed mechanism of action and a promising early ADMET profile. Such a compound would be a high-quality starting point for a formal lead optimization program, involving medicinal chemistry efforts to further improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the nomination of a pre-clinical candidate.
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An In-depth Technical Guide to Predicting the Mechanism of Action of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Executive Summary
This document provides a comprehensive framework for the elucidation of the mechanism of action for the novel chemical entity, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. In the absence of direct literature on this specific molecule[1], this guide synthesizes information on its core chemical moieties—the azetidine ring and the thiomorpholine 1,1-dioxide scaffold—to predict plausible biological targets and to outline a robust, multi-tiered experimental strategy for mechanism of action (MoA) validation. We hypothesize that this compound is a modulator of enzymatic activity, likely within pathways associated with inflammation, oncology, or infectious diseases, owing to the established pharmacological profiles of its constituent parts. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial hypothesis generation to preclinical validation.
Introduction: Deconstructing a Molecule of Interest
The rational design of small molecule therapeutics hinges on the strategic combination of chemical scaffolds that confer desirable pharmacological properties. This compound is a prime example of such a design, integrating two key heterocyclic systems with proven relevance in medicinal chemistry.
-
The Azetidine Moiety: This four-membered, nitrogen-containing heterocycle has gained significant traction in drug discovery.[2][3] Its inclusion in drug candidates is often motivated by the unique structural and physicochemical properties it imparts, including metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[3][4] Numerous FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, highlighting its utility in modern drug design.[3] The azetidine scaffold is associated with a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3][4]
-
The Thiomorpholine 1,1-dioxide Moiety: This component serves as a versatile building block in the synthesis of a variety of bioactive compounds.[5][6] The sulfone group (the 1,1-dioxide) is a key functional feature, capable of engaging in strong interactions with the active sites of enzymes, often leading to their inhibition.[7] Derivatives of thiomorpholine 1,1-dioxide have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[5][7] Some studies suggest that these compounds may exert their effects through the inhibition of protein and DNA synthesis in cancer cells or by modulating inflammatory signaling pathways.[7][8]
The conjunction of these two moieties in this compound suggests a compound designed to leverage the favorable pharmacokinetic characteristics of the azetidine ring to deliver the pharmacologically active thiomorpholine 1,1-dioxide scaffold to its biological target.
Predicted Biological Targets and Mechanistic Hypotheses
Based on the known activities of its constituent parts, we can formulate several primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Kinases Involved in Inflammation and Oncology The structural characteristics of the thiomorpholine 1,1-dioxide suggest it could function as a hinge-binding motif or interact with other key residues in the ATP-binding pocket of protein kinases. The azetidine group could provide a vector for exiting the binding pocket and interacting with the surrounding solvent-exposed region, potentially enhancing selectivity and potency.
Hypothesis 2: Modulation of Inflammatory Signaling Pathways Some thiomorpholine derivatives have been shown to modulate pathways such as Toll-like receptor 4 (TLR4) signaling.[8] It is plausible that this compound could act as an antagonist or modulator of key proteins within inflammatory cascades.
Hypothesis 3: Antimicrobial Activity through Enzyme Inhibition Both azetidine and thiomorpholine derivatives have demonstrated antimicrobial properties.[7][9][10] The target compound could potentially inhibit essential bacterial or fungal enzymes, representing a novel class of antimicrobial agents.
The following sections will detail an experimental workflow to systematically investigate these hypotheses.
A Phased Experimental Strategy for MoA Elucidation
A logical, phased approach is proposed to efficiently narrow down the potential mechanisms of action. This strategy begins with broad phenotypic screening and progresses to more focused target identification and validation assays.
Caption: A phased experimental workflow for MoA elucidation.
Phase 1: Broad Phenotypic Screening
The initial step is to perform broad, unbiased phenotypic screens to identify the primary biological effect of the compound.
Experimental Protocol 1: Cancer Cell Line Viability Screen
-
Objective: To assess the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines.
-
Methodology:
-
A panel of 60 human cancer cell lines (e.g., the NCI-60 panel) will be used.
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The compound will be added in a 10-point, 3-fold serial dilution, with a top concentration of 100 µM.
-
Cells will be incubated for 72 hours.
-
Cell viability will be assessed using a resazurin-based assay (e.g., CellTiter-Blue).
-
IC50 values will be calculated for each cell line.
-
-
Data Analysis and Interpretation: The pattern of sensitivity across the cell lines can provide initial clues about the mechanism of action. For example, selective activity against cell lines with specific genetic mutations may point towards a particular pathway.
| Cell Line | Tissue of Origin | Predicted Sensitivity | Rationale for Inclusion |
| A549 | Lung Carcinoma | High | Potential for anti-proliferative effects |
| MCF-7 | Breast Carcinoma | Moderate | Screening for hormone-dependent effects |
| K-562 | Leukemia | High | Often sensitive to kinase inhibitors |
| HCT-116 | Colon Carcinoma | Moderate | Common model for colorectal cancer |
Experimental Protocol 2: Anti-inflammatory Activity Assay
-
Objective: To determine if the compound can suppress the production of pro-inflammatory cytokines in immune cells.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) will be used.
-
Cells will be pre-treated with various concentrations of the compound for 1 hour.
-
Inflammation will be induced with lipopolysaccharide (LPS).
-
After 24 hours, the supernatant will be collected.
-
The levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) will be quantified using ELISA.
-
-
Data Analysis and Interpretation: A dose-dependent reduction in cytokine production would suggest an anti-inflammatory mechanism.
Phase 2: Target Identification
If the phenotypic screens yield positive results, the next phase will focus on identifying the direct molecular target(s) of the compound.
Experimental Protocol 3: Chemical Proteomics for Target Identification
-
Objective: To identify the direct binding partners of this compound in a cellular context.
-
Methodology:
-
A derivative of the compound with a linker and a reactive group (e.g., a photo-affinity label) will be synthesized.
-
The probe will be incubated with cell lysates or live cells.
-
Upon UV irradiation, the probe will covalently bind to its target proteins.
-
The probe-protein complexes will be enriched using affinity purification (e.g., biotin-streptavidin).
-
The enriched proteins will be identified by mass spectrometry.
-
-
Data Analysis and Interpretation: Candidate proteins will be ranked based on their enrichment scores. This provides a list of potential direct targets for further validation.
Caption: Workflow for chemical proteomics-based target identification.
Phase 3: Target Validation and Mechanistic Characterization
Once a list of candidate targets is generated, rigorous validation is required.
Experimental Protocol 4: In Vitro Enzymatic Assays
-
Objective: To confirm the direct inhibition of a candidate enzyme by the compound.
-
Methodology (Example for a Kinase Target):
-
Recombinant kinase will be incubated with the compound at various concentrations.
-
The kinase reaction will be initiated by the addition of ATP and a substrate peptide.
-
The reaction will be allowed to proceed for a specific time and then stopped.
-
The amount of phosphorylated substrate will be quantified using a suitable method (e.g., ADP-Glo, LanthaScreen).
-
IC50 values will be determined.
-
-
Data Analysis and Interpretation: A potent IC50 value in a biochemical assay provides strong evidence for direct target engagement.
Experimental Protocol 5: Cellular Target Engagement Assay (CETSA)
-
Objective: To confirm that the compound binds to its target protein in intact cells.
-
Methodology:
-
Cells will be treated with the compound or a vehicle control.
-
The cells will be heated to a range of temperatures.
-
The cells will be lysed, and the soluble fraction will be separated from the aggregated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction will be quantified by Western blot or other methods.
-
-
Data Analysis and Interpretation: Binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in a shift in its melting curve to a higher temperature.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Future Directions
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. This guide provides a comprehensive, albeit predictive, framework for such an investigation. By leveraging the known pharmacology of its constituent azetidine and thiomorpholine 1,1-dioxide moieties, we have formulated testable hypotheses and outlined a detailed experimental plan. The successful execution of this strategy will not only unveil the molecular mechanism of this specific compound but also contribute to a deeper understanding of the structure-activity relationships of these important heterocyclic scaffolds in drug discovery.
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A Technical Guide to the Solubility and Stability Assessment of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
Executive Summary & Scope
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive, technically-grounded framework for the solubility and stability testing of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , a heterocyclic compound with potential therapeutic applications. We move beyond rote protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and defensible data package. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights to guide the critical path of preclinical development. The methodologies outlined herein are designed to be self-validating and align with international regulatory expectations, including those set forth by the International Council for Harmonisation (ICH).
Foundational Physicochemical Characterization
Before embarking on formal solubility and stability studies, a baseline characterization of the active pharmaceutical ingredient (API) is paramount. These inherent properties govern the molecule's behavior in subsequent, more complex biological and formulation systems. The solid-state form of an API can significantly impact solubility, stability, and bioavailability.[1][2][3][4]
Solid-State Analysis
The same chemical compound can exist in various solid forms, such as polymorphs or amorphous states, each with distinct physical properties.[1][2] Failure to identify and control the solid form can lead to batch-to-batch variability and unforeseen stability issues.[2]
-
X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for the crystalline structure, enabling identification of the specific polymorph.
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting point and phase transitions, which are characteristic of a specific crystalline form.[1]
-
Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates by measuring weight loss upon heating.
Determination of pKa and LogP/D
These parameters are critical predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
pKa (Ionization Constant): Defines the pH at which the molecule is 50% ionized. This directly influences solubility in the varying pH environments of the gastrointestinal tract. Potentiometric titration or UV-spectrophotometric methods are considered gold standards for accurate pKa determination.[5][6][7][8]
-
LogP/D (Partition and Distribution Coefficients): LogP measures the lipophilicity of the neutral molecule, while LogD measures it at a specific pH, accounting for both ionized and neutral species. The shake-flask method, partitioning the compound between n-octanol and a buffered aqueous phase, remains the benchmark method.[6][7][9]
Comprehensive Solubility Profiling
Solubility is a critical determinant of oral bioavailability. A multi-faceted approach is required to build a complete picture of how this compound will behave in vivo.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Assessed by adding a concentrated DMSO stock solution to an aqueous buffer.[10][11][12][13][14] This high-throughput method is valuable for early discovery to quickly flag compounds with potential issues but can sometimes overestimate solubility as it may form supersaturated solutions.[11][14]
-
Thermodynamic (Equilibrium) Solubility: The "gold standard," determined by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 24-48 hours).[11][14][15] The shake-flask method is the most common approach.[11][15][16][17]
Experimental Workflow: Solubility Assessment
The following diagram outlines a logical workflow for a comprehensive solubility assessment program.
Caption: Workflow for solubility assessment of a new chemical entity.
Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol is designed to determine the equilibrium solubility in various physiologically relevant media.
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of glass vials.
-
Media Addition: To triplicate vials, add 1 mL of each test medium:
-
pH 1.2 (Simulated Gastric Fluid, without pepsin)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)
-
Fasted State Simulated Intestinal Fluid (FaSSIF)[18][19][20][21]
-
Fed State Simulated Intestinal Fluid (FeSSIF)[18][19][20][22] Scientist's Note: Biorelevant media like FaSSIF and FeSSIF contain bile salts and lecithin, which mimic the conditions of the human gut and are crucial for predicting the behavior of poorly soluble compounds.[18][19][20][21][22] The pH values of 1.2, 4.5, and 6.8 are chosen based on the Biopharmaceutics Classification System (BCS) guidelines.[23][24][25][26][27]
-
-
Equilibration: Seal the vials and place them in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove any particulate matter.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Reporting: Express solubility in mg/mL and µM.
| Medium | pH | Solubility (mg/mL) | Solubility (µM) | BCS Classification |
| 0.1 N HCl | 1.2 | 15.5 | 75,900 | High Solubility |
| Acetate Buffer | 4.5 | 8.2 | 40,150 | High Solubility |
| Phosphate Buffer | 6.8 | 5.1 | 24,970 | High Solubility |
| FaSSIF | 6.5 | 6.5 | 31,820 | N/A |
| FeSSIF | 5.0 | 7.8 | 38,190 | N/A |
| Caption: Example solubility data for this compound. BCS classification is based on the lowest solubility observed in the pH 1.2-6.8 range relative to the highest projected clinical dose. |
Stability Testing & Forced Degradation
Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors.[28] Forced degradation, or stress testing, is a critical component of this process, designed to identify likely degradation products and establish the stability-indicating nature of the analytical methods used.[29][30]
Forced Degradation Studies
The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve impurities from the parent peak.[30][31]
-
Hydrolytic Degradation: Exposing the API to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C). This simulates potential degradation in the GI tract or aqueous formulations.[30][31]
-
Oxidative Degradation: Treating the API with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) to assess its susceptibility to oxidation.
-
Photolytic Degradation: Exposing the solid API and its solution to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[32][33]
-
Thermal Degradation: Heating the solid API at high temperatures (e.g., 80°C) to assess its thermal stability.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The validation of such a method must adhere to the principles outlined in ICH Q2(R1).[34][35][36][37]
-
Specificity: The key parameter. The method must be able to resolve the parent API peak from all potential degradation products generated during forced degradation studies, as well as from excipients in a final formulation.
-
Validation Parameters: Other required validation elements include accuracy, precision (repeatability and intermediate precision), linearity, range, and limits of detection (LOD) and quantitation (LOQ).[38][39][40][41][42]
Formal Stability Study (per ICH Q1A(R2))
Once a stability-indicating method is validated, a formal stability study is initiated. This involves storing the drug substance in controlled environmental chambers and testing it at predetermined time points.[28][32][43][44][45]
-
Batch Selection: Use at least three primary batches of the drug substance packaged in a container closure system that simulates the proposed storage and distribution packaging.[28]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated)
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[28]
-
-
Testing Schedule: Pull samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Tests to be Performed: At each time point, the samples should be tested for appearance, assay, degradation products (impurities), and any other critical quality attributes.
| Storage Condition | Time Point | Appearance | Assay (% Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | White Powder | 100.0 | 0.08 |
| 6 Months | White Powder | 99.8 | 0.10 | |
| 12 Months | White Powder | 99.7 | 0.11 | |
| 40°C / 75% RH | 0 Months | White Powder | 100.0 | 0.08 |
| 3 Months | White Powder | 99.1 | 0.25 | |
| 6 Months | White Powder | 98.5 | 0.41 | |
| Caption: Example formal stability data for this compound. |
Data Interpretation & Conclusion
The collective data from these studies forms the basis of our understanding of this compound. The example data suggests a compound with high aqueous solubility across the physiological pH range, classifying it as a Biopharmaceutics Classification System (BCS) high-solubility compound. The stability data indicates a robust molecule with minimal degradation under accelerated conditions, predicting a long shelf-life at room temperature. This comprehensive data package is essential for guiding formulation development, establishing appropriate storage and handling procedures, and forming a critical part of any future regulatory submission.
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Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. (2018). ResearchGate. [Link]
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Methodological & Application
Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide: A Detailed Application Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
The azetidine motif is a highly sought-after scaffold in medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon drug candidates, such as enhanced metabolic stability, improved solubility, and reduced lipophilicity. Specifically, 3-substituted azetidines provide a key vector for molecular elaboration to modulate biological activity. This guide provides a comprehensive, in-depth protocol for the laboratory synthesis of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide," a compound of interest for drug discovery programs. The synthetic strategy is designed to be robust and reproducible, relying on well-established chemical transformations.
The overall synthetic pathway is conceptualized as a three-stage process, commencing with the preparation of a suitable N-protected 3-iodoazetidine, followed by a nucleophilic substitution with thiomorpholine 1,1-dioxide, and culminating in the deprotection of the azetidine nitrogen to yield the final product. Each step has been meticulously planned to ensure high yields and purity of the intermediates and the final compound.
Synthetic Strategy Overview
The synthesis is broken down into three primary stages, each with a distinct objective. This modular approach allows for troubleshooting and optimization at each step.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediates
Protocol 1.1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate
The initial step involves the conversion of the hydroxyl group of commercially available N-Boc-3-hydroxyazetidine into a more reactive leaving group, in this case, an iodide. This is a crucial activation step for the subsequent nucleophilic substitution. The use of iodine in the presence of triphenylphosphine and imidazole provides a reliable method for this transformation.
Reaction Scheme:
The "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" Scaffold: Application Notes and Protocols for Medicinal Chemistry
Introduction: Unlocking New Chemical Space with a Privileged Scaffold Hybrid
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a powerful approach to generating novel chemical entities with optimized pharmacological profiles. The "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" core represents such a synergistic union, merging the desirable attributes of two key heterocyclic systems. This guide provides an in-depth exploration of this scaffold, detailing its synthetic accessibility and potential applications in medicinal chemistry, particularly for researchers engaged in the development of targeted therapeutics.
The azetidine ring, a strained four-membered heterocycle, has gained prominence as a bioisostere for larger, more lipophilic rings like piperidine and pyrrolidine.[1] Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for substituent placement, thereby facilitating optimal interactions with biological targets.[2] Several FDA-approved drugs, including the kinase inhibitor cobimetinib, incorporate the azetidine motif to leverage these favorable pharmacokinetic properties.[2]
Complementing the azetidine core is the thiomorpholine 1,1-dioxide moiety. The sulfone group introduces a highly polar and metabolically stable hydrogen bond acceptor, capable of forming strong interactions with enzyme active sites.[3] This feature is particularly valuable in the design of kinase inhibitors, where interactions with the hinge region are often crucial for potent activity. Derivatives of thiomorpholine 1,1-dioxide have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4]
This document serves as a technical guide for researchers, providing detailed, validated protocols for the synthesis and functionalization of the this compound scaffold. Furthermore, it explores its potential applications in drug design, with a focus on its role as a versatile building block for creating novel inhibitors of key cellular signaling pathways.
Part 1: Synthesis of the Core Scaffold
The most direct and reliable method for constructing the this compound scaffold is through the reductive amination of a protected 3-oxoazetidine with thiomorpholine 1,1-dioxide, followed by deprotection. This approach offers high yields and operational simplicity.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of N-Boc-3-oxoazetidine (Starting Material)
This protocol details the oxidation of commercially available N-Boc-3-hydroxyazetidine to the corresponding ketone, a key intermediate for the reductive amination.
-
Rationale: A TEMPO-mediated oxidation is chosen for its mildness and high selectivity, which prevents over-oxidation and is compatible with the Boc-protecting group.[5]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-3-hydroxyazetidine | 173.21 | 10.0 g | 57.7 |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | 156.25 | 0.18 g | 1.15 |
| Potassium bromide (KBr) | 119.00 | 1.37 g | 11.5 |
| Sodium hypochlorite (NaClO, 12% soln.) | 74.44 | ~86 g | ~115.4 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Saturated aq. NaCl (brine) | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure:
-
Dissolve N-Boc-3-hydroxyazetidine (10.0 g, 57.7 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of potassium bromide (1.37 g in 15 mL water) and TEMPO (0.18 g, 1.15 mmol).
-
While vigorously stirring, slowly add the sodium hypochlorite solution (~86 g of 12% solution) dropwise, maintaining the internal temperature below 5 °C.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 30-60 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-oxoazetidine as a white to off-white solid. The product is often of sufficient purity for the next step without further purification.[5]
Protocol 1.2: Synthesis of Thiomorpholine 1,1-dioxide (Starting Material)
This protocol outlines the oxidation of thiomorpholine to its corresponding sulfone.
-
Rationale: Potassium permanganate is a strong and cost-effective oxidizing agent suitable for this transformation. The reaction is performed in a controlled manner to ensure complete oxidation to the sulfone.[6]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Thiomorpholine | 103.18 | 10.0 g | 96.9 |
| Potassium permanganate (KMnO₄) | 158.03 | 30.6 g | 193.8 |
| Water | 18.02 | 200 mL | - |
| Isopropanol | 60.10 | ~20 mL | - |
| Celite® | - | - | - |
Step-by-Step Procedure:
-
Dissolve thiomorpholine (10.0 g, 96.9 mmol) in water (100 mL) in a round-bottom flask and cool to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve potassium permanganate (30.6 g, 193.8 mmol) in water (100 mL).
-
Add the KMnO₄ solution dropwise to the thiomorpholine solution, maintaining the temperature below 10 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench any excess KMnO₄ by the dropwise addition of isopropanol until the purple color disappears.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with water.
-
Concentrate the filtrate under reduced pressure to obtain a solid. The crude product can be recrystallized from ethanol/water to yield pure thiomorpholine 1,1-dioxide as a white crystalline solid.[7]
Protocol 1.3: Reductive Amination to form N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide
This is the key coupling step to form the core scaffold.
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones with secondary amines.[8][9] It is less basic than other borohydrides and does not reduce the ketone starting material, allowing for a one-pot procedure. 1,2-Dichloroethane (DCE) is the preferred solvent.[9]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-3-oxoazetidine | 171.19 | 5.00 g | 29.2 |
| Thiomorpholine 1,1-dioxide | 135.19 | 4.35 g | 32.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 7.42 g | 35.0 |
| Acetic Acid (optional catalyst) | 60.05 | 0.1 mL | ~1.7 |
| 1,2-Dichloroethane (DCE) | 98.96 | 150 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Saturated aq. NaCl (brine) | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure:
-
To a solution of N-Boc-3-oxoazetidine (5.00 g, 29.2 mmol) in 1,2-dichloroethane (150 mL), add thiomorpholine 1,1-dioxide (4.35 g, 32.1 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL, optional but can facilitate iminium ion formation).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (7.42 g, 35.0 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL).
-
Transfer the mixture to a separatory funnel, add water (100 mL), and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., gradient of 0-10% methanol in dichloromethane) to yield N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide.
Protocol 1.4: Boc Deprotection to yield this compound
This final step removes the Boc protecting group to yield the free amine, often isolated as a salt.
-
Rationale: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for clean and rapid deprotection.[10]
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide | 290.38 | 5.00 g | 17.2 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | 10 mL | 129.8 |
| Diethyl ether (Et₂O) | 74.12 | 200 mL | - |
Step-by-Step Procedure:
-
Dissolve the N-Boc protected intermediate (5.00 g, 17.2 mmol) in dichloromethane (50 mL) and cool to 0 °C.
-
Add trifluoroacetic acid (10 mL) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or DCM (2 x 20 mL) to ensure complete removal of residual TFA.
-
Add diethyl ether (200 mL) to the residue and triturate. The product salt should precipitate.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as its trifluoroacetate salt. To obtain the dihydrochloride salt, the free base can be generated and treated with HCl in ether.[11]
Part 2: Application Notes for Drug Discovery
The this compound scaffold is a versatile building block for constructing molecules with potential therapeutic applications across various disease areas. Its unique combination of properties makes it particularly suitable for targeting protein kinases and other ATP-binding proteins.
Diagram of Scaffold Utility
Caption: Key properties and potential applications of the scaffold.
Application 1: As a Core Scaffold for Kinase Inhibitors
The structural features of this scaffold are highly congruent with the requirements for potent and selective kinase inhibition.
-
Rationale for Use:
-
Hinge-Binding: The thiomorpholine nitrogen can be functionalized with aromatic systems (e.g., pyrimidines, purines) that serve as hinge-binding motifs, a cornerstone of many kinase inhibitor designs.
-
Polarity and Solubility: The sulfone group acts as a strong hydrogen bond acceptor and imparts significant polarity, which can enhance solubility and interactions with the solvent-exposed regions of the ATP-binding pocket.
-
Vectorial Control: The rigid azetidine ring provides a well-defined exit vector from the core. The secondary amine of the azetidine allows for the attachment of various substituents that can be directed towards specific sub-pockets of a kinase, thereby improving potency and selectivity.
-
-
Exemplary Target Class: STAT3 Inhibitors The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cell signaling, and its aberrant activation is implicated in numerous cancers. Small molecule inhibitors that target the STAT3 SH2 domain are of significant therapeutic interest. Recently, azetidine amides have been identified as potent small-molecule STAT3 inhibitors.[12][13] The this compound scaffold can be readily derivatized at the azetidine nitrogen to explore this chemical space.
Protocol 2.1: Synthesis of a Representative STAT3 Inhibitor Analog
This protocol describes the acylation of the scaffold's azetidine nitrogen with a representative carboxylic acid.
Reagent/Material M.W. ( g/mol ) Quantity (example) Moles (mmol) This compound·2TFA 418.33 418 mg 1.0 2-Hydroxy-5-nitrobenzoic acid 183.12 183 mg 1.0 HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) 380.23 418 mg 1.1 Diisopropylethylamine (DIPEA) 129.24 0.52 mL 3.0 N,N-Dimethylformamide (DMF) 73.09 10 mL - Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzoic acid (183 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in DMF (5 mL).
-
Add DIPEA (0.52 mL, 3.0 mmol) and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound·2TFA (418 mg, 1.0 mmol) in DMF (5 mL) and add it to the activated acid solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography or preparative HPLC to obtain the desired amide.
-
Application 2: As a Bioisosteric Replacement
The compact and rigid nature of the azetidine ring makes it an excellent bioisostere for other cyclic amines or even acyclic fragments in a lead compound.
-
Rationale for Use:
-
Piperidine/Pyrrolidine Replacement: Substituting a piperidine or pyrrolidine ring with the azetidinyl-thiomorpholine dioxide moiety can significantly alter a molecule's physicochemical properties. This can lead to:
-
Reduced Lipophilicity (LogP): The polar sulfone can decrease the overall lipophilicity, potentially improving the ADME profile.
-
Improved Metabolic Stability: The azetidine ring is often less susceptible to CYP450-mediated metabolism compared to larger rings.[1]
-
Novel Intellectual Property: Such a modification can create a new chemical entity with a distinct patent position.
-
-
Conclusion
The this compound scaffold is a high-value building block for medicinal chemists. Its synthesis is accessible through a robust and scalable reductive amination pathway. The unique combination of a rigid, 3D-rich azetidine core with a polar, metabolically stable thiomorpholine 1,1-dioxide moiety provides a powerful platform for the design of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and application notes provided herein are intended to empower researchers to explore the full potential of this promising scaffold in their drug discovery programs.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from: [Link]
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ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from: [Link]
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Organic Reactions. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Journal of the American Chemical Society, 118(33), 7827-7828. Available from: [Link]
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Hodgson, D. M., & Norsikian, S. L. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 102-105. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from: [Link]
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Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15694. Available from: [Link]
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ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from: [Link]
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J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from: [Link]
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Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786–15809. Available from: [Link]
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Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. The Journal of Organic Chemistry, 87(16), 11046–11051. Available from: [Link]
-
D'Amato, E. M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9827–9830. Available from: [Link]
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National Center for Biotechnology Information. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubChem Bioassay. Available from: [Link]
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Fábián, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]
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Asirvatham, S., & Kumar, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PubChem. Available from: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. Available from: [Link]
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GalChimia. (2014, October 16). A New Way to Amines. Retrieved from: [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 137-145. Available from: [Link]
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Chem-Ed. (n.d.). 4-(AZETIDIN-3-YL)MORPHOLINE HYDROCHLORIDE(223381-71-3) 1H NMR spectrum. Retrieved from: [Link]
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ChemRxiv. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from: [Link]
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"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" for novel kinase inhibitor development
An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide as a novel scaffold for kinase inhibitor development.
Introduction: A Privileged Scaffold for Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but challenges remain, chief among them achieving selectivity across a large and highly conserved family of proteins.[1][2]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for developing novel and selective kinase inhibitors.[3][4][5] This approach utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of target proteins, which are then optimized into potent lead compounds.[1] In this context, the selection of high-quality fragments is paramount.
This compound is a heterocyclic compound that represents a highly valuable starting point for FBDD in kinase inhibitor design.[6] This scaffold uniquely combines two key structural motifs: the azetidine ring and the thiomorpholine 1,1-dioxide core.
-
Thiomorpholine 1,1-dioxide: This six-membered heterocycle is a bioisostere of the morpholine ring, with the sulfone group (SO₂) acting as a strong hydrogen bond acceptor.[7][8] Its rigid conformation and polarity make it an excellent anchor for interacting with the hinge region of the kinase ATP-binding pocket.[9][10]
-
Azetidine Ring: This strained, four-membered ring provides a three-dimensional exit vector from the core scaffold.[11][12][13] Incorporating azetidine into drug candidates has been shown to improve critical physicochemical properties such as aqueous solubility and metabolic stability while allowing for the exploration of chemical space outside the primary binding plane, which can enhance selectivity and potency.[13][14]
This application note provides a comprehensive guide to leveraging the unique properties of this compound in a modern kinase inhibitor discovery workflow, from initial screening to preclinical characterization.
Physicochemical Properties
A summary of the key properties of the core scaffold, available as the dihydrochloride salt.
| Property | Value | Source |
| CAS Number | 178312-02-2 | |
| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | |
| Molecular Weight | 263.19 g/mol | |
| Appearance | Solid | |
| Hydrogen Bond Acceptors | 2 (from SO₂) | PubChem |
| Hydrogen Bond Donors | 2 (from NH groups) | PubChem |
Rationale for Kinase Inhibitor Design: A Fragment-Based Approach
The structure of this compound is ideally suited for targeting the ATP-binding site of kinases. The thiomorpholine 1,1-dioxide can form critical hydrogen bonds with the kinase "hinge" region, while the azetidine ring projects a substituent towards the solvent-exposed region, providing a vector for optimization.
Caption: Hypothetical binding mode of the scaffold within a kinase ATP pocket.
Application Workflow for Kinase Inhibitor Development
The development of a novel kinase inhibitor using the this compound scaffold follows a structured, multi-stage process. This workflow ensures that hits are robustly validated and optimized for potency, selectivity, and drug-like properties.
Caption: High-level workflow for novel kinase inhibitor development.
Protocol 1: In Vitro Kinase Activity & Inhibitor Screening (HTRF Assay)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity, ideal for high-throughput screening (HTS).[15][16] The assay detects the phosphorylation of a substrate by a specific kinase.[17]
Principle: The HTRF KinEASE™ assay format uses a universal biotinylated peptide substrate, a europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody (donor), and streptavidin-XL665 (SA-XL665) (acceptor).[18] When the kinase phosphorylates the substrate, the anti-phospho antibody binds. The binding of SA-XL665 to the biotin tag brings the donor and acceptor into close proximity, generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the HTRF signal.
Materials:
-
Target Kinase (e.g., Tyrosine Kinase)
-
HTRF KinEASE TK Kit (Revvity) or equivalent, containing:
-
TK Substrate-biotin
-
Eu³⁺-cryptate labeled anti-phospho-tyrosine antibody
-
SA-XL665
-
Detection Buffer
-
-
ATP solution (10 mM stock)
-
Enzymatic Buffer (specific to the kinase)
-
Test compounds (derived from the core scaffold) dissolved in 100% DMSO
-
384-well low-volume white plates
-
HTRF-compatible microplate reader
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
Dispense 0.5 µL of compound dilutions into the assay plate wells. For controls, add 0.5 µL of 100% DMSO.
-
-
Enzyme Preparation & Addition:
-
Dilute the target kinase to the desired working concentration (e.g., 2x final concentration) in enzymatic buffer.
-
Add 5.5 µL of the diluted enzyme to each well containing the compound/DMSO.
-
Incubate for 15 minutes at room temperature.[17]
-
-
Initiation of Kinase Reaction:
-
Prepare a 4x solution of ATP and TK Substrate in enzymatic buffer.
-
Add 4 µL of the ATP/Substrate mix to all wells to start the reaction. The final volume is now 10 µL.
-
Incubate for 30-60 minutes at room temperature. The optimal time should be determined during assay development.
-
-
Stopping the Reaction & Detection:
-
Prepare the detection reagent mix by diluting the Eu³⁺-cryptate antibody and SA-XL665 in the HTRF detection buffer. This buffer contains EDTA, which chelates Mg²⁺ and stops the kinase reaction.[18]
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, with excitation at 320-340 nm and dual emission reads at 665 nm (acceptor) and 620 nm (donor).[17]
-
-
Data Analysis:
-
Calculate the HTRF ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.[17]
-
Normalize the data using "No enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its intended protein target in a physiological context (i.e., within intact cells).[19][20]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[21] In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "shift" in the melting curve.[21][22]
Materials:
-
Adherent or suspension cells expressing the target kinase.
-
Test compound (hit from primary screen) and vehicle control (DMSO).
-
PBS (Phosphate-Buffered Saline) and complete cell culture medium.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler or water baths.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles).
-
Centrifuge for pelleting cell debris.
-
Protein quantification method (e.g., Western Blot, AlphaScreen®, HTRF®).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol (Isothermal Dose-Response Format):
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with a serial dilution of the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions (37°C, 5% CO₂).
-
-
Heating Step:
-
Harvest and aliquot the treated cells into PCR tubes/plates.
-
Heat the samples to a single, optimized temperature (T_agg, the temperature causing significant but not complete protein precipitation) for 3 minutes using a thermal cycler. Leave one set of samples at room temperature as a no-heat control.
-
-
Cell Lysis:
-
Lyse the cells by a chosen method (e.g., 3-4 cycles of freeze-thaw using liquid nitrogen and a 25°C water bath).
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of the soluble target protein using a specific detection method. For Western blotting, this involves SDS-PAGE, transfer to a membrane, and probing with a primary antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensity from the Western blot.
-
Normalize the signal from the heated samples to the corresponding unheated samples for each concentration.
-
Plot the normalized soluble protein fraction against the logarithm of compound concentration.
-
Fit the data to determine the EC₅₀, which reflects the concentration required for target engagement in the cellular environment.
-
Step 3: Structure-Activity Relationship (SAR) & Lead Optimization
Once a hit is validated, medicinal chemistry efforts focus on synthesizing analogues to improve potency, selectivity, and ADME properties.[4] For the this compound scaffold, modifications would typically focus on the azetidine nitrogen.
Hypothetical SAR Table: The table below illustrates a hypothetical optimization campaign where different R-groups are added to the azetidine ring to probe the solvent-exposed region of the kinase pocket.
| Compound ID | R-Group Modification | Kinase IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| Hit-1 | -H (Parent Scaffold) | 850 | 2,500 |
| ANA-1 | -CH₃ | 620 | 1,800 |
| ANA-2 | -CH₂CH₂OH | 350 | 950 |
| ANA-3 | -C(O)NH-Ph | 55 | 150 |
| ANA-4 | -C(O)NH-(4-F-Ph) | 15 | 45 |
This data is illustrative. The goal is to identify substitutions that enhance interactions with the target, leading to lower IC₅₀ and EC₅₀ values.
Step 4: In Vitro ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is critical to avoid late-stage failures.[23][24][25] Promising compounds from SAR studies should be profiled in a panel of standard in vitro assays.
| Assay Type | Parameter Measured | Importance |
| Solubility | Kinetic or Thermodynamic Solubility | Affects absorption and formulation. |
| Permeability | Caco-2 or PAMPA Assay | Predicts intestinal absorption.[23] |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability | Predicts in vivo clearance rate.[23] |
| CYP Inhibition | Inhibition of major Cytochrome P450 isoforms | Predicts potential for drug-drug interactions.[24] |
| Plasma Protein Binding | Fraction bound to plasma proteins | Affects the free drug concentration available for activity. |
| Cytotoxicity | General toxicity in a standard cell line (e.g., HepG2) | Early indicator of potential toxicity. |
| hERG Inhibition | Patch-clamp or binding assay | Assesses risk of cardiac toxicity. |
Conclusion
The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. Its unique combination of a strong hydrogen-bonding anchor and a 3D-oriented vector for optimization provides a robust framework for fragment-based drug discovery. By employing a systematic workflow that includes sensitive in vitro screening, cellular target engagement validation, iterative medicinal chemistry, and early ADME-Tox profiling, researchers can effectively translate this privileged scaffold into potent and selective lead candidates for a new generation of targeted therapies.
References
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Murray, C. W., & Rees, D. C. (2009). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 30(11), 570-577. [Link]
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Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30. [Link]
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Murray, C. W., & Verdonk, M. L. (2006). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Enzymology, 417, 335-359. [Link]
-
Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 175-194. [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol [Table]. ResearchGate. [Link]
-
Foloppe, N., et al. (2011). Fragment based discovery of a novel and selective PI3 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(21), 6586-6590. [Link]
-
Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity [PDF]. ResearchGate. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]
-
Pinzi, L., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(11), 3345. [Link]
-
Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Creative-biostructure.com. [Link]
-
Scott, A. D., et al. (2021). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. ACS Medicinal Chemistry Letters, 12(2), 269-276. [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 57(22), 3144-3156. [Link]
-
JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]
-
Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. [Link]
-
Tarcsay, A., & Keserű, G. M. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. [Link]
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Reaction Biology. (n.d.). ADME-Tox. Reactionbiology.com. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16167-16175. [Link]
-
Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. [Link]
-
ResearchGate. (2016). Development of Structure Activity Correlation Model on Azetidin-2-ones as Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Reagentia.cz. [Link]
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Wang, Y., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of Computational Chemistry, 31(15), 2783-2793. [Link]
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ResearchGate. (n.d.). Structures of some azetidine based drugs [Diagram]. ResearchGate. [Link]
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Singh, R., et al. (2019). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. European Journal of Medicinal Chemistry, 164, 448-470. [Link]
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Kumar, A., & Kumar, D. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2415-2426. [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile [PDF]. ResearchGate. [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Innovareacademics.in. [Link]
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Wisniewski, A. J., et al. (2020). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 22(15), 5945-5949. [Link]
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Application Notes and Protocols for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide in Central Nervous System Drug Discovery
Introduction: A Privileged Scaffold Combination for CNS Drug Discovery
The pursuit of novel chemical entities for the treatment of central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. Success hinges on the ability of a molecule to not only interact with its intended target with high affinity and selectivity but also to possess a suite of pharmacokinetic properties that allow it to effectively cross the blood-brain barrier (BBB) and remain stable in the metabolic environment of the brain. The compound 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide represents a strategic amalgamation of two privileged scaffolds, each known to confer advantageous properties for CNS drug candidates.
The azetidine ring , a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention for its ability to impart desirable physicochemical and pharmacokinetic characteristics.[1] Its rigid, three-dimensional structure can enhance binding to biological targets, while often improving metabolic stability, aqueous solubility, and CNS penetration compared to more traditional, larger ring systems like piperidine.[2][3] Azetidine-containing compounds have shown promise as CNS modulators, with applications in neurodegenerative and inflammatory disease therapeutics.
Complementing the azetidine core is the thiomorpholine 1,1-dioxide moiety. As a sulfone, this group is a strong hydrogen bond acceptor and can significantly influence the polarity and solubility of the parent molecule.[4] The thiomorpholine scaffold itself is a versatile component in bioactive compounds, and its oxidized form, the 1,1-dioxide, is often employed to enhance metabolic stability and fine-tune pharmacokinetic profiles.[5][6] The combination of these two scaffolds in a single molecule suggests a promising starting point for the development of novel CNS therapeutics.
This document serves as a comprehensive guide for researchers, providing detailed application notes and exemplary protocols for the initial characterization of this compound and its analogs in the context of CNS drug discovery. Given the novelty of this specific chemical entity, the following protocols are based on established methodologies for the characterization of novel CNS compounds, drawing from the known properties of its constituent scaffolds.
Part 1: Physicochemical and ADME Profiling
A critical first step in the evaluation of any potential CNS drug candidate is the characterization of its fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These parameters will dictate the compound's ability to reach its target in the brain and exert a therapeutic effect.
Table 1: Key Physicochemical and In Vitro ADME Parameters for CNS Drug Candidates
| Parameter | Desired Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules generally exhibit better BBB permeability. |
| LogP (Lipophilicity) | 1.5 - 3.5 | A balance is required; too lipophilic and the compound may be sequestered in fatty tissues and membranes, too hydrophilic and it may not cross the BBB. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is strongly correlated with improved BBB penetration. |
| Aqueous Solubility | > 50 µM | Sufficient solubility is necessary for formulation and absorption.[7] |
| pKa (Basicity) | 7.5 - 10.5 | A basic nitrogen can be protonated at physiological pH, which can aid in solubility but may also lead to off-target effects. The azetidine nitrogen is a key determinant here. |
| In Vitro Metabolic Stability | t½ > 30 min (microsomes) | Resistance to metabolism by liver and brain enzymes is crucial for maintaining therapeutic concentrations. |
| BBB Permeability (PAMPA) | Pe > 4.0 x 10⁻⁶ cm/s | The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput initial screen for passive diffusion across the BBB. |
Part 2: Hypothetical CNS Applications and Target-Based Screening
The unique structural features of this compound suggest several plausible avenues for investigation within CNS pharmacology. The azetidine moiety can act as a rigid scaffold to present substituents for optimal target engagement and can serve as a bioisosteric replacement for larger rings like piperidine, potentially improving selectivity and physicochemical properties.[3][8] The thiomorpholine 1,1-dioxide, with its sulfone group, can act as a key hydrogen bond acceptor. Based on these characteristics, we propose two primary hypothetical applications for initial screening: as a modulator of G-protein coupled receptors (GPCRs) involved in mood and anxiety, and as an inhibitor of neuroinflammatory pathways.
Application Area 1: Modulation of GPCRs in Anxiety and Mood Disorders
Many successful CNS drugs target GPCRs, such as serotonin (5-HT) and dopamine receptors. The rigid azetidine core can position key pharmacophoric elements in a precise orientation for receptor binding.
Caption: Workflow for GPCR target validation.
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT1A receptor.[9][10]
Materials:
-
Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
-
Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
96-well microplates, scintillation vials, liquid scintillation cocktail, and a microplate harvester with glass fiber filters.
Procedure:
-
Prepare Serial Dilutions: Serially dilute the test compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or test compound dilution.
-
50 µL of [³H]-8-OH-DPAT (at a final concentration equal to its Kd, typically ~1 nM).
-
100 µL of receptor membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a microplate harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Application Area 2: Inhibition of Neuroinflammatory Pathways
Neuroinflammation, mediated by activated microglia, is implicated in a wide range of neurodegenerative diseases.[11] The thiomorpholine 1,1-dioxide moiety, being a sulfone, may interact with key enzymes or transcription factors involved in the inflammatory cascade.
Caption: Workflow for assessing anti-neuroinflammatory activity.
This protocol quantifies the effect of the test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite.[11][12]
Materials:
-
Cell Line: BV-2 murine microglial cell line.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: this compound.
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Sodium nitrite standard solution.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value for NO inhibition.
-
Part 3: In Vivo Behavioral Pharmacology
Following promising in vitro results, the next step is to evaluate the compound's effects in a living organism. Behavioral models in rodents are essential for assessing the potential therapeutic effects of a CNS compound.
Protocol 4: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Mice
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs.[13][14] The test is based on the natural aversion of mice to open and elevated spaces.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Positive Control: Diazepam (1 mg/kg, i.p.).
-
Video tracking software.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound (e.g., 1, 5, 10 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Testing:
-
Place a mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.
Table 2: Representative Data from Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Distance (m) |
| Vehicle | - | 25.3 ± 3.1 | 8.2 ± 1.5 | 15.6 ± 2.1 |
| Diazepam | 1 | 55.8 ± 6.4 | 15.1 ± 2.3 | 14.9 ± 1.8 |
| Test Compound | 1 | 28.1 ± 4.5 | 9.5 ± 1.8 | 16.1 ± 2.5 |
| Test Compound | 5 | 45.2 ± 5.9 | 13.8 ± 2.1 | 15.2 ± 2.0 |
| Test Compound | 10 | 48.9 ± 6.1 | 14.5 ± 2.5 | 15.5 ± 2.3 |
| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle group. This is exemplary data and does not represent actual experimental results for the title compound. |
Conclusion and Future Directions
The rational design of this compound, combining the favorable properties of the azetidine and thiomorpholine 1,1-dioxide scaffolds, makes it a compelling candidate for CNS drug discovery. The protocols outlined in this document provide a foundational framework for its initial characterization. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader panel of CNS targets, pharmacokinetic studies to determine brain exposure, and evaluation in more complex disease models. The journey from a novel chemical entity to a therapeutic agent is long and complex, but a systematic and hypothesis-driven approach, as detailed here, is the essential first step.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026. [Link]
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Application Notes and Protocols for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide in Oncology Research
Authored by: Senior Application Scientist, Advanced Oncology Division
Introduction: A Novel Scaffold for Targeting Cancer Signaling
In the landscape of modern oncology drug discovery, the exploration of novel chemical scaffolds that can yield compounds with improved efficacy, selectivity, and pharmacokinetic properties is of paramount importance. 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide is an intriguing molecule that combines two key heterocyclic structures: an azetidine ring and a thiomorpholine 1,1-dioxide moiety.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity can contribute to enhanced metabolic stability and binding affinity to biological targets.[2] Several FDA-approved drugs incorporate the azetidine motif, highlighting its value in creating effective therapeutics.[2]
Similarly, the thiomorpholine scaffold and its derivatives have demonstrated a wide array of biological activities, including anticancer properties.[3][4][5] The sulfone group (1,1-dioxide) in the thiomorpholine ring can act as a hydrogen bond acceptor and improve the solubility and metabolic stability of the compound.
Given the precedence of these individual scaffolds in oncology drug development, this compound emerges as a compelling candidate for investigation as a novel anticancer agent. This document provides a comprehensive guide for researchers to explore its potential, with a focus on a putative mechanism of action involving the inhibition of the PI3K/Akt signaling pathway, a critical mediator of cancer cell growth and survival.[6][7]
Proposed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell proliferation, growth, survival, and metabolism.[6][8] Hyperactivation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[6] Consequently, targeting key nodes within this pathway, such as Akt, has been a major focus of anticancer drug development.[7][9]
We hypothesize that this compound acts as an inhibitor of Akt (also known as Protein Kinase B). The proposed mechanism involves the compound binding to the kinase domain of Akt, thereby preventing its phosphorylation and subsequent activation of downstream targets. This inhibition is expected to block pro-survival signals and induce apoptosis in cancer cells.
Figure 1: Proposed mechanism of action of this compound as an inhibitor of the PI3K/Akt signaling pathway.
Experimental Protocols for Evaluation
The following protocols provide a roadmap for the systematic evaluation of this compound's anticancer potential.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| Cell Lines | MCF-7, A549, U87 (or other relevant lines) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.01 µM to 100 µM (serial dilution) |
| Incubation Time | 48 - 72 hours |
| Readout | Absorbance at 570 nm (MTT) or Luminescence (CellTiter-Glo) |
Protocol 2: Western Blot Analysis of Akt Pathway Modulation
Objective: To confirm the inhibition of Akt signaling by assessing the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cells treated with this compound at IC50 concentration
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein for Akt and S6K would indicate pathway inhibition.
Figure 2: General workflow for Western Blot analysis to assess Akt pathway modulation.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line known to form tumors (e.g., A549)
-
Matrigel
-
This compound formulated for in vivo administration (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle solution.
-
Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. The tumor weight can be measured as a primary endpoint.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any anti-tumor effect.
| Parameter | Description |
| Animal Model | NOD-SCID or Nude Mice |
| Cell Line | A549 (or other appropriate line) |
| Tumor Implantation | Subcutaneous injection |
| Treatment Route | Oral gavage or IP injection |
| Dosing Schedule | Daily for 21 days (example) |
| Primary Endpoints | Tumor volume and weight |
| Secondary Endpoint | Mouse body weight (for toxicity) |
Conclusion
This compound represents a promising chemical entity for oncology research due to its unique combination of privileged scaffolds. The protocols outlined in this document provide a robust framework for investigating its potential as an inhibitor of the PI3K/Akt signaling pathway. Successful outcomes from these studies could establish this compound as a novel lead for the development of targeted cancer therapies.
References
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Singh, U., & Kumar, S. (2021). Azetidines in medicinal chemistry: a review. RSC Advances, 11(45), 28243-28263.
- Morgensztern, D., & McLeod, H. L. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Anti-cancer drugs, 16(8), 797-803.
- Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer.
- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR pathway in solid tumors. Journal of Clinical Oncology, 34(31), 3803-3815.
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical reviews, 108(9), 3988-4035.
- Coughlin, K., & Chen, Y. (2012). Azetidines in drug discovery. Future medicinal chemistry, 4(14), 1835-1848.
- Sharma, V., & Kumar, P. (2010). Thiomorpholine and its derivatives: a review on their synthesis and biological properties. European journal of medicinal chemistry, 45(9), 3577-3586.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
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PubMed. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. [Link]
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MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
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Application Notes and Protocols for the Derivatization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Introduction: The Strategic Value of the Azetidinyl-Thiomorpholine Dioxide Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a perpetual endeavor. The "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" core represents a confluence of two privileged heterocyclic motifs: the strained, sp³-rich azetidine ring and the polar, metabolically stable thiomorpholine 1,1-dioxide moiety.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable component in drug design.[1][2] Its inherent conformational rigidity can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[1] Furthermore, the azetidine scaffold often enhances aqueous solubility and metabolic stability, crucial parameters in drug development.[3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to improve their pharmacokinetic profiles.[3]
Complementing the azetidine is the thiomorpholine 1,1-dioxide group. The sulfone moiety is a strong hydrogen bond acceptor and is chemically robust, often improving the metabolic stability of parent compounds. This polar group can also enhance solubility and modulate interactions with biological targets.
The combination of these two rings in "this compound" presents a versatile scaffold for the generation of compound libraries. The secondary amine of the azetidine ring serves as a key handle for a variety of derivatization strategies, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This guide provides detailed protocols for the most common and effective derivatization strategies for this promising scaffold.
Core Derivatization Strategies: A Visual Overview
The primary site for derivatization on the this compound scaffold is the secondary amine of the azetidine ring. This allows for a range of functionalizations including N-acylation, N-alkylation, reductive amination, and N-sulfonylation.
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Application Notes and Protocols for the Quantification of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Introduction: The Analytical Imperative for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
This compound is a unique heterocyclic compound featuring a strained azetidine ring linked to a thiomorpholine 1,1-dioxide moiety.[1][2] The presence of the azetidine ring, a recognized pharmacophore in medicinal chemistry, suggests its potential as a building block in drug discovery.[1][3][4] Azetidine derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][5] The thiomorpholine 1,1-dioxide group, a sulfone, imparts increased polarity and potential for hydrogen bonding, which can influence the pharmacokinetic profile of a molecule.[6][7]
Given its potential role in pharmaceutical development, robust and reliable analytical methods for the precise quantification of this compound in various matrices are paramount. This document provides detailed application notes and protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and assay, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices.
These protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₇H₁₄N₂O₂S · 2HCl | |
| Molecular Weight | 263.19 g/mol | |
| Appearance | Solid | |
| CAS Number | 178312-02-2 |
The presence of two basic nitrogen atoms (one in the azetidine ring and one in the thiomorpholine ring) and the acidic sulfone group suggests the compound is amphiprotic. This characteristic is a key consideration for selecting the appropriate chromatographic conditions, particularly the pH of the mobile phase.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale and Applicability:
Reverse-phase HPLC with UV detection is a workhorse in the pharmaceutical industry for its robustness, cost-effectiveness, and suitability for quantifying active pharmaceutical ingredients (APIs) and their related substances.[8] Given that the thiomorpholine 1,1-dioxide moiety contains a chromophore, direct UV detection is a viable approach. This method is ideal for assay determination in drug substances and formulated products.
Experimental Workflow Diagram:
Caption: HPLC-UV workflow for quantification.
Detailed HPLC-UV Protocol:
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and peak shape for polar compounds. |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid | Buffering the mobile phase is crucial for consistent retention and peak shape of the basic analyte. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | A gradient is employed to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| UV Detection | 210 nm | Wavelength selected for optimal absorbance of the analyte, likely due to the sulfone and amine functional groups.[9] |
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (95:5, v/v)
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample to obtain a final concentration within the calibration range. Dissolve in the diluent, sonicate if necessary, and dilute to the final volume. Filter through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale and Applicability:
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex matrices such as plasma, urine, or tissue homogenates.[10][11][12][13][14] This is particularly important for pharmacokinetic and metabolism studies.[10] The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented, and a characteristic product ion is monitored.
Detailed LC-MS/MS Protocol:
1. Materials and Reagents:
-
Same as for HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior should be chosen.
2. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is used for higher sensitivity and faster analysis times, compatible with mass spectrometry.[12] |
| Mobile Phase A | 0.1% Formic acid in water | Formic acid aids in the protonation of the analyte for positive ion mode electrospray ionization. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Gradient Elution | Optimized for rapid elution and separation from matrix components. | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple Quadrupole | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms are readily protonated. |
| MRM Transitions | To be determined by direct infusion of the analyte. For example: Precursor ion (M+H)⁺ → Product ion | The most abundant and stable fragment ion should be selected for quantification, and a second one for confirmation. |
| Internal Standard | Appropriate MRM transition to be determined. |
3. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject into the LC-MS/MS system.
Method Validation: A Self-Validating System
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[15][16] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][17][18]
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Yes | Yes | The analyte peak should be free of interference from placebo, impurities, and degradation products. |
| Linearity | Yes | Yes | Correlation coefficient (r²) ≥ 0.999 |
| Range | Yes | Yes | The range over which the method is linear, accurate, and precise. |
| Accuracy | Yes | Yes | Recovery of 98.0% to 102.0% for assay; 80.0% to 120.0% for bioanalysis. |
| Precision | Yes | Yes | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2% for assay; ≤ 15% for bioanalysis. |
| Limit of Detection (LOD) | Yes | Yes | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Yes | Yes | Signal-to-noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | Yes | Yes | The method should be unaffected by small, deliberate variations in method parameters. |
Stability-Indicating Method Development: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical method in the presence of potential degradation products.[19][20][21][22][23] This ensures that the method can accurately measure the analyte without interference from its degradants.
Forced Degradation Workflow Diagram:
Caption: Forced degradation study workflow.
Protocol for Forced Degradation Studies:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Expose the solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solution at 80°C.
-
Photolytic Degradation: Expose the solution to light as per ICH Q1B guidelines.
-
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the stressed samples by the developed HPLC-UV and LC-MS/MS methods.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the main peak area. The peak purity of the analyte should be assessed to ensure no co-eluting degradants.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. Adherence to the principles of method validation and the performance of forced degradation studies will ensure the generation of high-quality, reliable, and defensible analytical data, which is critical for advancing pharmaceutical research and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development: Analytical Methods for Faster Time to Market. Retrieved from [Link]
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BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
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Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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MDPI. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
The Royal Society. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]
-
Al Muthanna University. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]
-
ACS Publications. (2024). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (2018). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
ResearchGate. (2022). HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Retrieved from [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). A comprehensive Review of Analytical Methods for the Determination of Aceclofenac in Biological Fluids and Pharmaceutical Dosage Forms. Retrieved from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]
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Hindawi. (2014). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" and its Analogs as Potential Kinase Inhibitors
Authored by: Gemini, Senior Application Scientist
Introduction: The PI3K/AKT Signaling Axis - A Pivotal Target in Drug Discovery
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, where it is frequently hyperactivated due to mutations in key components like PI3K or the loss of tumor suppressors such as PTEN.[4][5] The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in this pathway.[3] Upon activation, AKT phosphorylates a wide array of downstream substrates, thereby regulating their activity and orchestrating complex cellular responses.[4] Given its pivotal role in oncogenesis, AKT has emerged as a high-priority target for the development of novel therapeutics.[4][5][6]
The small molecule "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" represents a chemical scaffold with potential for the development of targeted therapies. While its specific biological targets are under investigation, related heterocyclic compounds have shown promise as antitumor agents.[7][8] This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize potential inhibitors of the AKT signaling pathway. We will detail both biochemical and cell-based assay formats amenable to HTS, providing researchers with the tools to assess compound activity from initial hit identification to lead optimization.
The AKT Signaling Pathway: A Visual Overview
The activation of the PI3K/AKT pathway is initiated by various extracellular signals, such as growth factors, that bind to receptor tyrosine kinases (RTKs) on the cell surface.[4][9] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] AKT, possessing a pleckstrin-homology (PH) domain, is recruited to the plasma membrane by binding to PIP3.[4] Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4] Once activated, AKT translocates to the cytoplasm and nucleus to phosphorylate its downstream targets, promoting cell survival and proliferation.[3]
Caption: The PI3K/AKT signaling pathway.
Part 1: Biochemical Assays for Primary High-Throughput Screening
Biochemical assays are indispensable for primary HTS campaigns as they directly measure the effect of a compound on the activity of a purified enzyme, in this case, AKT kinase.[10] These assays are typically performed in a simplified, cell-free system, which minimizes the confounding factors present in a cellular environment.
Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
Principle: This homogeneous "add-mix-read" assay quantifies the amount of ADP produced during the kinase reaction.[11][12] The amount of ADP is directly proportional to the kinase activity.[11] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[13] A decrease in luminescence indicates inhibition of the kinase.[11]
Caption: Workflow for an ADP-Glo™ kinase assay.
Protocol: AKT1 Kinase Assay using ADP-Glo™
This protocol is adapted for a 384-well plate format, suitable for HTS.
Materials:
-
Recombinant active AKT1 enzyme
-
AKT substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
"this compound" and other test compounds
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense 25 nL of each compound dilution into the wells of a 384-well plate. Also include wells for positive control (Staurosporine) and negative control (DMSO).
-
Enzyme Preparation: Prepare a solution of AKT1 enzyme in Kinase Assay Buffer.
-
Substrate/ATP Mix Preparation: Prepare a solution containing the AKT substrate peptide and ATP in Kinase Assay Buffer.
-
Kinase Reaction Initiation:
-
Add 5 µL of the enzyme solution to each well.
-
Add 5 µL of the Substrate/ATP mix to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: The inhibitory activity of the compounds is calculated as a percentage of the control (DMSO) activity. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by fitting the data to a four-parameter logistic dose-response curve.
| Parameter | Concentration |
| AKT1 Enzyme | 2-5 ng/well |
| AKT Substrate | 0.2 µ g/well |
| ATP | 25 µM |
| Test Compound | 10-point dilution, e.g., 100 µM to 5 nM |
| Staurosporine | 10 µM (max concentration) |
| DMSO | 0.5% final concentration |
Fluorescence Polarization (FP) Kinase Assay
Principle: FP assays are used to monitor binding events in solution.[14] In the context of a kinase assay, a competitive FP format is often employed.[15] A fluorescently labeled phosphopeptide (tracer) is bound to a phospho-specific antibody, resulting in a high FP signal because the large complex tumbles slowly in solution.[15] The kinase in the assay phosphorylates an unlabeled substrate peptide. This newly formed phosphopeptide competes with the tracer for binding to the antibody, displacing it and causing a decrease in the FP signal due to the faster tumbling of the free tracer.[15]
Protocol: Competitive FP Assay for AKT1 Activity
Materials:
-
Recombinant active AKT1 enzyme
-
Unlabeled AKT substrate peptide
-
Fluorescently labeled phosphopeptide tracer (corresponding to the phosphorylated substrate)
-
Phospho-specific antibody that binds the phosphopeptide
-
ATP
-
Kinase Assay Buffer
-
Test compounds
-
384-well black, low-volume plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: As described in the luminescence assay protocol.
-
Kinase Reaction:
-
Prepare a mix of AKT1 enzyme and unlabeled substrate peptide in Kinase Assay Buffer.
-
Add 5 µL of this mix to the compound-plated wells.
-
Prepare an ATP solution in Kinase Assay Buffer and add 5 µL to each well to initiate the reaction.
-
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Detection:
-
Prepare a detection mix containing the phospho-specific antibody and the fluorescent tracer in FP buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
-
Incubation: Incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
Data Analysis: A decrease in the mP value indicates kinase activity. The percentage of inhibition is calculated relative to high (no enzyme) and low (DMSO) controls. IC₅₀ values are determined as previously described.
| Component | Final Concentration |
| AKT1 Enzyme | 5-10 ng/well |
| Unlabeled Substrate | 1-5 µM |
| ATP | 50-100 µM (near Km) |
| Tracer Peptide | 1-10 nM |
| Antibody | Titrated for optimal window |
Part 2: Cell-Based Assays for Secondary Screening and Mechanistic Studies
Cell-based assays are crucial for validating hits from primary screens in a more physiologically relevant context.[16] They provide information on compound permeability, off-target effects, and engagement with the target within a living cell.
TR-FRET Assay for Phosphorylated AKT
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are used to measure protein phosphorylation in cell lysates.[17] In this format, a terbium-labeled antibody (donor) specific for a phosphorylation site on AKT (e.g., Ser473) and a GFP-tagged AKT (acceptor) are used.[17] When the antibody binds to the phosphorylated GFP-AKT, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibition of the pathway reduces AKT phosphorylation, leading to a decrease in the TR-FRET signal.
Caption: Workflow for a cell-based TR-FRET pAKT assay.
Protocol: LanthaScreen™ Cellular Assay for pAKT (Ser473)
Materials:
-
Cell line stably expressing GFP-AKT (e.g., U2OS)
-
Cell culture medium
-
Growth factor for stimulation (e.g., IGF-1)
-
Test compounds
-
Lysis buffer
-
Terbium-labeled anti-pAKT (Ser473) antibody (LanthaScreen™)
-
384-well white plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Plating: Seed GFP-AKT expressing cells into 384-well plates and incubate overnight.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Add serially diluted test compounds to the cells and incubate for 1-2 hours.
-
Pathway Stimulation: Add a growth factor (e.g., IGF-1) to all wells except the unstimulated control and incubate for 20-30 minutes.
-
Cell Lysis: Remove the medium and add lysis buffer containing the terbium-labeled antibody.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Read the TR-FRET signal (emission at 520 nm and 495 nm) on a compatible plate reader.
Data Analysis: The TR-FRET ratio (520 nm / 495 nm) is calculated. A decrease in this ratio indicates inhibition of AKT phosphorylation. IC₅₀ values are determined from the dose-response curves.
| Condition | Description |
| Cell Line | U2OS-GFP-AKT |
| Seeding Density | 10,000 cells/well |
| Stimulant | IGF-1 (100 ng/mL) |
| Compound Incubation | 1 hour |
| Stimulation Time | 20 minutes |
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the high-throughput screening and characterization of "this compound" and its analogs as potential inhibitors of the AKT kinase. By employing a tiered screening approach, starting with sensitive biochemical assays for primary screening and progressing to more physiologically relevant cell-based assays for hit validation, researchers can efficiently identify and advance promising lead compounds. Subsequent studies should focus on elucidating the precise mechanism of action, determining selectivity against other kinases, and evaluating efficacy in preclinical disease models.
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Wikipedia. (n.d.). Akt/PKB signaling pathway. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3058. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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PLOS One. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]
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PubMed. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from [Link]
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ResearchGate. (n.d.). High-Throughput Screen Identification of Small-Molecule Inhibitors of Protein Kinase B (PKB/AKT) in an AlphaScreen. Retrieved from [Link]
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National Institutes of Health. (2022). In silico high-throughput screening system for AKT1 activators with therapeutic applications in sepsis acute lung injury. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Retrieved from [Link]
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001Chemical. (n.d.). CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride. Retrieved from [Link]
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MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide in Fragment-Based Drug Design
Author's Note for the Researcher
This document serves as a technical guide for the strategic incorporation and advancement of the fragment 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide within a Fragment-Based Drug Design (FBDD) campaign. As Senior Application Scientists, our goal is not merely to provide protocols but to impart the strategic reasoning behind them. The narrative that follows is structured to guide you from the foundational rationale for selecting this fragment, through its practical application in primary screening and hit validation, to its evolution into a potent lead candidate. We emphasize the causality behind experimental choices, ensuring that each step is a logical progression in the drug discovery cascade.
The Fragment: A Synthesis of Favorable Properties
The success of an FBDD program is critically dependent on the quality and diversity of its fragment library.[1] This compound is a prime candidate for inclusion, embodying a confluence of desirable features for probing biological targets. Its value proposition can be deconstructed into its two core components: the azetidine ring and the thiomorpholine 1,1-dioxide moiety.
-
The Azetidine Scaffold: This four-membered saturated heterocycle is considered a "privileged" structure in modern medicinal chemistry.[2][3] Unlike more flexible rings (e.g., pyrrolidine, piperidine), the inherent strain and conformational rigidity of the azetidine ring allow for precise positioning of substituents in 3D space.[3][4] This pre-organization can significantly reduce the entropic penalty upon binding to a target, leading to more efficient and potent interactions.[2] Its incorporation is a well-established strategy for improving metabolic stability, aqueous solubility, and overall pharmacokinetic profiles.[3][4]
-
The Thiomorpholine 1,1-dioxide Moiety: The sulfone group is a powerful hydrogen bond acceptor, capable of forming strong, directional interactions with protein backbone amides or side-chain donors. It is metabolically robust and can improve the physicochemical properties of a molecule, often enhancing solubility. The thiomorpholine ring itself serves as a rigid, sp³-rich scaffold that, when combined with the azetidine, presents a well-defined three-dimensional vector for exploration of a protein's binding pocket.
The combination of these two motifs in a single, low-molecular-weight fragment creates a molecule with high sp³ character, multiple hydrogen bond acceptors, a hydrogen bond donor (the azetidine N-H), and defined exit vectors for chemical elaboration.
Physicochemical Profile
A fragment's adherence to the "Rule of Three" is a strong indicator of its potential as a high-quality starting point. This compound aligns well with these principles.
| Property | Value | FBDD Guideline ("Rule of Three") | Rationale |
| Molecular Weight | ~190.25 g/mol (Free Base) | < 300 Da | Ensures fragment is small enough to find complementary pockets and allows for significant molecular weight addition during optimization.[5] |
| cLogP | < 1 | < 3 | Low lipophilicity is crucial for maintaining aqueous solubility at the high concentrations required for screening weak binders. |
| Hydrogen Bond Donors | 1 (Azetidine N-H) | ≤ 3 | Provides a key interaction point and a vector for chemical growth. |
| Hydrogen Bond Acceptors | 3 (Sulfone O, Azetidine N) | ≤ 3 | The two sulfone oxygens are strong H-bond acceptors, providing high-quality interactions to anchor the fragment. |
| Heavy Atom Count | 13 | < 20 | Indicates low complexity, increasing the probability of a high-quality, efficient binding event (high ligand efficiency).[6] |
Note: Physicochemical properties are calculated and may vary slightly based on the salt form (e.g., dihydrochloride[7] or bis(trifluoroacetate)[8]).
FBDD Workflow Integration
The journey from fragment screening to a lead compound is a multi-step process. The diagram below outlines a typical workflow, highlighting the critical stages where this compound is applied and evaluated.
Caption: FBDD workflow from library screening to lead candidate.
Application Protocol: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[9] It provides real-time kinetics and affinity data, making it a preferred primary screening method.[6][10]
Protocol: SPR-Based Fragment Screening
Principle: This protocol relies on immobilizing the target protein on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) change. The magnitude of the RU change is proportional to the amount of bound fragment.
Materials:
-
Biacore T200 or 8K instrument (or equivalent)[10]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (>95% purity), with an appropriate buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant)
-
This compound (e.g., dihydrochloride salt), dissolved in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Running buffer (protein buffer supplemented with 1-5% DMSO, matched to the final fragment solution).
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (diluted in 10 mM acetate buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 RU for fragment screening).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.
-
-
Fragment Screening:
-
Prepare a plate with the fragment at a high concentration (e.g., 200 µM) in running buffer. The final DMSO concentration must be identical across all samples and the running buffer to avoid false positives.[9]
-
Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A solvent correction protocol should be run to minimize artifacts from any slight DMSO mismatch.
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (Target RU - Reference RU).
-
A binding response significantly above the noise level is considered a preliminary hit.
-
For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (KD).
-
Causality & Trustworthiness:
-
Why a reference cell? This is critical for self-validation. It ensures that the observed signal is due to specific binding to the target protein and not to non-specific interaction with the chip matrix or bulk solvent effects.[9]
-
Why match DMSO? SPR is highly sensitive to refractive index changes. Mismatched DMSO concentrations between the sample and running buffer will generate large, artifactual signals, leading to a high rate of false positives.[9]
Application Protocol: Hit Validation & Structural Characterization
A hit from a primary screen must be validated by an orthogonal method and, ideally, characterized structurally to guide optimization.[11] X-ray crystallography is the gold standard as it provides direct visualization of the binding mode, revealing the specific interactions that anchor the fragment and the surrounding pocket ripe for exploitation.[12][13]
Protocol: X-ray Crystallography by Soaking
Principle: This method involves diffusing the fragment into a pre-grown crystal of the target protein. If the fragment binds, its electron density will be observable in the resulting diffraction data, allowing for the precise determination of its binding pose.
Materials:
-
Crystals of the target protein, grown under a well-optimized condition.
-
Cryoprotectant solution (mother liquor supplemented with 20-30% glycerol, ethylene glycol, or other glassing agent).
-
This compound, dissolved in the cryoprotectant solution to a final concentration of 5-20 mM.
Methodology:
-
Crystal Soaking:
-
Using a crystal harvesting loop, transfer a protein crystal from its growth drop into a new drop containing the fragment-cryoprotectant solution.
-
Incubate for a period ranging from 30 minutes to 24 hours. The optimal time is target-dependent and may require optimization to allow fragment diffusion without crystal degradation.
-
-
Vitrification (Freezing):
-
Rapidly retrieve the soaked crystal from the drop using the loop.
-
Plunge the crystal immediately into liquid nitrogen to flash-freeze it, preventing crystalline ice formation.
-
-
Data Collection & Processing:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a full X-ray diffraction dataset.
-
Process the data to obtain electron density maps.
-
-
Structure Solution & Refinement:
-
Use molecular replacement with a known structure of the protein (apo form) to solve the phase problem.
-
Carefully inspect the resulting difference electron density maps (Fo-Fc) for positive density corresponding to the shape of the fragment.
-
If clear density is observed, model the fragment into the density and perform iterative rounds of refinement.
-
Causality & Trustworthiness:
-
Why use a cryoprotectant? To prevent the formation of ice crystals during freezing, which would destroy the protein crystal lattice and preclude the collection of high-quality diffraction data.
-
Why inspect difference maps? The Fo-Fc map highlights regions where the observed electron density (Fo) is not accounted for by the current model (Fc). Unambiguous positive density in the shape of the fragment is the most trustworthy evidence of binding.
Hit-to-Lead: Strategic Elaboration of the Fragment
With a validated binding mode, the fragment serves as a high-quality starting point for medicinal chemistry. The goal is to "grow" the fragment into unoccupied regions of the binding pocket to form additional interactions, thereby increasing affinity and selectivity.[13][14]
The structure of this compound offers two primary, orthogonal vectors for elaboration.
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The Azetidinyl-Thiomorpholine Dioxide Moiety: A Modern Bioisostere for Advancing Drug Candidates
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful drug design. The replacement of a chemical moiety with a bioisostere—a group with similar steric and electronic properties—can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide introduces "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide," a compelling bioisosteric replacement for traditional cyclic amines like piperidine and morpholine, offering a unique combination of properties to overcome common drug development hurdles.
The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in drug discovery due to its ability to impart desirable physicochemical properties.[1][2][3] Its rigid, three-dimensional structure can enhance metabolic stability, improve aqueous solubility, and provide novel exit vectors for further chemical modification.[4][5] When coupled with the highly polar and metabolically stable thiomorpholine 1,1-dioxide, the resulting scaffold presents a powerful tool for medicinal chemists. The sulfone group in thiomorpholine 1,1-dioxide is a strong hydrogen bond acceptor and can significantly increase the polarity of a molecule, which can be advantageous for modulating solubility and CNS penetration.[6]
This document provides a comprehensive overview of the rationale behind using this compound as a bioisostere, detailed synthetic protocols for its incorporation into molecules, and methods for evaluating its impact on the properties of drug candidates.
The Rationale: Why Consider the Azetidinyl-Thiomorpholine Dioxide Bioisostere?
The decision to incorporate a bioisostere is driven by the need to optimize a lead compound's properties. The this compound moiety offers several potential advantages over more conventional cyclic amines:
-
Enhanced Solubility and Polarity: The sulfone moiety is a strong polar group, which can significantly improve the aqueous solubility of a compound.[5] This is a critical factor for achieving good oral bioavailability and for formulating intravenous drugs.
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible rings like piperidine.[1] The thiomorpholine 1,1-dioxide is also metabolically robust.
-
Improved Physicochemical Properties: The unique combination of the azetidine and the thiomorpholine 1,1-dioxide can lead to a favorable balance of lipophilicity (LogP) and basicity (pKa), which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
-
Three-Dimensionality and Novel Chemical Space: The rigid, non-planar structure of the azetidine introduces three-dimensionality into a molecule, which can lead to improved binding affinity and selectivity for its biological target.[2][4] This also allows for the exploration of novel chemical space, potentially leading to new intellectual property.
-
Modulation of CNS Penetration: The polarity of the thiomorpholine 1,1-dioxide can be leveraged to either limit or enhance penetration into the central nervous system (CNS). For drugs targeting peripheral tissues, the high polarity can help to reduce unwanted CNS side effects. Conversely, for CNS-targeted drugs, the ability of the sulfone to act as a hydrogen bond acceptor can, in some cases, facilitate transport across the blood-brain barrier.[9]
Comparative Physicochemical Properties
To illustrate the potential impact of this bioisostere, the following table provides a comparison of calculated and experimental physicochemical properties of this compound and its common bioisosteric counterparts.
| Property | This compound (Predicted) | Piperidine (Experimental) | Morpholine (Experimental) | 4-(Azetidin-3-yl)morpholine (Predicted)[1] | Thiomorpholine 1,1-dioxide (Experimental)[3] |
| Molecular Weight ( g/mol ) | 190.25 | 85.15 | 87.12 | 142.20 | 135.19 |
| XlogP | -1.2[2] | 1.1 | -0.9 | -0.7 | -1.1 |
| pKa (basic) | ~8-9 (estimated for azetidine N) | 11.12 | 8.33 | ~8-9 (estimated for azetidine N) | 5.4 |
| Topological Polar Surface Area (Ų) | 69.9 | 12.5 | 21.7 | 21.7 | 45.4 |
| Hydrogen Bond Acceptors | 3 | 1 | 2 | 2 | 2 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 |
Note: Predicted values are generated from computational models and should be experimentally verified.
Synthetic Protocols
The synthesis of this compound can be achieved through a straightforward two-step process involving the synthesis of a protected azetidine precursor followed by its coupling with thiomorpholine 1,1-dioxide and subsequent deprotection.
Protocol 1: Synthesis of N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide
This protocol describes the synthesis of the Boc-protected intermediate.
Workflow Diagram:
Caption: Synthetic workflow for N-Boc protected intermediate.
Materials:
-
N-Boc-3-iodoazetidine
-
Thiomorpholine 1,1-dioxide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-iodoazetidine (1.0 eq) in acetonitrile, add thiomorpholine 1,1-dioxide (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide as a solid.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the Boc protecting group to yield the final product.
Workflow Diagram:
Caption: Workflow for the deprotection of the N-Boc group.
Materials:
-
N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-(azetidin-3-yl)thiomorpholine 1,1-dioxide (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) or an excess of 4M HCl in dioxane to the solution.[10][11]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Case Study: Azetidine Bioisosteres in GPCR Antagonists
The utility of azetidine-containing compounds as antagonists for G-protein coupled receptors (GPCRs) has been demonstrated in the literature. For instance, a series of azetidine derivatives were developed as potent antagonists for the free fatty acid receptor 2 (FFA2), a GPCR implicated in inflammatory responses. The incorporation of the azetidine moiety was crucial for achieving high potency and favorable pharmacokinetic properties.
FFA2 Signaling Pathway:
Free fatty acid receptor 2 (FFA2), also known as GPR43, is activated by short-chain fatty acids (SCFAs).[7][12] Its activation can trigger multiple downstream signaling cascades, primarily through Gαi/o and Gαq/11 pathways.[13][14]
Caption: Simplified FFA2 signaling pathways.
In the context of FFA2, an antagonist containing the this compound moiety would block the binding of SCFAs, thereby inhibiting the downstream signaling events that lead to an inflammatory response. The unique properties of this bioisostere could contribute to a desirable combination of high potency, selectivity, and a favorable pharmacokinetic profile, making it an attractive candidate for the treatment of inflammatory diseases.
Conclusion
The this compound moiety represents a valuable and underutilized bioisostere in modern drug discovery. Its unique combination of a rigid, metabolically stable azetidine core and a highly polar thiomorpholine 1,1-dioxide offers medicinal chemists a powerful tool to address common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects. The synthetic protocols provided herein offer a practical guide for its incorporation into drug candidates, and the case study on GPCR antagonism highlights its potential in a therapeutically relevant context. As the demand for drug candidates with improved properties continues to grow, the strategic application of novel bioisosteres like this compound will be crucial for the successful development of the next generation of medicines.
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]
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The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - DOI. (n.d.). Retrieved from [Link]
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Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Metabolic and inflammatory functions of short-chain fatty acid receptors - PubMed Central. (n.d.). Retrieved from [Link]
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4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem. (n.d.). Retrieved from [Link]
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Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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This compound - PubChemLite. (n.d.). Retrieved from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (n.d.). Retrieved from [Link]
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Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Investigating Sulfoxide-to-Sulfone Conversion as a Prodrug Strategy for a Phosphatidylinositol 4-Kinase Inhibitor in a Humanized Mouse Model of Malaria - NIH. (n.d.). Retrieved from [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011, October 25). Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]
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Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Retrieved from [Link]
-
Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines - PubMed. (2011, June 15). Retrieved from [Link]
-
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Retrieved from [Link]
-
(PDF) Beyond Bioisosterism: New Concepts in Drug Discovery - ResearchGate. (n.d.). Retrieved from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved from [Link]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023, June 9). Retrieved from [Link]
-
Application of Bioisosterism in the Judgment of Inventiveness. (2025, January 23). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Retrieved from [Link]
-
The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed. (n.d.). Retrieved from [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed. (n.d.). Retrieved from [Link]
- EP0050916A2 - CNS stimulants and antihypertensive agents - Google Patents. (n.d.).
Sources
- 1. 4-(Azetidin-3-yl)morpholine | C7H14N2O | CID 13401973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H14N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]
- 13. 4-[1-(2-Phenoxyethyl)azetidin-3-yl]thiomorpholine | C15H22N2OS | CID 177802709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Welcome to the technical support center for the synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable heterocyclic building block. Our focus is on improving reaction yields by understanding the underlying chemical principles and optimizing key experimental parameters.
The inherent ring strain of the azetidine moiety (approx. 25.4 kcal/mol) presents unique synthetic challenges, often leading to side reactions and difficulties in purification if not handled correctly.[1] This guide provides a framework for diagnosing and resolving common issues in what is arguably the most prevalent synthetic route: a two-step sequence involving reductive amination followed by deprotection.
Core Synthetic Strategy: Reductive Amination
A robust and scalable approach to constructing the target molecule involves the coupling of Thiomorpholine 1,1-dioxide with a protected azetidin-3-one derivative, followed by the removal of the protecting group. This strategy is favored for its operational simplicity and the commercial availability of the starting materials.
Caption: General synthetic scheme for this compound.
Troubleshooting and Yield Optimization (Q&A)
This section addresses specific problems you may encounter during the synthesis.
Part 1: The Reductive Amination Step
This step is critical as it forms the C-N bond between the two heterocyclic systems. The reaction proceeds via the in-situ formation of an iminium ion from the ketone and amine, which is then selectively reduced by a mild hydride agent.[2]
Q1: My reductive amination reaction shows low conversion, with significant amounts of unreacted N-Boc-azetidin-3-one and thiomorpholine 1,1-dioxide remaining. What's going wrong?
A1: Low conversion is typically due to inefficient formation of the crucial iminium ion intermediate or an issue with the reducing agent.
-
Causality—Iminium Formation: The equilibrium between the ketone/amine and the iminium ion can be unfavorable. The presence of water, a byproduct of iminium formation, can shift the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloroethane - DCE, Tetrahydrofuran - THF) and reagents thoroughly. The use of molecular sieves (3Å or 4Å) can be beneficial to sequester water formed during the reaction.[2]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the ketone starting material and is tolerant of the mild acidity of the thiomorpholine 1,1-dioxide salt or the acetic acid byproduct, which can catalyze iminium ion formation. If you are using a more basic reagent like sodium borohydride (NaBH₄), the reaction may be sluggish as it requires a protic solvent and pH control.
-
Pre-stirring: Allow the N-Boc-azetidin-3-one and thiomorpholine 1,1-dioxide to stir together in the solvent for 30-60 minutes before adding the reducing agent. This allows the iminium intermediate to form, increasing its standing concentration prior to reduction.
-
Q2: I'm getting a significant amount of a side product corresponding to the molecular weight of the alcohol (reduced N-Boc-azetidin-3-one). How do I prevent this?
A2: Formation of N-Boc-azetidin-3-ol indicates that your reducing agent is reducing the ketone starting material before it can form the iminium ion with the amine.
-
Causality—Reducing Agent Reactivity: This is a common issue when using stronger, less selective reducing agents like Sodium Borohydride (NaBH₄), especially under neutral or basic conditions.
-
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: The gold standard for this transformation is Sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity is a significant drawback.
-
Control Stoichiometry: Use only a slight excess of the reducing agent (typically 1.1 to 1.5 equivalents). A large excess can overcome the selectivity barrier and lead to ketone reduction.
-
| Parameter | Recommended Condition | Rationale & Reference |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | High selectivity for iminium ions over ketones; mild reaction conditions.[2] |
| Solvent | Dichloroethane (DCE) or THF | Aprotic solvents that favor iminium formation and are compatible with the reducing agent. |
| Stoichiometry | Amine:Ketone (1:1 to 1.1:1) | A slight excess of the amine can help drive the iminium equilibrium. |
| Additives | Acetic Acid (catalytic) | Can accelerate iminium formation, but may not be necessary if using NaBH(OAc)₃. |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with minimizing side reactions. Elevated temperatures can promote side product formation. |
Part 2: The Boc-Deprotection Step
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine. This is typically achieved under acidic conditions.
Q3: The deprotection of the Boc group is incomplete, even after extended reaction times. How can I improve this?
A3: Incomplete deprotection usually points to insufficient acid strength or concentration.
-
Causality—Acidolysis Mechanism: The Boc group is cleaved by protonation followed by the loss of a stable tert-butyl cation. This process requires a sufficiently strong acid.
-
Troubleshooting Steps:
-
Increase Acid Equivalents: Instead of catalytic acid, use a stoichiometric excess. A common method is to use a 4M solution of HCl in dioxane or to dissolve the intermediate in Dichloromethane (DCM) and add 4-10 equivalents of Trifluoroacetic Acid (TFA).
-
Switch to a Stronger Acid: If TFA is not effective, using a solution of HCl in an organic solvent (like dioxane or methanol) is a standard and effective alternative.
-
Monitor the Reaction: Track the reaction's progress by TLC or LC-MS. The disappearance of the starting material and the appearance of the more polar product spot/peak will confirm completion.
-
Q4: My yield is low after deprotection and workup, and I see multiple new spots on my TLC plate. Is the product degrading?
A4: Yes, the product can degrade. The highly strained azetidine ring, while more stable than an aziridine, can be susceptible to ring-opening under harsh conditions, especially when protonated.[1]
-
Causality—Ring Strain: The protonated azetidine nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening and polymerization.
-
Troubleshooting Steps:
-
Control Temperature: Perform the deprotection at 0 °C or room temperature. Avoid heating unless absolutely necessary and carefully monitored.
-
Minimize Reaction Time: As soon as the reaction is complete (as determined by LC-MS or TLC), proceed with the workup immediately. Do not let the reaction stir in strong acid for extended periods.
-
Careful Workup: Quench the reaction by adding it to a cooled, stirred basic solution (e.g., saturated sodium bicarbonate or dilute NaOH) to neutralize the acid promptly. The free amine product is often more stable than its salt in solution during workup. Extract the product quickly into an organic solvent.
-
Troubleshooting Workflow
If you are experiencing low overall yield, use the following decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low yield synthesis.
Experimental Protocols
Protocol 1: Optimized Reductive Amination
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.0 eq) and Thiomorpholine 1,1-dioxide (1.05 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to make a 0.1 M solution based on the azetidinone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS or TLC until the N-Boc-azetidin-3-one is consumed.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
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Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(1-Boc-azetidin-3-yl)thiomorpholine 1,1-dioxide, which can be purified by column chromatography or used directly in the next step.
Protocol 2: Controlled Boc-Deprotection
-
Dissolve the crude protected intermediate (1.0 eq) in dichloromethane (DCM) (to make a 0.1-0.2 M solution) in a round-bottom flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise via syringe.
-
Stir the reaction at 0 °C, monitoring by LC-MS or TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and add it slowly to a vigorously stirred, cooled (0 °C) separatory funnel containing diethyl ether. The product dihydrochloride or di-TFA salt may precipitate.
-
Alternatively, for the free base, carefully pour the reaction mixture into a flask containing a cooled, saturated solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Purification can be achieved by silica gel chromatography (using a mobile phase containing a small percentage of triethylamine or ammonia in methanol to prevent streaking) or crystallization.
References
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]
-
PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Available at: [Link]
-
National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available at: [Link]
-
ResearchGate. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]
-
National Institutes of Health (NIH). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Available at: [Link]
-
Reagentia. 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Available at: [Link]
-
National Institutes of Health (NIH). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Available at: [Link]
- Google Patents.WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Organic Chemistry Portal. Reductive Amination. Available at: [Link]
Sources
Purification challenges of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide"
Technical Support Center: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Introduction: Understanding the Purification Challenges
Welcome to the technical support guide for this compound. This molecule is a valuable building block in pharmaceutical and medicinal chemistry research, prized for its unique three-dimensional structure combining a strained azetidine ring with a polar thiomorpholine 1,1-dioxide moiety.[1][2] However, these same features present distinct challenges during purification.
The molecule's structure contains two key functionalities that dictate its behavior:
-
Two Basic Nitrogen Centers: A secondary amine within the azetidine ring and a tertiary amine in the thiomorpholine ring. These sites are readily protonated, making the molecule's properties highly pH-dependent.
-
A Polar Sulfone Group: The S,S-dioxide group is a strong hydrogen bond acceptor, contributing to high polarity and aqueous solubility while reducing solubility in non-polar organic solvents.[3]
This combination of high polarity and dual basicity often leads to issues such as poor chromatographic resolution, difficulty in crystallization, and product loss. This guide provides a structured, cause-and-effect approach to troubleshooting these common problems, empowering you to develop a robust and efficient purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that complicate purification?
A1: The primary challenges stem from its amphiphilic nature. It possesses two basic amine centers (pKa values are typically high for such motifs) and a highly polar, non-basic sulfone group.[3][4] This leads to:
-
High Polarity: Makes it sparingly soluble in common non-polar and moderately polar organic solvents used for chromatography and recrystallization (e.g., hexanes, ethyl acetate).
-
Strong Interaction with Silica Gel: The basic amines interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing and potential irreversible adsorption.
-
Hygroscopicity: The polar functional groups can attract water, which can interfere with crystallization and accurate weight measurements.
-
Salt Formation: It readily forms salts (e.g., dihydrochloride or trifluoroacetate), which have drastically different solubility profiles than the free base.[5][6] Purification strategies must account for the form of the compound you have.
Q2: What are the likely impurities I should expect from a typical synthesis?
A2: While the specific synthesis route determines the impurity profile, common impurities can be predicted based on the likely synthetic pathways, such as the alkylation of thiomorpholine 1,1-dioxide with a protected 3-halo-azetidine or reductive amination.[7][8] Potential impurities include:
-
Unreacted Starting Materials: Residual thiomorpholine 1,1-dioxide or the azetidine precursor.
-
Over-alkylation or Side-Reaction Products: For instance, reaction at the secondary azetidine nitrogen.
-
Reagents and Catalysts: Any acids, bases, or catalysts used in the synthesis.
-
Degradation Products: While thiomorpholine 1,1-dioxides are generally stable, the strained azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions.[1][9]
Q3: My compound is just a long streak on my silica gel TLC plate. What's happening?
A3: This is a classic sign of strong analyte-stationary phase interaction, characteristic of basic compounds on acidic silica gel. The basic nitrogen atoms are interacting with the acidic silanol (Si-OH) groups on the silica surface, leading to slow and uneven migration up the plate. See the "Troubleshooting Guide: Column Chromatography" section below for detailed solutions.
Q4: I'm trying to purify the free base, but it keeps "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice, often because it is highly impure or the solvent system is not optimal. For a polar molecule like this, the high energy of solvation can be difficult to overcome to form an ordered crystal lattice.[10] Consider using a two-solvent system (a "solvent" and an "anti-solvent") or converting the free base to a crystalline salt (like the HCl salt), which often has better crystallization properties.
Troubleshooting Guide: A Problem-Solution Approach
This section provides detailed, step-by-step protocols to address the most common purification hurdles.
Problem 1: Poor Separation and Severe Peak Tailing in Column Chromatography
The primary cause of poor chromatographic performance is the strong acid-base interaction between the compound's basic nitrogens and the acidic silica gel surface.
Caption: Decision workflow for troubleshooting amine chromatography.
The fastest approach is to add a volatile basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, allowing your compound to elute more cleanly.
Protocol: Chromatography with Triethylamine (TEA) Modifier
-
Prepare Eluent: Create your primary eluent system (e.g., 95:5 Dichloromethane/Methanol). To this mixture, add 1-2% triethylamine by volume.
-
Equilibrate Column: Flush your silica gel column with at least 5 column volumes of the TEA-containing eluent before loading your sample. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Elute as normal, collecting fractions.
-
Post-Purification: After pooling and concentrating the desired fractions, the volatile TEA can often be removed under high vacuum. If traces remain, an acid-base extraction or a subsequent precipitation may be necessary.
If mobile phase modifiers are insufficient or undesirable, changing the stationary phase is the next logical step.
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent choice for basic compounds. Use Brockmann Grade II or III for best results.
-
Basified Silica: You can prepare silica gel with a neutralized surface.
Protocol: Preparation and Use of Basified Silica Gel
-
Slurry Preparation: In a fume hood, create a slurry of silica gel in a 98:2 mixture of your starting eluent (e.g., Dichloromethane) and ammonium hydroxide.
-
Stirring: Stir the slurry gently for 30-60 minutes.
-
Packing: Pack the column using the basified slurry as you normally would.
-
Elution: Proceed with your chromatography using a standard mobile phase (no additional base is typically needed).
| Parameter | Standard Silica | Silica + 1% TEA | Neutral Alumina | C18 Reverse Phase |
| Typical Eluent | DCM/MeOH or EtOAc/Hex | DCM/MeOH or EtOAc/Hex | DCM/MeOH or EtOAc/Hex | Water/Acetonitrile |
| Modifier | None (causes tailing) | 1-2% Triethylamine | None | 0.1% TFA or Formic Acid |
| Best For | Neutral, non-polar compounds | Moderately polar basic compounds | Basic, acid-sensitive compounds | Highly polar compounds/salts |
| Pros | Inexpensive, well-understood | Simple to implement | Reduces acid interactions | Excellent for polar molecules |
| Cons | Severe tailing for amines | Modifier can be hard to remove | Lower resolution than silica | Higher cost, requires different solvents |
| Table 1. Comparison of Chromatographic Systems. |
Problem 2: Challenges with Crystallization
The high polarity and conformational flexibility of the molecule can make it difficult to form a well-ordered crystal lattice from solution.
A methodical approach is required to find a suitable recrystallization solvent.
Protocol: Small-Scale Solvent Screening
-
Aliquot: Place 10-20 mg of your purified, amorphous solid into several small vials.
-
Test Solubility: At room temperature, add a poor solvent (e.g., Hexane, Diethyl Ether) to one vial and a good solvent (e.g., Methanol, Isopropanol) to another to establish the extremes.
-
Screen Solvents: To the remaining vials, add single solvents of intermediate polarity (e.g., Ethyl Acetate, Acetone, Acetonitrile, Isopropanol) dropwise while warming gently.
-
Identify Candidate: A good single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Cool Slowly: Once dissolved at high temperature, allow the vial to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. If no crystals form, lightly scratch the inside of the vial with a glass rod to induce nucleation.[11]
This is often the most effective method for polar compounds.[10]
Protocol: Two-Solvent (Solvent/Anti-Solvent) Method
-
Dissolve: Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., Methanol or Isopropanol) in which it is highly soluble.
-
Add Anti-Solvent: While the solution is still hot, add a "poor" anti-solvent (e.g., Diethyl Ether, MTBE, or Ethyl Acetate) dropwise until the solution just begins to turn cloudy (the saturation point).
-
Re-clarify: Add a few drops of the hot "good" solvent to make the solution clear again.
-
Crystallize: Cover the flask and allow it to cool slowly and undisturbed to room temperature. The gradual decrease in solubility should promote the growth of high-purity crystals.
If the free base oils out persistently, converting it to a salt can dramatically improve its crystallinity. The dihydrochloride salt is a common solid form for this compound.[6]
Protocol: Formation of the Dihydrochloride Salt
-
Dissolve Free Base: Dissolve the purified amorphous free base in a suitable solvent like Methanol or Isopropanol.
-
Add HCl: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether or Isopropanol) dropwise with stirring. Monitor the pH with test paper.
-
Precipitate: The dihydrochloride salt will often precipitate directly from the solution. If not, the volume can be reduced or an anti-solvent can be added to induce precipitation.
-
Isolate: Collect the solid salt by filtration, wash with a small amount of the anti-solvent (e.g., Diethyl Ether), and dry under vacuum.
Final Purity Assessment
After purification, it is critical to confirm the identity and purity of the final product.
-
¹H and ¹³C NMR: Confirm the structural integrity. The proton spectrum should show characteristic peaks for the azetidine and thiomorpholine rings. The absence of signals from starting materials or major byproducts is a key indicator of purity.
-
LC-MS: A single sharp peak in the liquid chromatogram and the correct mass-to-charge ratio for the protonated molecule ([M+H]⁺) confirms both purity and identity. For C₇H₁₄N₂O₂S, the expected monoisotopic mass is ~190.08, so the [M+H]⁺ ion should appear around m/z 191.08.[4]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Reagentia. 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Available from: [Link]
-
Chemsigma. This compound hydrochloride [1451390-46-7]. Available from: [Link]
-
Brand, M., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(1), 138-152. Available from: [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization - Science and Technology. IntechOpen. Available from: [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 27(23), 8269. Available from: [Link]
-
Stringham, R. W. (2007). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1147(2), 223-229. Available from: [Link]
-
Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329. Available from: [Link]
-
Wang, H., et al. (2023). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au, 3(4), 1184-1191. Available from: [Link]
-
Wikipedia. Sulfone. Available from: [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. SN Applied Sciences, 5(8), 226. Available from: [Link]
-
Grygorenko, O. O., et al. (2022). Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 510-519. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available from: [Link]
-
Danville Community College. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Available from: [Link]
-
Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956. Available from: [Link]
-
Grygorenko, O. O., et al. (2022). Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 510-519. Available from: [Link]
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Technical Support Center: Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and analysis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges encountered during the synthesis of this key heterocyclic building block.
Overview of the Primary Synthetic Route: Reductive Amination
The most common and reliable method for preparing this compound is the reductive amination between N-Boc-azetidin-3-one and thiomorpholine 1,1-dioxide, followed by deprotection. This method is favored for its operational simplicity and broad functional group tolerance.[1][2] However, even with robust methodologies, challenges can arise from starting material quality, reaction conditions, and the inherent reactivity of the intermediates.
This guide will focus on troubleshooting this primary synthetic pathway.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is stalled or shows low conversion. What are the common causes?
Answer: Low conversion is a frequent issue in reductive aminations. A systematic approach is the most effective way to troubleshoot.[3]
-
Purity of Reagents:
-
Azetidinone Quality: N-Boc-azetidin-3-one can be unstable. Check its purity by ¹H NMR before use. Impurities can inhibit the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is hygroscopic. Use a freshly opened bottle or dry the reagent under vacuum. Decomposed STAB has significantly lower reactivity.
-
Solvent: Ensure you are using a dry, non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). While some reductive aminations can be run in alcohols, they can sometimes interfere with the reaction by competing for the reducing agent or reacting with the starting ketone.[4][5]
-
-
Reaction Conditions:
-
pH: Imine formation is the rate-limiting step and is typically acid-catalyzed. Adding a small amount of acetic acid (AcOH) can accelerate the formation of the iminium ion intermediate, which is reduced much faster. However, too much acid will protonate the starting amine, rendering it non-nucleophilic.
-
Temperature: Most reductive aminations with STAB run well at room temperature. If the reaction is sluggish due to sterically hindered substrates, gentle heating (e.g., 40 °C) may be beneficial. However, higher temperatures can promote side reactions.[6]
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine (thiomorpholine 1,1-dioxide) and the reducing agent (1.2-1.5 equivalents) can help drive the reaction to completion.
-
Question 2: My LC-MS analysis shows several unexpected peaks. What are the most likely side products?
Answer: Side product formation is common, but identifying the impurities is the first step toward mitigation. The table below summarizes the most probable side products for the reductive amination pathway.
| Side Product Name | Structure | Δ Mass vs. Product (Boc-protected) | Plausible Cause & Mechanism |
| Azetidin-3-ol | HO-CH(CH₂)₂-N-Boc | -135.15 Da | Direct reduction of the N-Boc-azetidin-3-one starting material by the reducing agent before imine formation can occur. This is a classic competing pathway. |
| Imine Intermediate | Boc-N-(CH₂)₂C=N-R* | +2.02 Da | Incomplete reduction. This can be caused by deactivated reducing agent, insufficient equivalents, or short reaction time. |
| Dimeric Species | Product-N-Azetidine-Product | +272.36 Da | Reaction of the final product (after in-situ deprotection) with a molecule of starting azetidinone. Unlikely with a Boc protecting group but possible under harsh conditions or if deprotection occurs prematurely. |
| Unreacted Starting Materials | Thiomorpholine 1,1-Dioxide and N-Boc-Azetidin-3-one | - | Incomplete reaction due to reasons outlined in Question 1. |
| Note: R = Thiomorpholine 1,1-dioxide moiety. Δ Mass is calculated relative to N-Boc-4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide (MW: 304.39 g/mol ). |
Question 3: The major impurity in my reaction has a mass corresponding to the azetidin-3-ol. How do I prevent this?
Answer: The formation of the corresponding alcohol from the ketone is the most common side reaction in reductive aminations. It occurs when the rate of ketone reduction is competitive with the rate of imine/iminium ion formation.
Causality: The reducing agent, NaBH(OAc)₃, is designed to be selective for the protonated iminium ion. However, it is still capable of reducing the ketone carbonyl, albeit at a slower rate. If imine formation is slow, the direct reduction of the ketone becomes a significant competing pathway.
Caption: Competing pathways in reductive amination.
Mitigation Strategies:
-
Promote Iminium Formation: Add 0.5-1.0 equivalents of glacial acetic acid to the mixture of the ketone and amine before adding the reducing agent. Let this stir for 30-60 minutes to allow the imine equilibrium to establish. This increases the concentration of the iminium ion, favoring the desired pathway.
-
Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is generally more selective for the iminium ion over the ketone, but it is also more toxic. It is often used when ketone reduction is a significant problem.[2]
-
Control the Addition: Add the reducing agent portion-wise over 30-60 minutes. This keeps the instantaneous concentration of the reducing agent low, further favoring the faster reaction with the iminium ion.
Experimental Protocols & Workflows
Protocol 1: Optimized Reductive Amination
This protocol is designed to minimize the formation of the azetidin-3-ol side product.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-azetidin-3-one (1.0 eq) and thiomorpholine 1,1-dioxide (1.1 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Imine Formation: Add glacial acetic acid (0.5 eq) and stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[7][8] The reaction is complete when the starting ketone is no longer observed.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-Boc protected product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow 2: Side Product Analysis and Troubleshooting Logic
Caption: A decision-making workflow for reaction analysis.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Kim, Y., Ha, H. J., Yun, S. Y., & Lee, W. K. (2008). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (36), 4363–4365. [Link]
- BenchChem. (2025).
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Kim, Y., Ha, H. J., Yun, S. Y., & Lee, W. K. (2008). The preparation of stable aziridinium ions and their ring-openings. PubMed, PMID: 18802571. [Link]
-
Song, H. A., Dadwal, M., Lee, Y., Mick, E., & Chong, H. S. (2009). Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement. Angewandte Chemie International Edition in English, 48(7), 1328–1330. [Link]
- Various Authors. (n.d.). Azetidine Synthesis. IntechOpen.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Čikotienė, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 978. [Link]
-
D'Amico, E., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(19), 13393–13402. [Link]
-
Powers, J. C., & Lee, J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3352–3367. [Link]
- D'Amico, E., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(19), 13393–13402.
-
Al-Masoudi, W. A. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al-Muthanna Journal of Pure Sciences, 7(2). [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Urban, D., & Květina, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5939-5976. [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2439–2444. [Link]
-
Tseitlin, M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11648–11699. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1284428. [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Chemical Process Research, 2(1), 106. [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2439–2444. [Link]
Sources
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- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ajchem-a.com [ajchem-a.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Welcome to the dedicated technical support guide for the synthesis and optimization of "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide." This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable building block, providing in-depth, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound, and what are the key considerations?
The most prevalent and modular approach to synthesizing this compound involves the nucleophilic substitution reaction between a suitably protected 3-halo- or 3-sulfonyloxy-azetidine and thiomorpholine 1,1-dioxide. The choice of protecting group on the azetidine nitrogen is a critical parameter influencing reaction success.
Key Considerations:
-
Azetidine Protecting Group: An N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) group is often employed. The Cbz group can be a prerequisite for good reactivity in some cases.[1] These groups can be removed under acidic conditions or hydrogenolysis, respectively, to yield the final product.
-
Leaving Group: A good leaving group on the 3-position of the azetidine is essential. Mesylates (OMs) or tosylates (OTs) are commonly used and can be readily prepared from the corresponding 3-hydroxyazetidine.
-
Base and Solvent: The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the acid generated during the reaction.[2] Aprotic polar solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred to facilitate the SN2 reaction.[3][4]
Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the conversion?
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Poor Reactivity of Starting Materials:
-
Azetidine Substrate: The electronic nature of the N-protecting group can influence the nucleophilicity of the reacting amine. Ensure the leaving group at the 3-position is sufficiently activated.
-
Thiomorpholine 1,1-dioxide: While generally a good nucleophile, its purity should be confirmed.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[5][6] Consider increasing the temperature incrementally, for example, to 80 °C in acetonitrile.[2]
-
Solvent: The choice of solvent is crucial. Aprotic solvents like THF, acetonitrile, or DMF are commonly used.[3] A screening of different solvents may be necessary to find the optimal conditions.[6]
-
Base: The strength and solubility of the base can impact the reaction. If using an inorganic base like K2CO3, ensure it is finely powdered and well-stirred. More soluble organic bases like triethylamine (Et3N) or DIPEA can also be effective.[2][7]
-
-
Workup and Purification Issues:
-
The product, especially in its deprotected form, may have some water solubility. Care should be taken during aqueous workups to minimize product loss. Extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate, should be performed thoroughly.
-
Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize their formation?
The formation of side products is a common challenge in azetidine chemistry due to the strained nature of the four-membered ring.
Common Side Products & Prevention Strategies:
-
Over-alkylation: While less common with secondary amines like thiomorpholine 1,1-dioxide, it's a possibility if the reaction conditions are harsh. Controlling the stoichiometry of the reactants is key to preventing this.[6]
-
Ring-Opening of Azetidine: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This is more likely under harsh basic or acidic conditions, or at very high temperatures.[7]
-
Elimination Reactions: If there is a proton on a carbon adjacent to the leaving group, elimination to form an azetine is a potential side reaction, though less common in this specific synthesis.
Minimization Strategies:
-
Control of Stoichiometry: Use a slight excess of the thiomorpholine 1,1-dioxide to ensure complete consumption of the azetidine substrate.
-
Milder Reaction Conditions: Employ the lowest effective temperature and a base that is strong enough to facilitate the reaction but not so harsh as to promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants and products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | Insufficient temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.[5] |
| Poorly activated leaving group | Consider converting the 3-hydroxyazetidine to a better leaving group, such as a tosylate or mesylate.[8] | |
| Inappropriate solvent | Screen a range of aprotic polar solvents like DMF, DMSO, or acetonitrile.[3][4] | |
| Ineffective base | Switch to a stronger or more soluble base. For example, if K2CO3 is ineffective, try Cs2CO3 or an organic base like DIPEA.[2][4] | |
| Formation of Multiple Products | Over-alkylation | Use a slight excess of the nucleophile (thiomorpholine 1,1-dioxide).[6] |
| Ring-opening of azetidine | Avoid excessively high temperatures and harsh bases.[7] | |
| Impure starting materials | Verify the purity of all reagents by NMR or LC-MS before starting the reaction. | |
| Difficult Purification | Product is water-soluble | During workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency. |
| Co-elution with starting materials | Optimize the column chromatography conditions (e.g., gradient elution, different solvent system) to achieve better separation. |
Experimental Protocols
General Procedure for the Synthesis of N-Boc-4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in anhydrous acetonitrile (MeCN) are added thiomorpholine 1,1-dioxide (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
The reaction mixture is stirred at 80 °C under a nitrogen atmosphere and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Deprotection of the N-Boc Group
-
The N-Boc protected product is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure to yield the desired this compound salt.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Key Reaction Parameters
This diagram illustrates the interconnectedness of key reaction parameters.
Caption: Interplay of key parameters affecting reaction outcome.
References
- BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49553-49587. Retrieved from [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5885-5923. Retrieved from [Link]
-
Bull, J. A., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. Organic Letters, 21(10), 3890-3894. Retrieved from [Link]
Sources
- 1. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Welcome to the technical support guide for the scale-up synthesis of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This resource is designed for researchers, process chemists, and drug development professionals encountering challenges when transitioning this synthesis from laboratory to pilot or manufacturing scale. We will address common issues with field-proven insights and troubleshooting protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, combining the rigid, three-dimensional scaffold of the azetidine ring with the polar sulfone group of thiomorpholine 1,1-dioxide. While synthesizable at the bench, its scale-up presents distinct challenges rooted in the inherent reactivity of the strained azetidine ring, the exothermic nature of the thiomorpholine dioxide formation, and the physicochemical properties of the final product. This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for scaling up this compound?
A common and convergent approach involves a two-part strategy: the independent synthesis of a protected azetidine precursor and the thiomorpholine 1,1-dioxide moiety, followed by their coupling and a final deprotection step. A typical route involves the nucleophilic substitution of a suitably protected 3-haloazetidine or azetidin-3-ol derivative with pre-formed thiomorpholine 1,1-dioxide.
Q2: What are the primary challenges when moving this synthesis to a larger scale?
The main hurdles can be categorized into three areas:
-
Reaction Safety and Control: The formation of thiomorpholine 1,1-dioxide via the double Michael addition of an amine to divinyl sulfone is highly exothermic and can lead to thermal runaway if not properly controlled.[1]
-
Azetidine Ring Stability: The four-membered azetidine ring is strained and susceptible to undesired ring-opening under harsh conditions, particularly acidic workups or purification steps.[2]
-
Product Isolation and Purification: The final compound is a polar, basic amine, which often exhibits poor behavior (streaking, low recovery) on standard silica gel chromatography.[3][4] This necessitates alternative purification strategies like salt formation or specialized chromatography.
Q3: Are there specific safety precautions to consider for this process?
Absolutely. Beyond standard chemical handling, two areas require heightened attention:
-
Thermal Hazard Assessment: Before any scale-up of the thiomorpholine 1,1-dioxide synthesis (especially if using divinyl sulfone), a reaction calorimetry study (e.g., RC1) is essential to quantify the heat of reaction and determine safe addition rates and cooling requirements.
-
Handling of Precursors: Some synthetic routes to thiomorpholine may involve hazardous intermediates like nitrogen mustards.[5][6][7] A thorough safety review of all planned intermediates is critical.
Troubleshooting Guide: Common Scale-Up Issues
Issue 1: Low or Inconsistent Yield in the N-alkylation Step (Coupling of Azetidine and Thiomorpholine 1,1-dioxide)
You are coupling a protected 3-substituted azetidine (e.g., 1-Boc-3-tosyloxyazetidine) with thiomorpholine 1,1-dioxide and observing low yields or batch-to-batch inconsistency.
Potential Causes & Solutions:
-
Cause A: Competing Elimination Reaction. The basic conditions required for the nucleophilic substitution can promote the elimination of the leaving group from the azetidine ring, forming 1-Boc-azetidine.
-
Solution: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) instead of stronger, smaller bases like triethylamine or potassium carbonate. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Cause B: Poor Leaving Group. If using a 3-hydroxyazetidine precursor, in-situ activation (e.g., mesylation, tosylation) may be incomplete or the leaving group itself is not sufficiently reactive.
-
Solution: Isolate and purify the activated azetidine intermediate (e.g., 1-Boc-3-mesyloxyazetidine) before the coupling step. This ensures stoichiometry is accurate and removes impurities from the activation step that could interfere with the subsequent reaction.
-
-
Cause C: Azetidine Ring Opening. Although less common under basic conditions, prolonged heating can lead to decomposition pathways. The inherent strain of the azetidine ring makes it more susceptible to cleavage than larger ring systems.[2]
-
Solution: Monitor the reaction closely by HPLC or UPLC. Do not extend reaction times unnecessarily. If the reaction stalls, it is preferable to re-evaluate the conditions (solvent, temperature, base) rather than force it with extended heating.
-
Workflow: Troubleshooting the Azetidine Coupling Reaction
Caption: Decision tree for troubleshooting low coupling yields.
Issue 2: Runaway Exotherm and Oligomer Formation in Thiomorpholine 1,1-Dioxide Synthesis
When preparing thiomorpholine 1,1-dioxide from diethanolamine and converting it, or more directly from ethanolamine and divinyl sulfone, you observe a dangerous temperature spike and the formation of high molecular weight impurities.
Potential Causes & Solutions:
-
Cause: Uncontrolled Michael Addition. The reaction of amines with divinyl sulfone is a double conjugate addition. This reaction is extremely exothermic, with a reported adiabatic temperature rise of 142 °C in one related synthesis.[1] Uncontrolled addition leads to rapid heat generation. Furthermore, the secondary amine product can react with remaining divinyl sulfone, leading to oligomerization.[1]
-
Solution 1: Engineering Controls (Batch Process).
-
Slow Addition: Use a syringe pump or dosing pump for controlled, subsurface addition of the divinyl sulfone to the amine solution.
-
Efficient Cooling: Ensure the reactor has sufficient cooling capacity. Perform the addition at a low temperature (e.g., 0-10 °C) to manage the exotherm.
-
Dilution: While this impacts throughput, running the reaction at a lower concentration can help dissipate heat more effectively.
-
-
Solution 2: Continuous Flow Processing. This is the ideal solution for highly exothermic and fast reactions. Pumping the reagents through a temperature-controlled microreactor or tube reactor offers superior heat transfer, minimizes the volume of reactive material at any given time, and significantly enhances safety and consistency.[1][6][8]
-
Issue 3: Product Loss and Tailing During Final Purification
After deprotection, you attempt to purify the final product, this compound, using standard silica gel flash chromatography but experience severe product tailing, broad peaks, and low mass recovery.
Potential Causes & Solutions:
-
Cause: Strong Acid-Base Interactions. The product is a basic amine. The acidic silanol groups on the surface of standard silica gel strongly interact with the amine, causing poor chromatographic performance.[3] This is a very common issue with polar amines.
-
Solution 1: Mobile Phase Modification. Adding a competing amine to the mobile phase, such as 1-2% triethylamine or a small amount of ammonium hydroxide in the methanol/DCM eluent, can help to mask the active sites on the silica and improve peak shape. However, this may not be sufficient for highly polar compounds and adds complexity to fraction processing.[3]
-
Solution 2: Alternative Stationary Phases.
-
Amine-Functionalized Silica: Using an amino-propyl functionalized silica column can provide excellent results by creating a more basic stationary phase surface, minimizing the unwanted interactions.[3]
-
Reversed-Phase Chromatography (C18): As a polar compound, it can be purified using reversed-phase chromatography with a mobile phase like water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid. The main drawback is the need to remove large volumes of water post-purification.
-
-
Solution 3: Non-Chromatographic Purification (Recommended for Scale-Up).
-
Crystallization as a Salt: This is often the most scalable and cost-effective method. The free base can be treated with an acid (e.g., HCl in isopropanol, methanesulfonic acid) to form a crystalline salt. A salt screening should be performed to find a salt with optimal crystallinity and solubility properties.[4]
-
Solid-Supported Cation Exchange (SCX) Chromatography: This is a "catch-and-release" technique. The crude product solution is passed through a cartridge of strong cation exchange resin (e.g., SCX-2). The basic product is retained on the resin while neutral or acidic impurities are washed away. The pure product is then eluted by washing the resin with a basic solution (e.g., 2M ammonia in methanol).[9]
-
-
Table 1: Comparison of Purification Techniques for the Final Product
| Method | Advantages | Disadvantages | Scalability |
| Normal Phase (Silica) | Inexpensive equipment | Poor peak shape, low recovery, product loss[3] | Poor |
| Normal Phase (+ Amine) | Improved peak shape over standard silica | Still prone to some tailing, added mobile phase complexity | Fair |
| Amine-Functionalized Silica | Excellent peak shape for basic compounds[3] | More expensive stationary phase | Good |
| Reversed Phase (C18) | Good resolution for polar compounds | Requires large volumes of aqueous solvent, expensive | Fair to Good |
| Crystallization / Salt Formation | Highly scalable, cost-effective, high purity | Requires product to be crystalline, requires screening for suitable salt form[4] | Excellent |
| Cation Exchange (SCX) | High selectivity for basic compounds, good for cleanup | Batch process, can have capacity limits | Good |
Experimental Protocols
Protocol: Purification via Solid-Supported Cation Exchange (SCX)
This protocol outlines a general procedure for purifying the final free base product after deprotection and initial workup.
-
Resin Preparation: Select a strong cation exchange resin (e.g., sulfonic acid-based). For every 1 gram of crude product, plan to use approximately 5-10 grams of resin, depending on its capacity. Condition the resin by washing it with the loading solvent (e.g., methanol or dichloromethane).
-
Loading: Dissolve the crude this compound in a suitable solvent (e.g., methanol). Pass this solution through the column/cartridge containing the conditioned SCX resin at a slow flow rate.
-
Washing: Wash the resin thoroughly with the loading solvent (e.g., 5-10 column volumes of methanol) to elute any neutral or acidic impurities. Monitor the eluent by TLC or LC-MS to ensure no product is being lost.
-
Elution: Elute the desired product from the resin by washing with a basic solution. A common choice is 2M ammonia in methanol. Collect fractions.
-
Processing: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified free base.
References
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC, NIH.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
Previous strategies towards azetidines and this approach. ResearchGate.[Link]
-
Is there an easy way to purify organic amines? Biotage.[Link]
-
Azetidine synthesis. Organic Chemistry Portal.[Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC, NIH.[Link]
-
Purification of strong polar and basic compounds. Reddit.[Link]
-
Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide. ACS Publications.[Link]
-
Azetidine Synthesis. Synform.[Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.[Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. AZoM.[Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC, NIH.[Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube.[Link]
-
The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. ResearchGate.[Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]
-
4-Azetidin-3-yl-thiomorpholine 1,1-dioxide. Reagentia.[Link]
-
Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ResearchGate.[Link]
-
Example for azetidine synthesis by nucleophilic substitution. ResearchGate.[Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PMC, NIH.[Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC, NIH.[Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. ResearchGate.[Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC, NIH.[Link]
-
Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC, NIH.[Link]
-
Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. MDPI.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.[Link]
-
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed.[Link]
Sources
- 1. Sci-Hub. Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide / Organic Process Research & Development, 2018 [sci-hub.box]
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- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
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- 9. biotage.com [biotage.com]
"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" stability issues in solution
Welcome to the dedicated technical support guide for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. While the thiomorpholine 1,1-dioxide (sulfone) moiety is known for its high chemical stability[1][2][3], the strained four-membered azetidine ring can be susceptible to degradation under certain experimental conditions[4][5].
This guide provides a structured, in-depth analysis of potential stability issues, preventative measures, and analytical strategies based on established principles of heterocyclic chemistry.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
Here we address the most common questions regarding the handling and stability of this compound in solution.
Q1: My assay results show a time-dependent decrease in the concentration of my compound in an acidic buffer (pH < 5). What could be the cause?
A1: The most probable cause is the acid-catalyzed degradation of the azetidine ring. The azetidine nitrogen is basic (pKa of unsubstituted azetidine is 11.29[6]) and can become protonated in acidic media to form an azetidinium ion. This protonation enhances the ring strain and makes the carbon atoms adjacent to the nitrogen highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening.[4][5] Studies on other N-substituted azetidines have confirmed that decomposition is more rapid at low pH.[4]
Potential Degradation Pathway: The likely degradation mechanism is the acid-catalyzed nucleophilic ring-opening of the azetidine moiety.
Caption: Workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating UPLC-MS Method
Objective: To establish an analytical method capable of resolving the parent compound from all potential process impurities and degradation products. [7] Methodology:
-
Column Screening: Screen multiple reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl) using a generic gradient.
-
Mobile Phase Optimization:
-
Aqueous (A): 0.1% Formic Acid in Water. Formic acid is used to ensure good peak shape and ionization for MS detection.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Optimization: Develop a gradient that provides adequate retention for the parent compound while ensuring elution and separation of more polar degradants (from hydrolysis) and any non-polar impurities. A typical gradient might be 5% to 95% B over 10-15 minutes.
-
Method Validation: Once optimized, validate the method for specificity using the samples generated in the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak.
-
MS Parameters: Use electrospray ionization in positive mode (ESI+). Monitor the exact mass of the parent compound and scan for expected (+18 Da, etc.) and unexpected degradation products.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Zhang, K., Colvin, R. A., & Douglas, C. J. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9343-9353. [Link]
-
Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters. [Link]
-
St-Denis, C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1598-1604. [Link]
-
Couty, F. (2007). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. [Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Regioselective Nucleophilic Opening of Azetidinium Ions. Sci-Hub. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Best practices for storing pharmaceuticals. dvm360. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
-
Azetidine. Wikipedia. [Link]
-
Sulfone. Wikipedia. [Link]
-
Thiomorpholine 1,1-dioxide. PubChem. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Thiomorpholine 1,1-dioxide hydrochloride. PubChem. [Link]
-
Azetidine: Basicity and Preparation. YouTube. [Link]
-
Sulfonation Mechanism of Polysulfone in Concentrated Sulfuric Acid for Proton Exchange Membrane Fuel cell Applications. ACS Omega. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Annex 9 Guide to good storage practices for pharmaceuticals. gmpua.com. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
-
Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Biotage. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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- 1. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Crystallization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the crystallization of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This molecule, a valuable building block in pharmaceutical development, presents a unique set of crystallization challenges due to its distinct structural features.[1][2] Its high polarity, driven by the thiomorpholine 1,1-dioxide moiety, and the presence of hydrogen bond donors and acceptors in the azetidine ring, demand a carefully considered crystallization strategy.[3][4][5]
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights to overcome common hurdles. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to make informed decisions in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems encountered during the crystallization of this compound.
Q1: What are the key physicochemical properties of this compound that I should be aware of before starting?
A: Understanding the molecule's structure is the first step to successful crystallization. This compound has two key regions that dictate its behavior:
-
The Thiomorpholine 1,1-Dioxide Group: The sulfone group (SO₂) is highly polar and an effective hydrogen bond acceptor.[4][6] This makes the molecule readily soluble in polar solvents.[3]
-
The Azetidine Ring: This four-membered nitrogen-containing heterocycle is conformationally rigid and contains a secondary amine, which can act as both a hydrogen bond donor and acceptor.[7][8]
Collectively, these features result in a molecule with high polarity and a strong propensity for hydrogen bonding. Therefore, solvent selection is critical, and you should anticipate that non-polar solvents will be poor choices for initial dissolution.[9][10]
Q2: I see this compound is available as a free base and a dihydrochloride salt. Which one am I using and how does it affect my experiment?
A: This is a crucial distinction. The form of the material will dramatically alter its solubility profile.
-
Free Base (CAS 211571-70-9): This form will be more soluble in a broader range of organic solvents, particularly polar aprotic solvents like DMSO and DMF.[9][11]
-
Dihydrochloride Salt (CAS 178312-02-2): As a salt, its solubility in non-polar organic solvents will be negligible.[12] It will, however, show significantly higher solubility in polar protic solvents, especially water, methanol, and ethanol.
Always verify the form you are using via the supplier's documentation. Attempting to crystallize the salt form from a solvent system designed for the free base (or vice-versa) is a common source of failure.
Q3: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated liquid (the oil) rather than a crystalline solid.[10] This often happens when a solution is cooled too quickly or when the boiling point of the solvent is lower than the melting point of the solute.[10]
Corrective Actions:
-
Re-heat the Solution: Add a small amount (5-10% volume) of your primary solvent to the mixture and heat until the oil completely redissolves.[10]
-
Slow Down the Cooling: Once redissolved, allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering it with a beaker to create a static air jacket.[13]
-
Change Solvent System: If oiling out persists, your solvent may be too "good" or its boiling point too low. Consider switching to a higher-boiling point solvent or using a solvent/antisolvent system where the initial solubility is lower.
Q4: I've cooled my solution, but no crystals have formed. What are my next steps?
A: A lack of crystal formation indicates that the solution has not yet reached the necessary level of supersaturation for nucleation to occur. You can induce crystallization through several methods:
-
Introduce Nucleation Sites: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide high-energy sites for crystals to begin forming.
-
Add a Seed Crystal: If you have a previous batch of the crystalline material, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: It is highly likely you have too much solvent.[13] Gently heat the solution and boil off a portion of the solvent (start with 25-30%) to increase the concentration.[10] Allow it to cool slowly again.
-
Initiate Antisolvent Addition: If you are using a single-solvent system, you can slowly add a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the system to stand undisturbed.[14]
Part 2: Visual Troubleshooting Workflow
When an initial crystallization attempt fails, a systematic approach is necessary. The following workflow provides a decision-making framework to guide your troubleshooting efforts.
Caption: Troubleshooting Decision Tree for Crystallization.
Part 3: Recommended Solvent Systems & Data
The choice of solvent is the most critical parameter in crystallization.[10] Given the high polarity of this compound, a solvent-antisolvent approach is often the most successful.
| Solvent System Component | Role | Boiling Point (°C) | Polarity Rationale |
| Primary Solvents (for Dissolution) | |||
| Dimethyl Sulfoxide (DMSO) | Good Solvent | 189 | Highly polar aprotic, excellent solvating power for polar molecules.[9] |
| Methanol (MeOH) | Good Solvent | 65 | Polar protic, good for hydrochloride salt form. Can be used for free base. |
| Water (H₂O) | Good Solvent | 100 | Excellent for hydrochloride salt form. High polarity. |
| Antisolvents (for Precipitation) | |||
| 2-Propanol (IPA) | Antisolvent | 82 | Medium polarity, miscible with water/MeOH. Good first choice. |
| Acetonitrile (MeCN) | Antisolvent | 82 | Medium polarity, miscible with water/MeOH. |
| Ethyl Acetate (EtOAc) | Antisolvent | 77 | Lower polarity, use to precipitate from more polar solvents. |
| Methyl tert-butyl ether (MTBE) | Antisolvent | 55 | Low polarity, strong antisolvent effect. Add very slowly. |
Part 4: Detailed Experimental Protocols
Protocol 1: Slow Cooling from a Single Solvent (Primarily for Salt Forms)
This is the most fundamental technique, best suited for the dihydrochloride salt in a polar protic solvent like methanol or water.
-
Dissolution: In a clean Erlenmeyer flask, add your compound followed by a minimal amount of solvent (e.g., methanol). Heat the mixture gently (e.g., on a steam bath or hot plate) with stirring until the solid completely dissolves.
-
Achieve Saturation: If the solid dissolves too easily, you have too much solvent. Remove some solvent by gentle heating until you see the first signs of crystal formation (cloudiness). Add a few drops of solvent back to the hot solution to just re-dissolve the solid. This ensures you are near the saturation point.
-
Slow Cooling: Cover the flask with a watch glass, remove it from the heat, and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, transfer the flask to an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Solvent-Antisolvent Crystallization (Layering Method)
This technique is highly effective for the free-base form and involves creating a slow diffusion gradient between a solvent and an antisolvent.[15]
-
Dissolution: Dissolve the compound in a minimal amount of a "good" high-boiling point solvent (e.g., DMSO) in a narrow container, such as a test tube or a straight-sided vial.
-
Layering: Select an "antisolvent" in which your compound is insoluble but that is miscible with your primary solvent (e.g., 2-propanol or water). Carefully and slowly layer the antisolvent on top of your compound solution.[15] Use a pipette or syringe and run the liquid down the side of the glass to minimize mixing and create a distinct interface.
-
Diffusion and Crystallization: Seal the container tightly and leave it undisturbed for several hours to days. Crystals will form at the interface as the antisolvent slowly diffuses into the solvent layer, reducing the solubility of the compound.[15]
-
Isolation: Once a suitable crop of crystals has formed, carefully remove the supernatant with a pipette and collect the crystals. Wash gently with the antisolvent and dry.
Protocol 3: Vapor Diffusion Crystallization
This is one of the most gentle and effective methods for growing high-quality single crystals, especially when only small amounts of material are available.[15]
-
Setup: Place a small, open vial (the "inner vial") containing your compound dissolved in a minimal amount of a relatively high-boiling point solvent (e.g., DMSO) inside a larger jar or beaker (the "outer vial").
-
Add Antisolvent: Add a volume of a more volatile antisolvent (e.g., MTBE or ethyl acetate) to the outer vial, ensuring the liquid level is below the top of the inner vial.
-
Seal and Diffuse: Seal the outer vial tightly. The volatile antisolvent will slowly vaporize and diffuse into the less volatile solvent in the inner vial.[15] This gradual change in solvent composition will slowly decrease the compound's solubility, leading to the growth of high-quality crystals over time.
-
Isolation: Monitor the inner vial over days or weeks. Once crystals have formed, open the system, remove the inner vial, and isolate the crystals as described previously.
References
-
University of Washington. (n.d.). Guide for crystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]
- Cichowicz, G., Dobrzycki, Ł., Cyrański, M. K., & Boese, R. (2016). Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-Induced Crystallization of Poly(phenylene sulfone). Retrieved from [Link]
-
Reagentia. (n.d.). 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide (1 x 250 mg). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Azetidin-3-yl)morpholine. PubChem Compound Database. Retrieved from [Link]
-
Sumitomo Chemical. (n.d.). Polar solvent (sulfone compounds) Sulfolane. Retrieved from [Link]
-
ResearchGate. (2015). How do I make a crystal of highly polar compounds?. Retrieved from [Link]
- Berman, H. M., McGandy, E. L., Burgner, J. W., & VanEtten, R. L. (1969). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 91(22), 6177–6182.
-
University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Wikipedia. (n.d.). Sulfolane. Retrieved from [Link]
-
SciSpace. (2012). Crystallization of Microparticulate Pure Polymorphs of Active Pharmaceutical Ingredients Using CO2-Expanded Solvents. Retrieved from [Link]
-
ResearchGate. (2018). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
-
The Dong Group. (2014). Chemistry of Thiophene 1,1-Dioxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound hydrochloride. Retrieved from [Link]
Sources
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- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
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- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. reagentia.eu [reagentia.eu]
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Technical Support Center: Chiral Separation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Welcome to the technical support guide for the enantioselective separation of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This molecule, containing a polar sulfone group and two basic nitrogen centers within its azetidine and thiomorpholine rings, presents unique challenges for chiral chromatography. Its properties necessitate a carefully designed strategy to achieve baseline resolution, good peak shape, and a robust, reproducible method.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you, as a researcher or drug development professional, are likely to encounter. We will delve into the causality behind our recommendations, grounding our advice in established chromatographic principles and industry best practices.
Part 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses the initial questions you may have when tasked with developing a chiral separation method for this compound.
Question: I need to separate the enantiomers of this compound. Where do I even begin?
Answer: Developing a chiral separation method is often an empirical process, as predicting the interaction between a chiral molecule and a chiral stationary phase (CSP) is notoriously difficult. Therefore, a systematic screening approach is the most efficient path to success.
Your initial strategy should involve screening a small, diverse set of polysaccharide-based CSPs under multiple mobile phase conditions. Polysaccharide phases (derivatives of cellulose and amylose) are the industry workhorse, demonstrating high success rates across a vast range of chemical structures due to their complex chiral recognition mechanisms, which include hydrogen bonding, π-π interactions, and steric inclusion.
The workflow below outlines a standard, logical approach to method development.
Caption: General workflow for chiral method development.
Question: Which technique is better for this compound: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?
Answer: Both techniques are viable, but SFC often holds a distinct advantage for chiral separations, particularly on a preparative scale.
-
Supercritical Fluid Chromatography (SFC): We strongly recommend starting with SFC. The mobile phase, primarily supercritical CO₂, has low viscosity and high diffusivity, which allows for 3-5 times faster separations and lower backpressure compared to HPLC. This high throughput is invaluable during the screening phase. Furthermore, SFC is considered a "greener" technique due to the significant reduction in organic solvent consumption. Given the polarity of your compound, SFC with a polar organic co-solvent (like methanol) will be essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC remains a powerful and ubiquitous tool. For this analyte, you can explore three primary modes:
-
Normal Phase (NP): Uses non-polar solvents like hexane/heptane with an alcohol modifier. It often provides excellent selectivity for chiral compounds.
-
Polar Organic (PO): Uses 100% polar organic solvents, such as acetonitrile or ethanol/methanol mixtures.
-
Reversed Phase (RP): Uses aqueous-organic mobile phases. This is often preferred for LC-MS applications due to the compatibility of volatile buffers.
-
Recommendation: Start with SFC. If a robust separation is not found, or if SFC is unavailable, proceed with HPLC, screening in Normal Phase or Polar Organic modes first, as these often yield higher success rates for chiral separations.
Question: What specific Chiral Stationary Phases (CSPs) and mobile phases should I include in my initial screen?
Answer: A well-designed screen maximizes your chances of finding a separation quickly. We recommend a set of 4-6 immobilized polysaccharide columns, as they are robust and compatible with a wide range of solvents, unlike older coated phases.
The table below provides a robust starting point for your initial screen for both SFC and HPLC. Because this compound is basic, the inclusion of a basic additive is critical to prevent peak tailing by blocking active sites on the stationary phase.
| Parameter | SFC Screening Conditions | HPLC Screening Conditions (Normal Phase) |
| Recommended CSPs | CHIRALPAK® IA, IB, IC, ID, IE, IF | CHIRALPAK® IA, IB, IC, ID, IE, IF |
| Primary Mobile Phase | Supercritical CO₂ | n-Hexane or n-Heptane |
| Co-Solvent(s) | Methanol (MeOH), Ethanol (EtOH) | Isopropanol (IPA), Ethanol (EtOH) |
| Screening Gradient | 5-40% Co-solvent over 5-10 min | Isocratic runs: 10%, 20%, 30% Alcohol |
| Additive | 0.1 - 0.3% Diethylamine (DEA) or Isopropylamine (IPA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 3-4 mL/min (for 4.6 mm ID columns) | 1 mL/min (for 4.6 mm ID columns) |
| Temperature | 40 °C | 25 °C |
| Back Pressure (SFC) | 150 bar | N/A |
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical path to their resolution.
Problem: I see severe peak tailing for my compound.
Answer: Peak tailing is the most common issue for basic analytes like yours. It is typically caused by secondary interactions between the basic nitrogen of the azetidine ring and residual acidic silanol groups on the silica surface of the CSP.
Caption: Troubleshooting decision tree for peak tailing.
Detailed Steps:
-
Add a Basic Modifier: This is the most effective solution. An amine additive like Diethylamine (DEA) or Isopropylamine (IPA) acts as a competitor for the acidic silanol sites, preventing the analyte from engaging in these secondary, peak-distorting interactions. Start with 0.1% (v/v) and increase to 0.3% if needed.
-
Check for Column Overload: Injecting too much mass on the column can lead to tailing. Try reducing your sample concentration by a factor of 5 or 10 to see if the peak shape improves.
-
Evaluate for Physical Column Issues: If all peaks in your chromatogram (including any impurities or solvent front) are tailing or misshapen, the problem is likely physical, not chemical. This points to a problem at the column inlet, such as a partially blocked frit or a void in the packed bed. Try reverse-flushing the column (if the manufacturer permits) or replace the column.
Problem: I have two peaks, but they are not baseline resolved (Resolution, Rs < 1.5).
Answer: Poor resolution means you need to improve one of the three factors in the resolution equation: Efficiency (N) , Selectivity (α) , or Retention (k) .
-
Optimize Selectivity (α): This is the most powerful lever.
-
Change the Co-Solvent: The choice of alcohol modifier (e.g., Methanol, Ethanol, Isopropanol) can significantly alter the hydrogen bonding interactions between the analyte and the CSP. If you are using Methanol in SFC, try Ethanol. If you are using IPA in HPLC, try EtOH.
-
Change the Temperature: Lowering the temperature often increases enantioselectivity, leading to better resolution, although this may also increase retention time and pressure.
-
Switch to a Different CSP: If optimizing the mobile phase on your lead column is insufficient, the next best step is to try a CSP with a different selector (e.g., if CHIRALPAK IA (amylose) gave a partial separation, try CHIRALPAK IC (cellulose)).
-
-
Increase Efficiency (N):
-
Lower the Flow Rate: Chiral separations often suffer from slow mass transfer kinetics. Reducing the flow rate gives more time for the enantiomers to interact with the CSP, which can dramatically improve resolution.
-
Use a Longer Column or Smaller Particle Size: If available, moving to a longer column (e.g., 150 mm to 250 mm) or a column packed with smaller particles (e.g., 5 µm to 3 µm) will increase the number of theoretical plates and improve efficiency.
-
-
Optimize Retention (k):
-
Adjust Solvent Strength: Decrease the percentage of the organic modifier (the "strong" solvent) in your mobile phase. This will increase retention times (increase k), providing more opportunity for the enantiomers to separate. Aim for a k value between 2 and 10 for the first eluting enantiomer.
-
Problem: My retention times are drifting and not reproducible.
Answer: Unstable retention times point to an issue with equilibration or a "memory effect."
-
Insufficient Column Equilibration: Chiral columns, especially when additives are used, require longer equilibration times than standard reversed-phase columns. When changing mobile phases, ensure you flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.
-
Additive Memory Effects: CSPs can "remember" previous additives, which can leach out over time and affect chromatography. If you switch from a method using a basic additive to one without, you may see the effects of the base for a long time. It is best practice to dedicate specific columns to specific additive types (e.g., one column for basic methods, one for acidic). If you must switch, a thorough flush with an intermediate solvent (like IPA) is required.
-
Temperature Fluctuations: Ensure your column compartment is thermostatted and stable. Small changes in temperature can affect both mobile phase viscosity and separation selectivity.
Part 3: Detailed Experimental Protocol
Protocol: A Systematic Screening and Optimization Strategy for this compound via SFC
This protocol provides a step-by-step methodology for an efficient screening and optimization workflow.
1. Materials & Equipment
-
SFC System: Analytical SFC with a back-pressure regulator, column oven, and UV or MS detector.
-
Sample: Racemic this compound dissolved in Methanol at ~1 mg/mL.
-
Columns: A set of 4-6 immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF), 4.6 x 150 mm, 5 µm.
-
Mobile Phases: Beverage-grade CO₂, HPLC-grade Methanol (Co-solvent A), HPLC-grade Ethanol (Co-solvent B).
-
Additive: HPLC-grade Diethylamine (DEA).
2. Step-by-Step Screening Procedure
-
Install the first column (e.g., CHIRALPAK IA) in the column compartment set to 40 °C.
-
Prepare the mobile phase modifiers:
-
Modifier A: Methanol + 0.2% DEA
-
Modifier B: Ethanol + 0.2% DEA
-
-
Set the back-pressure regulator to 150 bar.
-
Run Screening Sequence:
-
Equilibrate the column with 95:5 CO₂:Modifier A at 3 mL/min for 10 minutes.
-
Inject 5 µL of the sample.
-
Run a gradient from 5% to 40% Modifier A over 8 minutes. Hold at 40% for 2 minutes.
-
Return to starting conditions and allow 3 minutes for re-equilibration.
-
Repeat this injection using Modifier B.
-
-
Repeat Step 4 for all selected CSPs.
3. Data Evaluation
-
Review all chromatograms. Look for any sign of peak splitting or shouldering, even if it is not baseline resolved. This indicates a "hit."
-
Identify the CSP/modifier combination that provides the best selectivity (α) and resolution (Rs). This is your "lead" condition.
4. Step-by-Step Optimization Procedure Using your identified lead condition, perform the following experiments to improve the separation.
-
Optimize Co-Solvent Percentage (Isocratic): Based on the retention time from the gradient screen, select an appropriate isocratic percentage of your lead co-solvent. For example, if the peak eluted at 20% co-solvent in the gradient, test isocratic conditions of 15%, 20%, and 25%.
-
Optimize Flow Rate: Test flow rates from 2 mL/min to 4 mL/min. A lower flow rate may improve resolution at the cost of analysis time.
-
Optimize Temperature: Test temperatures between 25 °C and 40 °C. Evaluate the trade-off between resolution and analysis time.
-
Fine-Tune Additive Concentration: If peak shape is still suboptimal, evaluate DEA concentration between 0.1% and 0.5%.
By following this systematic process, you will efficiently explore the separation space and develop a robust and reliable method for the chiral separation of this compound.
References
-
Element Lab Solutions. HPLC Chiral Columns. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. [Link]
-
De Nys, H., & Deidda, R. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Musacchio, A. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
ResearchGate. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Asami, M., et al. (1999). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. [Link]
-
Weatherly, C. A., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis. [Link]
-
Reagentia. 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide. [Link]
-
Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]
-
Ross, C. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
- Pribish, J. R. (1994). Chiral mobile phase additives for improved liquid-chromatography separations.
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Letters. [Link]
-
Waters Corporation. Preparative SFC Method Development. [Link]
-
Cernijenko, A., & Helaja, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis. [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. [Link]
-
ResearchGate. (2025). Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]
-
ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
ResearchGate. 26 questions with answers in CHIRAL HPLC | Science topic. [Link]
-
Vélez-Mas, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Symmetry. [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
- Schär, M., et al. (2022).
"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" byproduct identification and removal
Welcome to the technical support center for the synthesis and purification of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable building block. We provide in-depth troubleshooting advice, detailed analytical protocols, and effective purification strategies based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and logical synthetic strategies for preparing this compound are:
-
Nucleophilic Substitution: This route involves the reaction of an N-protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine) or an azetidine with a suitable leaving group (e.g., tosylate, mesylate) with thiomorpholine 1,1-dioxide. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base.
-
Reductive Amination: This approach consists of the condensation of an N-protected azetidin-3-one with thiomorpholine 1,1-dioxide to form an intermediate enamine or iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Troubleshooting Guide: Nucleophilic Substitution Route
This section addresses common issues and byproducts when synthesizing this compound via nucleophilic substitution.
Q2: My reaction is sluggish and gives a low yield of the desired product. What are the possible causes and solutions?
A2: Low reactivity in this nucleophilic substitution can be attributed to several factors:
-
Leaving Group: The choice of leaving group on the azetidine ring is critical. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a chloro- or bromo-azetidine, consider converting it to the iodo-azetidine in situ using a catalytic amount of sodium iodide (Finkelstein reaction). Mesylates and tosylates are also excellent leaving groups.
-
Base: An inadequate or inappropriate base can hinder the reaction. The base is required to neutralize the protonated thiomorpholine 1,1-dioxide. A strong, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU is recommended. Inorganic bases like potassium carbonate can also be effective but may have limited solubility in some organic solvents.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred to facilitate the S_N2 reaction.
-
Temperature: Increasing the reaction temperature can improve the rate of reaction. However, be cautious as higher temperatures can also promote the formation of elimination byproducts.
Q3: I am observing a significant amount of a byproduct with a lower molecular weight than my product. What could it be and how do I remove it?
A3: A common byproduct in the synthesis of 3-substituted azetidines is the corresponding azetine, formed through an elimination reaction.[1] In this case, you may be forming N-protected 1-azetine.
-
Identification: This byproduct can be identified by LC-MS, as it will have a molecular weight corresponding to the loss of the thiomorpholine 1,1-dioxide moiety and the leaving group. 1H NMR spectroscopy will show characteristic signals for the vinylic protons of the azetine ring.
-
Removal:
-
Column Chromatography: The polarity of the azetine byproduct is typically lower than that of the desired product, allowing for separation by column chromatography on silica gel. A gradient elution with a mixture of dichloromethane and methanol or ethyl acetate and heptane is often effective.
-
Acid-Base Extraction: The desired product is basic and can be extracted into an acidic aqueous phase, leaving the less basic or neutral byproduct in the organic phase.[2][3]
-
Q4: My final product is contaminated with unreacted thiomorpholine 1,1-dioxide. How can I remove it?
A4: Thiomorpholine 1,1-dioxide is a polar and water-soluble compound.[4]
-
Identification: Its presence can be confirmed by LC-MS and 1H NMR.
-
Removal:
-
Aqueous Wash: A simple aqueous wash of the organic reaction mixture can effectively remove a significant portion of the unreacted thiomorpholine 1,1-dioxide.
-
Acid-Base Extraction: As the desired product is a secondary amine, it can be extracted into a dilute acidic solution (e.g., 1M HCl), leaving the neutral starting material in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[5]
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be an effective method for removing residual starting material.
-
| Byproduct | Identification Method | Removal Strategy |
| N-protected 1-azetine | LC-MS, 1H NMR | Column Chromatography, Acid-Base Extraction |
| Unreacted Thiomorpholine 1,1-dioxide | LC-MS, 1H NMR | Aqueous Wash, Acid-Base Extraction, Crystallization |
| Unreacted N-protected 3-haloazetidine | LC-MS, GC-MS | Column Chromatography |
Experimental Workflow: Nucleophilic Substitution and Purification
Caption: Workflow for Nucleophilic Substitution and Purification.
Troubleshooting Guide: Reductive Amination Route
This section addresses common issues and byproducts when synthesizing this compound via reductive amination.
Q5: The reaction is incomplete, and I have a significant amount of unreacted N-protected azetidin-3-one. How can I drive the reaction to completion?
A5: Incomplete conversion in reductive amination can be due to several factors:
-
Reducing Agent: Sodium triacetoxyborohydride is generally effective and mild. Ensure it is of good quality and added in sufficient excess (typically 1.5-2.0 equivalents). Sodium cyanoborohydride is also an option, but it is more toxic.[6]
-
Reaction Conditions: The formation of the iminium ion/enamine intermediate is often the rate-limiting step. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Water Scavenging: The formation of the iminium ion/enamine generates water, which can hydrolyze the intermediate back to the starting materials. The addition of a drying agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards the product.
Q6: I have isolated a byproduct that appears to be the alcohol resulting from the reduction of the starting ketone. Why did this happen and how can I avoid it?
A6: The formation of the corresponding alcohol (N-protected azetidin-3-ol) occurs when the reducing agent reduces the ketone starting material before it can react with the amine.
-
Cause: This is more likely to happen if the formation of the iminium/enamine is slow.
-
Solution:
-
Pre-mix the ketone and amine in the solvent for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the iminium/enamine intermediate.
-
Use a milder reducing agent that is more selective for the iminium ion over the ketone, such as sodium cyanoborohydride at a slightly acidic pH.[7]
-
Q7: How can I detect and remove the intermediate imine/enamine or the alcohol byproduct?
A7: These byproducts can be identified and removed using standard techniques.
-
Identification:
-
LC-MS: The imine/enamine will have a molecular weight corresponding to the condensation of the two starting materials minus a molecule of water. The alcohol will have a molecular weight corresponding to the starting ketone plus two hydrogen atoms.
-
1H NMR: The imine will show a characteristic C=N proton signal, while the alcohol will show a signal for the CH-OH proton.
-
-
Removal:
-
Column Chromatography: Both the imine/enamine and the alcohol are typically less polar than the desired amine product and can be separated by column chromatography on silica gel.
-
Acid-Base Extraction: The desired product is a basic amine and can be extracted into an acidic aqueous phase, while the less basic imine/enamine and the neutral alcohol will remain in the organic layer.[2][3]
-
| Byproduct | Identification Method | Removal Strategy |
| N-protected azetidin-3-ol | LC-MS, 1H NMR | Column Chromatography, Acid-Base Extraction |
| Imine/Enamine Intermediate | LC-MS, 1H NMR | Column Chromatography, Acid-Base Extraction |
| Unreacted N-protected azetidin-3-one | LC-MS, GC-MS | Column Chromatography, Acid-Base Extraction |
Experimental Workflow: Reductive Amination and Purification
Caption: Workflow for Reductive Amination and Purification.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and LC-MS
-
Column: A reversed-phase C18 column is generally suitable. For highly polar compounds, a mixed-mode or HILIC column may provide better retention and separation.[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol with an additive like formic acid or ammonium formate is typically used.
-
Detection: UV detection (e.g., at 210 nm) and mass spectrometry (for mass confirmation and identification of byproducts) are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: Provides information on the proton environment and can be used to identify characteristic signals of the azetidine and thiomorpholine 1,1-dioxide rings, as well as any byproducts.
-
13C NMR: Confirms the carbon skeleton of the molecule.
-
15N NMR: Can be useful for characterizing the nitrogen environments in the azetidine and thiomorpholine rings.[8]
References
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. [Link]
- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3).
- Bianchi, F., et al. (2005). Investigation of the separation of heterocyclic aromatic amines by reversed phase ion-pair liquid chromatography coupled with tandem mass spectrometry: the role of ion pair reagents on LC-MS/MS sensitivity.
- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
MDPI. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
-
PubMed. (n.d.). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]
-
RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. [Link]
-
HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. [Link]
-
ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
PubMed Central. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
PubMed. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
ResearchGate. (2025). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]
-
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. [Link]
-
PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
MDPI. (2022). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. [Link]
-
PubMed Central. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
MDPI. (2022). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link]
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. guidechem.com [guidechem.com]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
"4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" reagent compatibility issues
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals utilizing this versatile building block. Our goal is to help you anticipate and resolve common reagent compatibility challenges to ensure the success of your experiments.
The unique structure of this reagent, combining a strained, reactive azetidine ring with a stable, electron-withdrawing thiomorpholine 1,1-dioxide moiety, offers significant opportunities in scaffold design. However, this combination also necessitates careful consideration of reaction conditions to achieve desired outcomes while avoiding potential side reactions.
Frequently Asked Questions (FAQs)
Amine Functionalization (Acylation, Alkylation, etc.)
Question 1: My N-acylation reaction with an acyl chloride is giving low yields and multiple byproducts. What are the likely causes?
Answer: This is a common issue that typically stems from one of three factors: the form of the starting material, the choice of base, or reaction temperature.
-
Starting Material Form: This reagent is often supplied as a hydrochloride (HCl) or dihydrochloride salt to improve shelf-life and handling.[1][2] The protonated azetidine nitrogen is not nucleophilic. You must first neutralize it to the free base in situ or via a separate workup step before it can react with the electrophile.
-
Base Selection: The choice of base is critical.
-
Problem: Using a nucleophilic base (e.g., pyridine, triethylamine in some cases) can lead to competitive acylation of the base itself or other side reactions.
-
Solution: Employ a non-nucleophilic, hindered amine base such as diisopropylethylamine (DIEA) or 2,6-lutidine. These bases are sufficiently strong to scavenge the HCl generated during the reaction but are too sterically hindered to compete with the azetidine nitrogen for the acyl chloride.
-
-
Reaction Temperature: Acylation reactions are typically exothermic. Running the reaction at elevated temperatures can promote decomposition or side reactions. It is advisable to add the acylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature.
Question 2: I am attempting an N-alkylation with an alkyl halide, but the reaction is sluggish and incomplete. What can I do to improve conversion?
Answer: Sluggish N-alkylation of the azetidine nitrogen can be due to insufficient nucleophilicity of the amine, poor leaving group on the electrophile, or an inadequate base/solvent system.
-
Activating the Electrophile: If you are using an alkyl chloride or bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). Iodide is a superior leaving group and can significantly accelerate the reaction rate.
-
Base and Solvent: A combination of a robust inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is highly effective. These conditions ensure the azetidine nitrogen remains deprotonated and maximally nucleophilic.
-
Azetidine Ring Strain: Remember that the azetidine ring possesses significant strain energy (~25.4 kcal/mol), which influences its geometry and reactivity.[3][4] While this strain can be harnessed for certain transformations, it does not always translate to enhanced nucleophilicity compared to a less-strained amine. Ensuring optimal conditions is key.
Stability and Decomposition
Question 3: My starting material appears to be decomposing after adding a Lewis acid or during an acidic workup. What is happening?
Answer: The azetidine ring is susceptible to acid-mediated ring-opening.[4][5] This is a direct consequence of its inherent ring strain.[6][7] Protonation of the azetidine nitrogen makes the C-N bonds highly susceptible to nucleophilic attack, leading to cleavage of the four-membered ring.
-
Mechanism: In the presence of acid (Brønsted or Lewis) and a nucleophile (which could be the solvent, a counter-ion, or another species in the reaction), the activated azetidinium ion can be opened. For example, an acidic workup with HCl in the presence of water could lead to the formation of a γ-amino alcohol.
-
Prevention:
-
Avoid strong acidic conditions wherever possible.
-
If an acidic workup is necessary, perform it at low temperatures (0 °C or below) and as rapidly as possible.
-
Use buffered systems or mild acids like acetic acid or ammonium chloride if pH control is required.
-
For reactions requiring Lewis acids, choose milder options and carefully screen reaction conditions at a small scale first.
-
Reductive Amination
Question 4: What are the best practices for performing a reductive amination with this compound?
Answer: Reductive amination is an excellent method for functionalizing the secondary azetidine amine. Success hinges on the choice of reducing agent and control of the reaction pH.
-
Recommended Reducing Agents: Mild, borohydride-based reagents are ideal.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough not to reduce the carbonyl starting material significantly and is effective at reducing the intermediate iminium ion. It does not require strict pH control.[8]
-
Sodium cyanoborohydride (NaBH₃CN): Also effective, but it is toxic and typically requires slightly acidic conditions (pH ~5-6) for optimal performance, which can introduce the risk of azetidine ring-opening if not carefully controlled.[8]
-
-
Procedure: A one-pot procedure is generally most efficient. The azetidine, carbonyl compound (aldehyde or ketone), and often a mild acid catalyst like acetic acid are stirred together to form the iminium intermediate before the reducing agent is added.
-
Lewis Acid Additives: In cases with sterically hindered or electron-poor carbonyls, a Lewis acid such as Ti(Oi-Pr)₄ can be used to facilitate iminium ion formation prior to reduction.[9]
Reactivity of the Thiomorpholine 1,1-Dioxide Moiety
Question 5: Can I perform reactions on the thiomorpholine 1,1-dioxide ring? Is the tertiary nitrogen reactive?
Answer: The thiomorpholine 1,1-dioxide portion of the molecule is generally very stable and unreactive under most conditions.
-
Sulfone Group: The sulfonyl group (-SO₂-) is highly oxidized and chemically inert to a wide range of reagents, including most oxidants, reductants, acids, and bases used in standard organic synthesis.[10][11]
-
Tertiary Amine: The nitrogen atom of the thiomorpholine ring is a tertiary amine. However, its basicity and nucleophilicity are significantly reduced by the strong electron-withdrawing effect of the adjacent sulfone group. Therefore, it will not compete with the more basic and nucleophilic secondary azetidine nitrogen in reactions like acylation or alkylation.
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion in acylation/alkylation. | 1. Starting material is the HCl salt and was not neutralized. 2. Insufficiently strong or hindered base used. 3. Poor leaving group on the alkylating agent. | 1. Add 1.1-1.2 equivalents of a non-nucleophilic base (e.g., DIEA). 2. Switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃ for alkylations). 3. Add catalytic NaI or KI when using alkyl bromides/chlorides. |
| Multiple spots on TLC, mass spec shows unexpected masses. | 1. Acid-mediated decomposition of the azetidine ring. 2. Reaction run at too high a temperature. 3. Use of a nucleophilic base causing side reactions. | 1. Avoid strong acids; use buffered or non-acidic conditions. 2. Run the reaction at 0 °C or room temperature. 3. Use a hindered, non-nucleophilic base like DIEA. |
| Reductive amination stalls or gives low yield. | 1. Inefficient iminium ion formation. 2. Incorrect choice of reducing agent or pH. | 1. Add a catalytic amount of acetic acid or use Ti(Oi-Pr)₄ as an additive. 2. Use NaBH(OAc)₃ as the reducing agent. |
| Material is insoluble in the reaction solvent. | 1. The hydrochloride salt form has low solubility in many organic solvents. | 1. Convert to the free base first via an aqueous workup. 2. Use a more polar aprotic solvent like DMF or DMSO. |
Key Experimental Protocols & Visualizations
Visualization 1: Key Reactive Sites
The following diagram illustrates the primary reactive site and the key structural features influencing compatibility.
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Validation & Comparative
A Strategic Guide to 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide: A Comparative Analysis for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the quest for novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Small molecules, which constitute over 90% of marketed drugs, offer a vast chemical space for exploration and fine-tuning.[1][2] Within this space, saturated heterocycles have become indispensable tools. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a vital motif, prized for its ability to confer unique physicochemical properties like enhanced solubility, metabolic stability, and conformational rigidity.[3][4] This guide provides a prospective analysis of a specific, yet underexplored scaffold: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide .
While this exact molecule is not extensively documented in public literature, its constituent parts—the azetidine core and the thiomorpholine 1,1-dioxide moiety—are well-regarded building blocks in medicinal chemistry. This guide, therefore, serves a dual purpose: to deconstruct the potential of this novel combination and to provide a rigorous, data-driven framework for comparing its hypothetical performance against other established azetidine derivatives. We will explore the rationale behind its design, propose a slate of comparator compounds, and detail the experimental protocols necessary for a head-to-head evaluation.
Deconstructing the Scaffold: Rationale and Potential Advantages
The design of this compound is a deliberate exercise in chemical hybridization, aiming to merge the beneficial properties of two distinct pharmacophoric elements.
-
The Azetidine Core: This strained, sp³-rich ring system is increasingly used as a bioisostere for larger, more common rings like piperidine and pyrrolidine.[5][6] Its constrained geometry provides unique exit vectors for substituents, allowing for precise exploration of target binding pockets.[4] Furthermore, the incorporation of an azetidine ring can lead to improved metabolic stability and aqueous solubility—key parameters in optimizing a drug candidate's profile.[3][4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature azetidine motifs, underscoring their therapeutic relevance.[3]
-
The Thiomorpholine 1,1-dioxide Moiety: This sulfone-containing ring is a polar, metabolically robust group. The sulfone acts as a strong hydrogen bond acceptor, which can enhance solubility and facilitate interactions with biological targets.[7] Unlike the parent thiomorpholine, the 1,1-dioxide is resistant to oxidation, a common metabolic pathway. This moiety is often used to replace less stable groups, improving the overall pharmacokinetic profile of a molecule.[8][9]
The combination of these two fragments suggests a molecule designed for improved "drug-like" properties: enhanced solubility and metabolic stability, coupled with the conformational rigidity and novel vector space offered by the azetidine ring.
Establishing a Benchmark: Comparator Azetidine Derivatives
To objectively evaluate the potential of this compound ( Compound 1 ), it is essential to compare it against a panel of structurally related analogs. This allows for a systematic assessment of how the thiomorpholine 1,1-dioxide group influences key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Compound ID | Structure | Rationale for Inclusion |
| Compound 1 (Target) | This compound | The novel scaffold under investigation. |
| Compound 2 (Piperidine Analog) | 4-(Piperidin-4-yl)thiomorpholine 1,1-dioxide | Direct comparison to a larger, more flexible, and common saturated heterocycle. |
| Compound 3 (Simple Amine) | 3-(Dimethylamino)azetidine | A simple, non-cyclic substituent to assess the impact of the bulk and polarity of the thiomorpholine dioxide ring. |
| Compound 4 (Morpholine Analog) | 4-(Azetidin-3-yl)morpholine | Direct bioisosteric comparison to evaluate the effect of replacing the sulfone (SO₂) with an ether (O) group on properties like polarity and hydrogen bonding. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Logical relationship of comparator compounds." enddot
A Framework for Head-to-Head Evaluation: Experimental Protocols
A rigorous comparison requires standardized, industry-accepted assays. The following protocols provide a roadmap for evaluating the selected compounds, moving from fundamental physicochemical properties to more complex in vitro ADME characteristics. The overarching goal is to generate a comprehensive dataset that enables a clear, data-driven decision on the merits of the target scaffold.[10][11]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Experimental workflow for compound evaluation." enddot
Causality: The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across membranes, which is a critical factor for oral bioavailability and CNS penetration.[12] By isolating passive transport, it provides a clean, mechanistic baseline for a compound's permeability, free from the complexities of active transporters.[13] This makes it an ideal early-stage assay to rank-order compounds efficiently.[12][14]
Step-by-Step Methodology:
-
Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate the mixture until the lecithin is fully dissolved.[14]
-
Coat Donor Plate: Using a multichannel pipette, gently dispense 5 µL of the lipid-dodecane solution onto the membrane of each well in a 96-well donor plate.[14]
-
Prepare Compound Solutions: Prepare 10 mM stock solutions of each test compound in DMSO. Dilute these stocks to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) containing 5% DMSO.[14][15]
-
Prepare Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of the 1X PBS buffer with 5% DMSO.[14]
-
Assemble and Incubate: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Transfer 150 µL of the 10 µM compound solutions into the donor wells.[14] Incubate the assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[14]
-
Sample Analysis: After incubation, carefully separate the plates. Transfer 100 µL from each donor and acceptor well to a new 96-well plate for analysis by HPLC-MS to determine the compound concentration.[14]
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations measured in the donor and acceptor wells, factoring in the volumes and incubation time.
Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a dominant role.[16][17] Using liver microsomes—subcellular fractions rich in these enzymes—provides a reliable in vitro system to estimate a compound's intrinsic clearance.[16] This assay is crucial for predicting in vivo half-life and identifying potential drug-drug interactions early in development.[18][19]
Step-by-Step Methodology:
-
Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare a 1 mM NADPH cofactor solution.[18]
-
Prepare Compound Incubations: In a 96-well plate, add the buffer, followed by the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., 0.25%) to avoid enzyme inhibition.[16]
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH cofactor to all wells except the "minus cofactor" controls.[16]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[16][17]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[18]
Prospective Data Analysis and Interpretation
While actual experimental data is required, we can hypothesize on the expected outcomes based on the structural features of the comparator compounds. This provides a framework for interpreting the results.
Hypothetical Comparative Data Table:
| Parameter | Cmpd 1 (Target) | Cmpd 2 (Piperidine) | Cmpd 3 (Amine) | Cmpd 4 (Morpholine) |
| Kinetic Solubility (µM) | High | Moderate | High | Very High |
| LogD at pH 7.4 | Low-Moderate | High | Low | Low |
| PAMPA Pe (10⁻⁶ cm/s) | Moderate | High | Low | Moderate-Low |
| Microsomal t½ (min) | > 60 | < 30 | > 60 | > 60 |
Interpretation:
-
Solubility and Lipophilicity: We would expect Compound 1 to exhibit good solubility due to the polar sulfone group, likely superior to the more lipophilic piperidine analog (Compound 2 ). The morpholine analog (Compound 4 ) may have the highest solubility. LogD values will be critical; the higher LogD of Compound 2 might predict better permeability but could also lead to off-target effects or higher plasma protein binding.
-
Permeability: The higher lipophilicity of Compound 2 may translate to higher passive permeability in the PAMPA assay. The challenge for Compound 1 is to balance its increased polarity with sufficient permeability to cross cell membranes.
-
Metabolic Stability: The azetidine ring and the thiomorpholine 1,1-dioxide are both motifs associated with metabolic stability. Therefore, Compounds 1, 3, and 4 are hypothesized to have a longer half-life than the piperidine analog (Compound 2 ), which is more susceptible to CYP-mediated oxidation.
Conclusion
The this compound scaffold represents a thoughtful combination of modern medicinal chemistry tactics. It leverages the sp³-richness and unique geometry of the azetidine ring while incorporating the polarity and metabolic stability of the thiomorpholine 1,1-dioxide moiety. This guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols and comparing the results against carefully selected benchmarks, researchers can generate a robust dataset to validate the potential of this novel scaffold. The interplay between solubility, permeability, and metabolic stability will be the ultimate determinant of its utility, providing valuable insights for the design of next-generation therapeutic agents.
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
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PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
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Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
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ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]
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Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available from: [Link]
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Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Available from: [Link]
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ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring. Available from: [Link]
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BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
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MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
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ResearchGate. Download scientific diagram - Examples of biologically active drug leads containing azetidine[³] from publication: Photocatalytic Deoxygenative Functionalization of Oxetanes | Non-aromatic heterocycles and carbocycles form the skeleton of countless bioactive and functional molecules1,2. Of note, four-membered saturated cyclic molecules such as azetidines, thietanes and cyclobutanes have garnered increasing attention in medicinal chemistry3, 4, 5, 6–7. These molecules often have physicochemical properties relevant to drug discovery: potency,... | Potency, Catalysis and Drug Discovery | ResearchGate, the professional network for scientists. Available from: [Link]
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A Comparative Guide for Researchers: 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide and its Thiomorpholine Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount to advancing therapeutic innovation. Among the privileged heterocyclic structures in medicinal chemistry, thiomorpholine and its derivatives have garnered significant attention due to their diverse biological activities.[1][2] This guide provides an in-depth technical comparison of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , a unique bifunctional molecule, with other thiomorpholine analogs. By examining the structural nuances and their impact on key pharmacological parameters, we aim to provide a rational framework for the selection and design of thiomorpholine-based compounds in drug discovery programs.
The Thiomorpholine Scaffold: A Versatile Core in Medicinal Chemistry
Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, offers a flexible and synthetically accessible core for the development of novel therapeutics.[1][2] Its ability to be readily functionalized at the nitrogen atom allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. The sulfur atom can exist in different oxidation states, primarily as a sulfide (thiomorpholine), a sulfoxide, or a sulfone (thiomorpholine 1,1-dioxide), each imparting distinct electronic and conformational characteristics to the molecule.[3]
Derivatives of the thiomorpholine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][4] The incorporation of this moiety can enhance drug-like properties such as solubility and metabolic stability, making it an attractive component in the design of new chemical entities.[4]
Unpacking this compound: A Molecule of Interest
The subject of our focus, this compound, presents a compelling structural combination. The thiomorpholine 1,1-dioxide core provides a polar, metabolically stable anchor.[4] The azetidine substituent, a four-membered nitrogen-containing heterocycle, is a desirable feature in modern drug discovery, known to improve pharmacokinetic properties and confer metabolic stability.[5][6] The combination of these two moieties suggests a molecule with potentially favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Analysis: Structure-Activity Relationships
While direct comparative experimental data for this compound is not extensively available in the public domain, we can infer its potential performance by analyzing the structure-activity relationships (SAR) of related thiomorpholine analogs.
The Impact of the N-Substituent: Azetidine vs. Other Moieties
The substituent at the 4-position of the thiomorpholine ring plays a crucial role in determining the biological activity and selectivity of the molecule.
-
Azetidine: The presence of the azetidine ring in this compound is significant. Azetidines are known to be less lipophilic than their larger ring counterparts like piperidine, which can lead to improved metabolic stability.[6] The strained four-membered ring also introduces a degree of conformational rigidity that can be advantageous for specific receptor or enzyme binding.
-
Other Cyclic and Acyclic Amines: In contrast, thiomorpholine analogs with larger or more flexible N-substituents may exhibit different pharmacological profiles. For instance, N-aryl substituted thiomorpholines have been explored for various activities, where the nature and substitution pattern of the aryl ring heavily influence potency and selectivity.[1] Acyclic amino substituents, such as in 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, introduce a different vector for interaction and can impact properties like basicity and hydrogen bonding capacity.[7]
The Role of the Sulfone: Thiomorpholine vs. Thiomorpholine 1,1-dioxide
The oxidation state of the sulfur atom is a key determinant of the molecule's overall properties.
-
Thiomorpholine 1,1-dioxide (Sulfone): The sulfone group in this compound is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule.[4] This can lead to improved aqueous solubility. Furthermore, the sulfone is generally resistant to metabolic oxidation, contributing to enhanced metabolic stability.[4]
-
Thiomorpholine (Sulfide): The unoxidized thiomorpholine core is more lipophilic and can be susceptible to metabolic oxidation at the sulfur atom, potentially leading to the formation of sulfoxides and sulfones in vivo. This metabolic transformation can alter the compound's activity and clearance profile.
The following table summarizes the anticipated impact of these structural features on key drug-like properties:
| Feature | This compound | Other N-Substituted Thiomorpholine Analogs (e.g., N-Aryl, N-Alkyl) | N-Substituted Thiomorpholine (Sulfide) Analogs |
| Polarity | High | Variable (dependent on substituent) | Lower than corresponding sulfone |
| Aqueous Solubility | Likely Good | Variable | Moderate |
| Metabolic Stability | Likely High | Variable (substituent can be a metabolic hotspot) | Potentially lower (sulfur oxidation) |
| Hydrogen Bonding | Strong H-bond acceptor (sulfone) | Dependent on substituent | Weaker H-bond acceptor (sulfide) |
| Conformational Rigidity | Moderate (azetidine influence) | Variable | Similar to corresponding sulfone |
Postulated Biological Profile: A Focus on Kinase Inhibition
Given the prevalence of both thiomorpholine and azetidine moieties in known kinase inhibitors, it is plausible that this compound could exhibit activity in this area.[8] The thiomorpholine scaffold can serve as a hinge-binding motif, while the N-substituent can project into a solvent-exposed region or a specific pocket of the kinase active site, influencing potency and selectivity.
The diagram below illustrates a hypothetical binding mode of a thiomorpholine-based kinase inhibitor.
Caption: Hypothetical binding of a thiomorpholine analog in a kinase active site.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized properties of this compound and compare it with other analogs, a series of standardized in vitro assays are essential.
Protocol 1: Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, a critical parameter for assessing its potential for oral absorption.
Objective: To measure the thermodynamic solubility of test compounds in a buffered aqueous solution.
Materials:
-
Test compounds and reference standards
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS/MS system
-
Shaking incubator
-
Centrifuge
-
Filtration device (e.g., 0.45 µm syringe filters)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Filter the supernatant to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.[10]
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[8]
Objective: To determine the in vitro metabolic stability of test compounds using human liver microsomes.
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized compound)
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound (at a final concentration typically around 1 µM) to the reaction mixture and pre-incubate at 37°C.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[5]
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[8]
Caption: Workflow for the in vitro metabolic stability assay.
Protocol 3: In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Test compounds and a known inhibitor as a positive control
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl2 and other necessary components)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the kinase enzyme, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.[11]
Conclusion: A Promising Scaffold for Further Investigation
This compound represents a thoughtfully designed molecule that combines the favorable attributes of the thiomorpholine 1,1-dioxide core and the azetidine moiety. While direct experimental comparisons are pending, the analysis of structure-activity relationships of related analogs suggests that this compound is likely to possess good aqueous solubility and metabolic stability, making it an attractive candidate for further investigation in drug discovery programs. The provided experimental protocols offer a robust framework for the systematic evaluation of this and other thiomorpholine analogs, enabling researchers to make data-driven decisions in the quest for novel and effective therapeutics.
References
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available from: [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery - ResearchGate. Available from: [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]
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A Comparative Analysis of the Biological Activity of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Analogs as PI3K Inhibitors
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway represents a critical nexus for regulating cell proliferation, growth, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making the development of potent and selective PI3K inhibitors a cornerstone of modern drug discovery.[3][4] This guide provides a comprehensive comparison of the biological activity of a series of analogs based on the novel "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" scaffold, a promising framework for the design of next-generation PI3K inhibitors.
The strategic incorporation of the thiomorpholine 1,1-dioxide moiety, a bioisostere of the morpholine group found in early pan-PI3K inhibitors like ZSTK474, offers a potential avenue for modulating potency, selectivity, and pharmacokinetic properties.[5] This analysis delves into the structure-activity relationships (SAR) of these analogs, supported by detailed experimental protocols and comparative biological data, to provide researchers and drug development professionals with actionable insights into this emerging class of compounds.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/Akt/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis.[1][3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger.[6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival.[1][3]
Caption: The PI3K/Akt/mTOR Signaling Pathway and the Point of Intervention for the Analyzed Inhibitors.
Comparative Biological Activity of Analogs
While specific public domain data for a comprehensive panel of "this compound" analogs is limited, we can infer structure-activity relationships based on the well-established principles of PI3K inhibitor design and data from closely related chemical series. The core scaffold combines the thiomorpholine 1,1-dioxide, known to interact with the hinge region of the kinase, with a substituted azetidine, which can be modified to achieve isoform selectivity and improve physicochemical properties.
For the purpose of this guide, we will analyze a hypothetical series of analogs to illustrate key SAR principles. The following table summarizes the in vitro inhibitory activity against the Class I PI3K isoforms (α, β, γ, δ).
| Compound ID | R1 Substitution on Azetidine | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Core-Cmpd | H | 50 | 75 | 150 | 45 |
| Analog-A1 | Methyl | 40 | 60 | 120 | 35 |
| Analog-A2 | Phenyl | 25 | 45 | 100 | 20 |
| Analog-A3 | 4-Fluorophenyl | 15 | 30 | 80 | 10 |
| Analog-B1 | (S)-1-aminoethyl | >1000 | >1000 | >1000 | >1000 |
| Analog-C1 | 2-pyridyl | 35 | 55 | 95 | 25 |
Note: The data presented in this table is illustrative and based on established SAR trends for PI3K inhibitors.
-
Impact of Azetidine Substitution: The introduction of substituents on the azetidine ring generally enhances potency. A simple methyl group (Analog-A1) provides a modest increase in activity compared to the unsubstituted core compound.
-
Aryl Substitutions are Favorable: The presence of an aromatic ring, such as a phenyl group (Analog-A2), significantly improves inhibitory activity across all isoforms.
-
Electron-Withdrawing Groups Enhance Potency: The addition of an electron-withdrawing fluorine atom to the phenyl ring (Analog-A3) leads to the most potent analog in this series. This is a common observation in kinase inhibitor design, where such groups can engage in favorable interactions within the ATP-binding pocket.
-
Steric and Electronic Constraints: The introduction of a polar and potentially charged group like an aminoethyl substituent (Analog-B1) leads to a complete loss of activity, suggesting that the binding pocket in this region is sensitive to steric bulk and charge.
-
Heteroaromatic Rings are Tolerated: A heteroaromatic ring, such as a pyridyl group (Analog-C1), is well-tolerated and results in potency comparable to the phenyl-substituted analog, offering opportunities for modulating properties like solubility and metabolic stability.
Experimental Protocols
To ensure the scientific rigor of this comparative analysis, the following detailed experimental protocols are provided.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against the four Class I PI3K isoforms is determined using a biochemical assay that measures the phosphorylation of a substrate.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, the recombinant human PI3K isoforms (α, β, γ, or δ) are added to a buffer solution.
-
Compound Addition: The diluted test compounds are added to the wells containing the respective kinase isoforms and pre-incubated.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.
-
Incubation: The reaction plate is incubated at room temperature for a specified period to allow for enzymatic phosphorylation of PIP2 to PIP3.
-
Detection: The amount of PIP3 produced is quantified using a suitable detection method, such as a fluorescent-based assay or mass spectrometry.
-
Data Analysis: The raw data is normalized to control wells (no inhibitor) and the half-maximal inhibitory concentration (IC50) for each compound against each kinase isoform is calculated using a non-linear regression analysis.
Cellular Proliferation Assay
To assess the impact of the compounds on cancer cell growth, a cellular proliferation assay is performed using a panel of cancer cell lines with known PI3K pathway activation status.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compounds are added to the cells at various concentrations and incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition for each compound concentration. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then determined.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel PI3K inhibitors. The illustrative structure-activity relationship analysis highlights the importance of substitutions on the azetidine ring for optimizing potency and potentially achieving isoform selectivity. The favorable profile of analogs bearing substituted aryl groups suggests that this is a key area for further exploration.
Future work should focus on synthesizing a broader range of analogs with diverse substitutions on the azetidine and exploring modifications to the thiomorpholine ring to fine-tune the physicochemical and pharmacokinetic properties. A comprehensive understanding of the SAR for this scaffold will be crucial for advancing these promising compounds towards clinical development as next-generation targeted cancer therapies.
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- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
- Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Szabo, S., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
- Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
- Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
- Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., ... & Kurzrock, R. (2014). Assessing PIK3CA mutation status in circulating tumor DNA of patients with advanced solid malignancies. JCI insight, 1(7).
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Vanhaesebroeck, B., Guillermet-Guibert, J., Graupera, M., & Bilanges, B. (2010). The emerging mechanisms of isoform-specific PI3K signalling. Nature reviews Molecular cell biology, 11(5), 329-341.
- Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Collins, I. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532.
- Maira, S. M., Stauffer, F., Brueggen, J., Furet, P., Schnell, C., Fritsch, C., ... & Garcia-Echeverria, C. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular cancer therapeutics, 7(7), 1851-1863.
- Raynaud, F. I., Eccles, S., Clarke, P. A., Hayes, A., Nutley, B., Gowan, S., ... & Workman, P. (2007). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer research, 67(12), 5840-5850.
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A Comparative Guide to Efficacy Evaluation: The 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Scaffold as a Putative Kinase Inhibitor
Introduction: Unpacking the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer unique pharmacological profiles is paramount. The compound "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" represents such a scaffold, merging two key structural motifs known for their favorable properties in medicinal chemistry. While public domain efficacy data for this specific molecule is not available, its constituent parts—the strained, sp³-rich azetidine ring and the polar, hydrogen-bond accepting thiomorpholine 1,1-dioxide—suggest significant potential as an enzyme inhibitor.
The azetidine moiety is increasingly recognized for its ability to impart metabolic stability, improve solubility, and provide rigid, three-dimensional exit vectors for further chemical elaboration.[1][2] The thiomorpholine 1,1-dioxide component, a cyclic sulfone, is an effective hydrogen bond acceptor and can form strong, stabilizing interactions within the active sites of enzymes, particularly kinases.
This guide, therefore, uses this novel scaffold as a template to explore a critical process in drug development: the rigorous, multi-faceted evaluation of a new chemical entity's efficacy. We will proceed by positing a plausible and high-value biological target for this scaffold—the Discoidin Domain Receptor 1 (DDR1)—a receptor tyrosine kinase implicated in chronic diseases such as fibrosis and cancer.[3][4]
By comparing the hypothetical evaluation of "this compound" against well-characterized, potent DDR1 inhibitors, we will provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to assess the potential of new molecular entities.
The Target: Discoidin Domain Receptor 1 (DDR1)
DDR1 is a unique receptor tyrosine kinase (RTK) that is activated by binding to various types of collagen.[3] Unlike many other RTKs, DDR1 activation is characterized by slow but sustained autophosphorylation, initiating a cascade of downstream signaling events that regulate cell adhesion, proliferation, migration, and extracellular matrix remodeling.[5][6] Dysregulation of DDR1 signaling is linked to the progression of kidney fibrosis, atherosclerosis, and the metastasis of several cancers, making it a compelling therapeutic target.[3][4]
Known DDR1 inhibitors often act by binding to the ATP pocket of the kinase domain. A particularly successful class, Type II inhibitors, stabilize an inactive "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif is flipped from its active state.[3][4] This mode of action is exploited by multi-targeted cancer drugs like Imatinib and Ponatinib, as well as the selective inhibitor DDR1-IN-1.[3][7]
DDR1 Signaling Pathway
Upon activation by collagen, DDR1 dimerizes and undergoes autophosphorylation, triggering multiple downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, which are central to cell survival and proliferation.[5][8]
Comparative Analysis: Benchmarking Against Known DDR1 Inhibitors
A new chemical entity's potential is first assessed by comparing its in vitro potency against established inhibitors. For our hypothetical evaluation of "Compound X" (this compound), we will compare it to Imatinib, Ponatinib, and the selective DDR1-IN-1.
| Inhibitor | Type | Target(s) | DDR1 IC₅₀ (nM) | DDR1 Kd (nM) | Cellular EC₅₀ (nM) |
| Compound X | Hypothetical | To be determined | TBD | TBD | TBD |
| Imatinib | Type II | Multi-targeted (Abl, c-Kit, PDGFR, DDR1) | 41 - 337[3][7] | 1.9[3][9] | 21[3][10] |
| Ponatinib | Type II | Multi-targeted (Abl, VEGFR, FGFR, PDGFR, DDR1) | 9[3] | 1.3[3][11] | 2.5[3][11] |
| DDR1-IN-1 | Type II | Selective | 105[3][7][12] | N/A | 86[7][12] |
TBD: To Be Determined. IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant. EC₅₀: Half-maximal effective concentration in a cell-based assay.
Expert Insight: The initial goal is to determine the biochemical potency (IC₅₀) of Compound X against the DDR1 kinase. A low nanomolar IC₅₀ is desirable. Equally important is the dissociation constant (Kd), which measures binding affinity. A low Kd indicates a strong and durable interaction between the inhibitor and the target. Finally, the cellular EC₅₀ demonstrates the compound's ability to inhibit DDR1 autophosphorylation within a physiological context, accounting for factors like cell permeability and stability.
Experimental Workflows: A Step-by-Step Guide to Efficacy Determination
To generate the data presented in the comparison table, a series of robust and validated assays must be performed. The following protocols are designed to be self-validating systems, incorporating necessary controls for trustworthy and reproducible results.
Experimental Workflow Overview
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC₅₀ value of a test compound by measuring its ability to inhibit the enzymatic activity of recombinant DDR1.
Causality: This assay provides a direct measure of target engagement and inhibition. The ADP-Glo™ format is luminescence-based, offering high sensitivity and a broad dynamic range. It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate by the kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human DDR1 kinase domain to a working concentration (e.g., 2-5 ng/µL).
-
Prepare a substrate solution (e.g., 0.2 mg/mL poly(Glu,Tyr) 4:1) in kinase buffer.
-
Prepare ATP solution at 2x the desired final concentration (e.g., 20 µM, near the Km for DDR1) in kinase buffer.
-
Perform a serial dilution of the test compound (e.g., "Compound X") and known inhibitors (Imatinib, Ponatinib) in DMSO, then dilute further in kinase buffer. Final DMSO concentration should be ≤1%.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 2.5 µL of the compound dilutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 2.5 µL of the DDR1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP/substrate mixture.
-
Incubate for 1-2 hours at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Protocol 2: Cell-Based DDR1 Autophosphorylation Assay
Objective: To determine the cellular efficacy (EC₅₀) of a test compound by measuring its ability to inhibit collagen-induced DDR1 autophosphorylation in a relevant cell line.
Causality: This assay confirms that the compound can penetrate the cell membrane, engage the target in its native environment, and inhibit its signaling function. It is a critical step to bridge the gap between biochemical potency and physiological effect. Western blotting provides a semi-quantitative readout of the phosphorylation status of a specific tyrosine residue on DDR1 (e.g., pY792).
Methodology:
-
Cell Culture and Plating:
-
Inhibitor Treatment and Stimulation:
-
Pre-treat the serum-starved cells with various concentrations of the test compound or known inhibitors for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells by adding soluble Type I Collagen (e.g., 10-20 µg/mL) directly to the media for the optimized duration (DDR1 phosphorylation is slow, typically peaking 1-2 hours post-stimulation).[10][13] Include an unstimulated control well.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% Tris-glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pY792-DDR1).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total DDR1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-DDR1 signal to the total DDR1 signal for each sample.
-
Calculate the percent inhibition relative to the collagen-stimulated, vehicle-treated control.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to determine the EC₅₀ value.
-
Conclusion: From Scaffold to Lead Candidate
The journey from a novel chemical scaffold like "this compound" to a viable lead candidate is a systematic process of rigorous scientific validation. By establishing a plausible biological target, such as the receptor tyrosine kinase DDR1, a clear path for efficacy evaluation can be defined.
This guide outlines the foundational biochemical and cell-based assays required to determine the inhibitory potency and cellular effectiveness of a new compound. A successful candidate emerging from this workflow would exhibit a low nanomolar IC₅₀ in biochemical assays, demonstrate strong binding affinity, and, most critically, show potent inhibition of target autophosphorylation in a cellular context with a low EC₅₀. The subsequent, essential step would be to assess its selectivity across the human kinome to ensure a desirable therapeutic window and minimize off-target effects.[7]
By following this structured, data-driven approach, researchers can effectively triage new chemical entities, identifying those with the highest potential for development into next-generation therapeutics.
References
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Canning, P., et al. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Journal of Molecular Biology. Available at: [Link]
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Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. Available at: [Link]
-
RCSB Protein Data Bank. (2013). 4BKJ: Crystal structure of the human DDR1 kinase domain in complex with imatinib. Available at: [Link]
-
Goyal, B., et al. (2021). DDR1 and DDR2: a review on signaling pathway and small molecule inhibitors as an anticancer agent. Medical Oncology. Available at: [Link]
-
ResearchGate. (2014). Overview of the DDR1 structure. Available at: [Link]
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Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Juskaite, V., et al. (2019). Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads. Bio-protocol. Available at: [Link]
-
Matada, B. S., et al. (2021). A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling. Available at: [Link]
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ResearchGate. (2013). The crystallographic arrangement of DDR1 kinase domain. Available at: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
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Gao, H., et al. (2014). Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery. Drug Discovery Today. Available at: [Link]
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ResearchGate. (2014). DDR1 binding and inhibition by ponatinib. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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ResearchGate. (2019). DDR signaling network. Schematic representation of signaling molecules. Available at: [Link]
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Staudt, D., et al. (2019). Signaling by discoidin domain receptor 1 in cancer metastasis. Journal of Molecular Biology. Available at: [Link]
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Valiathan, R. R., et al. (2012). The Yin and Yang of Discoidin Domain Receptors (DDRs): Implications in Tumor Growth and Metastasis Development. Cancers. Available at: [Link]
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ResearchGate. (2014). DDR1 binding and inhibition by imatinib. Available at: [Link]
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Semantic Scholar. (2014). Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors. Available at: [Link]
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ResearchGate. (2019). Ponatinib IC50 decreased in response to gradual reductions. Available at: [Link]
-
Perez-Pinera, P., et al. (2023). DDR1 and Its Ligand, Collagen IV, Are Involved in In Vitro Oligodendrocyte Maturation. International Journal of Molecular Sciences. Available at: [Link]
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A Comparative Guide to the ADME Properties of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide and Related Scaffolds
Prepared by: A Senior Application Scientist
This guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold. In drug discovery, the selection and optimization of a core chemical scaffold are critical decisions that profoundly impact a candidate's ultimate success.[1][2] An ideal scaffold confers not only potent biological activity but also favorable pharmacokinetic properties. This document compares the titular scaffold against structurally related alternatives, offering insights grounded in established medicinal chemistry principles and providing detailed protocols for experimental validation.
The this compound scaffold combines two highly valuable motifs. The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized to enhance properties like aqueous solubility and metabolic stability while providing a rigid, three-dimensional exit vector.[3][4] The thiomorpholine 1,1-dioxide moiety is a polar, hydrogen-bond accepting group that can improve solubility and reduce lipophilicity, often leading to more favorable ADME profiles.[5] This guide will dissect how this unique combination is predicted to perform and how it can be experimentally verified.
Comparative ADME Profile Analysis
The success of a drug candidate is critically dependent on its ADME profile.[2][6] Poor pharmacokinetics is a leading cause of failure in drug development.[2] Therefore, evaluating ADME properties early in the discovery process is essential to de-risk projects and focus resources on the most promising molecules.[7][8]
Below, we compare the predicted ADME properties of our lead scaffold against common structural analogs. This analysis is based on established structure-property relationships in medicinal chemistry.
Caption: Structural relationships between the core scaffold and common analogs.
Table 1: Predicted Comparative ADME Properties
| Property | This compound (Core) | Piperidine Analog | Morpholine Analog |
| Aqueous Solubility | High | Moderate | Moderate-High |
| Permeability (PAMPA) | Low-Moderate | Moderate-High | Moderate |
| Caco-2 Efflux Ratio | Low | Low-Moderate | Low |
| Metabolic Stability (HLM) | High | Moderate | High |
| Plasma Protein Binding | Low | Moderate-High | Low-Moderate |
| Primary Clearance Route | Renal | Hepatic/Renal | Renal |
Absorption: Solubility and Permeability
For oral administration, a drug must dissolve in the gastrointestinal fluid and permeate the intestinal wall to enter systemic circulation.[1]
-
Solubility: The core scaffold's high polarity, driven by the sulfone group and the two secondary amines, is expected to confer high aqueous solubility.[1][9] Replacing the thiomorpholine 1,1-dioxide with a less polar morpholine ring would likely reduce solubility, while swapping the azetidine for a larger, more lipophilic piperidine ring would have a similar effect.
-
Permeability: High polarity can be detrimental to passive permeability.[1] The core scaffold is predicted to have moderate passive permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess this property by measuring diffusion across a lipid-infused artificial membrane.[10][11][12] The piperidine analog, being more lipophilic, would likely exhibit higher passive permeability.
The Caco-2 permeability assay provides a more physiologically relevant model, using a monolayer of human colon adenocarcinoma cells that express key uptake and efflux transporters.[13][14][15] This assay is crucial for identifying if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit oral absorption. An efflux ratio (PappB-A / PappA-B) greater than 2 is a common indicator of active efflux.[16] The sp³-rich nature of the core scaffold may help it avoid being a strong P-gp substrate.[3]
Distribution: Plasma Protein Binding (PPB)
Once absorbed, a drug's distribution is influenced by its binding to plasma proteins like albumin.[1] Only the unbound drug is free to interact with its target and exert a therapeutic effect. High PPB can limit efficacy and complicate dosing. The core scaffold's polarity and lower lipophilicity suggest it will have low plasma protein binding, a favorable characteristic. In contrast, the more lipophilic piperidine analog would be expected to have higher PPB.
Metabolism: Hepatic Stability
Metabolism, primarily in the liver by Cytochrome P450 (CYP) enzymes, is a major route of drug clearance.[17][18] High metabolic instability leads to rapid clearance and poor in vivo exposure.
-
Core Scaffold: The azetidine ring is known to enhance metabolic stability compared to larger saturated heterocycles.[3][4] The thiomorpholine 1,1-dioxide moiety is already in a high oxidation state, making the sulfur atom resistant to further CYP-mediated oxidation. These features predict high metabolic stability for the core scaffold.
-
Piperidine Analog: Replacing the azetidine with piperidine introduces a potential site for metabolic oxidation on the ring, likely leading to lower metabolic stability.
The liver microsomal stability assay is a standard in vitro tool to measure a compound's intrinsic clearance.[19][20][21] This assay incubates the compound with liver microsomes (a subcellular fraction containing CYP enzymes) and an NADPH regenerating system, measuring the rate of parent compound depletion over time.[17][20]
Standard Operating Procedures: In Vitro ADME Assays
To empirically validate the predicted profiles, the following standardized in vitro assays are essential. These protocols are designed for a 96-well plate format to ensure high throughput.[7][21]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay determines passive permeability by measuring a compound's diffusion from a donor well, through a lipid-coated filter, to an acceptor well.[10][12]
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation of Solutions:
-
Membrane Coating:
-
Prepare the lipid solution (e.g., 1% lecithin in dodecane).[12]
-
Using a multichannel pipette, carefully apply 5 µL of the lipid solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate.
-
Causality: The lipid layer forms an artificial membrane that mimics the lipid bilayer of a cell, allowing for the assessment of passive, transcellular diffusion.[10]
-
-
Assay Assembly and Incubation:
-
Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.
-
Add 150-200 µL of the donor solution (containing the test compound) to each well of the lipid-coated donor plate.[12]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the assembly for 4-18 hours at room temperature with gentle shaking.[23]
-
-
Quantification and Analysis:
-
After incubation, carefully separate the plates.
-
Take aliquots from both the donor and acceptor wells.
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells. Controls with known high and low permeability should be run in parallel.
-
Caco-2 Permeability Assay
This assay measures permeability across a confluent monolayer of Caco-2 cells, providing insight into both passive diffusion and active transport.[14][15]
Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable filter supports in Transwell plates.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[16]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² indicates sufficient monolayer integrity.[24]
-
Causality: This step is a critical quality control measure to ensure that drug transport occurs through the cells (transcellular) or via transporters, not between them (paracellular) due to a leaky monolayer.[14]
-
-
Transport Experiment (Bidirectional):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For Apical-to-Basolateral (A-B) transport: Add the test compound (typically at 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[14]
-
For Basolateral-to-Apical (B-A) transport: In a separate set of wells, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for up to 2 hours.
-
-
Quantification and Analysis:
-
At the end of the incubation, take samples from the receiver compartments.
-
Analyze compound concentration via LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).
-
Human Liver Microsomal (HLM) Stability Assay
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, contained within liver microsomes.[17][18]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate world of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with other biomolecules is a critical determinant of its safety and therapeutic window. Off-target interactions can lead to unforeseen toxicities and a complex pharmacological profile, often resulting in late-stage attrition of promising drug candidates.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel heterocyclic compound, 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide , a scaffold of growing interest due to the diverse biological activities associated with its constituent azetidine and thiomorpholine 1,1-dioxide moieties.[3][4][5][6]
Given the absence of publicly available cross-reactivity data for this specific molecule, this document serves as a proactive, experimentally-driven roadmap for researchers. We will delineate a tiered approach to systematically profile its selectivity, propose relevant comparator compounds, and provide detailed, field-proven protocols for key assays. The overarching goal is to empower researchers, scientists, and drug development professionals with the knowledge and tools to thoroughly characterize the selectivity profile of this and similar molecules, thereby enabling data-driven decisions in the progression of their research.
The Compound in Focus: this compound
The subject of our investigation, this compound, is a small molecule featuring two key heterocyclic systems:
-
Azetidine: A four-membered nitrogen-containing heterocycle known to impart unique conformational constraints and physicochemical properties that can enhance metabolic stability, solubility, and receptor selectivity.[7][8] Azetidine-containing compounds have been explored as potent agents in various therapeutic areas, including oncology and neurodegenerative diseases.[9][10]
-
Thiomorpholine 1,1-dioxide: A six-membered ring containing sulfur and nitrogen, where the sulfur is oxidized to a sulfone. This moiety is recognized for its chemical stability and its presence in a range of bioactive molecules with anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
The combination of these two scaffolds suggests a rich and potentially complex pharmacology. Therefore, a systematic evaluation of its cross-reactivity is not just prudent but essential.
A Tiered Strategy for Cross-Reactivity Profiling
A logical and cost-effective approach to assessing off-target activities involves a tiered screening cascade. This strategy begins with broad, single-concentration screening against large panels of targets, followed by more focused dose-response studies for any identified "hits."[11]
Caption: A tiered workflow for cross-reactivity profiling.
Comparative Analysis: Selecting Appropriate Benchmarks
To contextualize the cross-reactivity profile of this compound, it is crucial to test it alongside relevant comparator compounds. The choice of these alternatives should be guided by structural similarity and known biological activities.
Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies
| Compound | Rationale for Inclusion | Known Primary Target(s) |
| Lorlatinib (PF-06463922) | An azetidine-containing macrocyclic kinase inhibitor. Provides a benchmark for the selectivity of a highly optimized azetidine-based drug.[9] | ALK, ROS1 |
| Azetidine-based MerTK Inhibitor (Hypothetical) | Represents a research-stage compound with a similar azetidine scaffold, allowing for comparison of selectivity within a developmental context.[12] | MerTK |
| Linezolid | An approved antibiotic containing a morpholine ring (an analog of thiomorpholine). Useful for assessing potential antibacterial off-targets.[5][6] | Bacterial ribosome |
| GDC-0941 (Pictilisib) | A potent PI3K inhibitor containing a thiomorpholine 1,1-dioxide moiety. Given the potential for this class of compounds to inhibit the PI3K/Akt/mTOR pathway, this is a key comparator. | PI3K |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step protocols for the key assays recommended in the initial tier of cross-reactivity screening.
Protocol 1: In Vitro Radiometric Kinase Profiling
This assay measures the ability of the test compound to inhibit the activity of a large panel of kinases by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[13][14][15][16]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Test compound (this compound) and comparators, dissolved in DMSO
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and comparator compounds in DMSO. For single-point screening, a final assay concentration of 1 µM is recommended.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Compound Addition: Add the test compounds or DMSO (vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to provide a sensitive measure of inhibition.[17]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with wash buffer to remove any remaining unbound [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well of the dried filter plate and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
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A Guide to Structure-Activity Relationship (SAR) Studies of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The 4-(azetidin-3-yl)thiomorpholine 1,1-dioxide scaffold has garnered interest as a promising starting point for the development of such inhibitors. This guide provides a comprehensive overview of how to approach structure-activity relationship (SAR) studies for this class of compounds, comparing hypothetical analogs to illustrate key principles. We will delve into the experimental data and protocols necessary to support such an investigation.
The Rationale Behind the this compound Scaffold
The design of the this compound scaffold is a strategic amalgamation of two privileged moieties in medicinal chemistry.
-
The Thiomorpholine 1,1-dioxide Moiety: The thiomorpholine ring, particularly in its oxidized sulfone form, is a versatile component in drug design. The sulfone group is a hydrogen bond acceptor and is metabolically stable.[1][2] This moiety often enhances aqueous solubility and can improve the overall pharmacokinetic profile of a compound.[3] The thiomorpholine 1,1-dioxide scaffold is a versatile platform for developing new therapeutic agents with a wide range of biological activities.[1]
-
The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have gained prominence in drug discovery.[4][5] They introduce a three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for the target protein.[6] The azetidine nitrogen can also serve as a key interaction point or a site for further chemical modification.
The combination of these two rings creates a scaffold with a unique three-dimensional shape and favorable physicochemical properties, making it an attractive starting point for kinase inhibitor design.
Comparative Structure-Activity Relationship (SAR) Analysis
An SAR study systematically modifies a lead compound's structure to understand how these changes affect its biological activity.[7] For the this compound scaffold, key areas for modification include the azetidine nitrogen and other positions on the thiomorpholine ring. The following tables present hypothetical data to illustrate a typical SAR exploration for a fictional kinase target, "Kinase X."
Table 1: Hypothetical SAR of N-Substituted Azetidine Analogs against Kinase X
| Compound ID | R-Group (on Azetidine-N) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity (Kinase Y/Kinase X) |
| 1 (Parent) | H | 500 | 1000 | 2 |
| 2 | Methyl | 250 | 800 | 3.2 |
| 3 | Ethyl | 600 | 1200 | 2 |
| 4 | Cyclopropyl | 150 | 900 | 6 |
| 5 | Phenyl | 50 | 200 | 4 |
| 6 | 4-Fluorophenyl | 20 | 500 | 25 |
| 7 | 3-Pyridyl | 80 | 300 | 3.75 |
Disclaimer: The data in this table is illustrative and for educational purposes to demonstrate SAR principles.
Interpretation of SAR:
-
Small Alkyl Substituents: A small methyl group (Compound 2) is tolerated and slightly improves potency compared to the unsubstituted parent (Compound 1), suggesting a small hydrophobic pocket. However, a larger ethyl group (Compound 3) leads to a loss of activity, likely due to steric hindrance.
-
Cycloalkyl Groups: The cyclopropyl group (Compound 4) significantly enhances potency, indicating that a constrained hydrophobic substituent is favorable.
-
Aromatic Rings: The introduction of a phenyl ring (Compound 5) leads to a substantial increase in potency, suggesting a potential for beneficial pi-stacking or hydrophobic interactions within the kinase ATP binding site.
-
Substituted Aromatics: Adding an electron-withdrawing fluorine atom to the phenyl ring (Compound 6) further boosts potency and, importantly, increases selectivity against a related kinase, "Kinase Y". This highlights the potential for tuning both potency and selectivity through subtle electronic modifications.
-
Heteroaromatic Rings: A 3-pyridyl group (Compound 7) provides good potency, likely by acting as a hydrogen bond acceptor.
Experimental Protocols and Workflows
A systematic approach to generating and interpreting SAR data relies on robust and reproducible experimental methods.
Experimental Workflow for Kinase Inhibitor SAR
Caption: A typical workflow for the structure-activity relationship-guided optimization of a kinase inhibitor.
1. In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Materials: Recombinant kinase X, appropriate substrate, ATP, ADP-Glo™ Kinase Assay Kit (Promega).
-
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound or control.
-
Add 2.5 µL of a 2X kinase/substrate solution.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. IC50 values are calculated by fitting the data to a four-parameter dose-response curve.[7]
2. Cellular Target Engagement Assay (Example: Western Blot)
This assay confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
-
Materials: Cancer cell line with an active Kinase X signaling pathway, primary antibodies for phosphorylated substrate and total substrate, HRP-conjugated secondary antibody, lysis buffer, ECL substrate.
-
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with increasing concentrations of the test compound for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for the total substrate and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify band intensities using densitometry. The ratio of phosphorylated to total substrate is a measure of target engagement.
Visualization of Key Concepts
Logical Relationship in SAR-Driven Optimization
Caption: The iterative process of optimizing a lead compound into a preclinical candidate through SAR studies.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the discovery of novel kinase inhibitors. The illustrative SAR data presented here underscores the importance of systematic chemical modification to enhance potency and selectivity. By employing robust experimental workflows and assays, researchers can effectively navigate the optimization process.
Future efforts should focus on exploring additional points of diversification on the scaffold, guided by structural biology insights from X-ray crystallography or cryo-EM. A thorough understanding of the ADME (absorption, distribution, metabolism, and excretion) properties of promising analogs will also be crucial for translating potent inhibitors into effective therapeutic agents.
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MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
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PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
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ACS Omega. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
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PubMed Central. (2021). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Retrieved from [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
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PMC. (n.d.). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Retrieved from [Link]
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
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MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
ResearchGate. (2020). 3-Methylmorpholine containing pre-clinical kinase inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 4-[1-(1-Phenylethyl)azetidin-3-yl]thiomorpholine. Retrieved from [Link]
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PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
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MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Identification Some of Azetidinones, Tetrazoles, Quinazolines and Oxazepines from new derivatives for Thiosemicarbazide. Retrieved from [Link]
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PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Activities of Thiazolidine-4-one and Azetidine-2-one Derivatives- A Review. Retrieved from [Link]
-
PubMed. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Retrieved from [Link]
-
PMC. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Retrieved from [Link]
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
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A Guide to the Comparative Pharmacokinetic Analysis of Novel Drug Candidates: A Case Study with 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous evaluation. Among the most critical assessments is the understanding of a compound's pharmacokinetic (PK) profile – what the body does to the drug. This guide provides an in-depth, technical framework for conducting a comparative pharmacokinetic analysis, using the novel scaffold "4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide" as a central case study.
The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for a range of biological activities.[1][2][3] The incorporation of an azetidine ring introduces a three-dimensional structural element that can significantly influence physicochemical properties and, consequently, the pharmacokinetic behavior of the molecule.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare our lead compound with two hypothetical, yet representative, structural analogues to illustrate the process of data interpretation and decision-making in early drug discovery.
-
Lead Compound: this compound
-
Comparator A: Thiomorpholine 1,1-dioxide (a core scaffold)
-
Comparator B: 3-(4-Fluorophenyl)azetidine (an azetidine-containing analogue)
The Cornerstone of Drug Development: Understanding ADME
A drug's efficacy and safety are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] Early and comprehensive ADME screening is paramount to identify candidates with favorable pharmacokinetic profiles, thereby increasing the probability of success in later clinical trials.[5] This guide will delineate a tiered approach to pharmacokinetic evaluation, beginning with a suite of in vitro assays and culminating in a definitive in vivo study.
Part 1: Foundational In Vitro ADME Profiling
In vitro ADME assays are rapid, high-throughput methods that provide early insights into a compound's potential pharmacokinetic behavior, guiding lead optimization efforts.[6][7]
Experimental Workflow: In Vitro ADME Screening
Caption: In Vitro ADME Screening Cascade.
Physicochemical Properties: The Building Blocks
Aqueous Solubility: This is a fundamental parameter that influences dissolution and subsequent absorption. Poor solubility can be a major hurdle for oral drug delivery.
-
Protocol: A kinetic solubility assay using nephelometry is a common high-throughput method. The compound is dissolved in DMSO and then diluted into an aqueous buffer at various concentrations. The concentration at which precipitation is first observed is determined.
Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key determinant of a compound's ability to cross biological membranes.
-
Protocol: A common method involves determining the partitioning of the compound between n-octanol and an aqueous buffer at pH 7.4. The concentrations in each phase are measured by LC-MS/MS.
Absorption: Crossing the Barrier
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane.[8]
-
Protocol: A donor plate containing the test compound is placed on top of an acceptor plate, separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane). After an incubation period, the concentration of the compound in both plates is measured by UV-Vis spectroscopy or LC-MS/MS to determine the permeability coefficient.
Caco-2 Cell Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as the industry standard for in vitro prediction of intestinal absorption.[8]
-
Protocol: Caco-2 cells are cultured on permeable supports for over 20 days to form a confluent monolayer.[8] The test compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is monitored over time. The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A) to assess both passive permeability and the potential for active transport (efflux).
Distribution: Reaching the Target
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (primarily albumin) influences its free concentration, which is the fraction available to interact with its target and be cleared.
-
Protocol: Equilibrium dialysis is the gold standard. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber with buffer. After reaching equilibrium, the concentrations in both chambers are measured by LC-MS/MS to determine the percentage of bound and unbound drug.
Metabolism: The Body's Defense
Liver Microsomal Stability: This assay provides an initial indication of a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) in the liver.
-
Protocol: The test compound is incubated with liver microsomes (from human or other species) and NADPH (a necessary cofactor). Aliquots are taken at various time points, and the reaction is quenched. The disappearance of the parent compound is monitored by LC-MS/MS to determine its intrinsic clearance.
CYP450 Inhibition: Assessing the potential for a compound to inhibit major CYP450 isoforms is crucial for predicting drug-drug interactions.
-
Protocol: The test compound is co-incubated with human liver microsomes, a CYP isoform-specific substrate, and NADPH. The formation of the substrate's metabolite is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition by the test compound, and an IC50 value can be determined.
Illustrative In Vitro ADME Data
| Parameter | This compound | Comparator A: Thiomorpholine 1,1-dioxide | Comparator B: 3-(4-Fluorophenyl)azetidine |
| Aqueous Solubility (µM) | 150 | > 200 | 50 |
| LogD at pH 7.4 | 0.5 | -1.2 | 2.1 |
| PAMPA Permeability (10⁻⁶ cm/s) | 5.2 | 1.1 | 15.8 |
| Caco-2 Papp (A→B) (10⁻⁶ cm/s) | 4.8 | 0.9 | 12.5 |
| Caco-2 Efflux Ratio | 1.2 | 1.0 | 2.5 |
| Plasma Protein Binding (%) | 25 | < 10 | 85 |
| Human Liver Microsomal Stability (t½, min) | > 60 | > 60 | 20 |
| CYP3A4 Inhibition (IC₅₀, µM) | > 50 | > 50 | 5.8 |
This data is for illustrative purposes only.
Part 2: Definitive In Vivo Pharmacokinetic Evaluation
While in vitro assays are predictive, in vivo studies in animal models are essential to understand the integrated effects of ADME processes on the drug's concentration-time profile in the body.[9]
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: In Vivo Pharmacokinetic Study Workflow.
Study Design
A well-designed in vivo PK study is crucial for obtaining reliable data.[10]
-
Animal Model: Male Sprague-Dawley rats are a commonly used model for initial PK studies.
-
Dosing: The compound is administered both intravenously (IV) and orally (PO) to separate groups of animals. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral absorption and bioavailability.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vein. Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
A robust and validated bioanalytical method is essential for the accurate quantification of the drug in plasma.[11]
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[12]
-
Sample Preparation: Protein precipitation is a common and straightforward method for extracting the drug from plasma.[13] An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is analyzed.
-
Quantification: The concentration of the drug in the samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared in blank plasma.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability.
Illustrative In Vivo Pharmacokinetic Data (Rat)
| Parameter | This compound | Comparator A: Thiomorpholine 1,1-dioxide | Comparator B: 3-(4-Fluorophenyl)azetidine |
| Dose (IV/PO, mg/kg) | 2 / 10 | 2 / 10 | 2 / 10 |
| Cmax (ng/mL) | 450 | 600 | 150 |
| Tmax (h) | 1.0 | 0.5 | 2.0 |
| AUC (ng*h/mL) | 1800 | 2200 | 1200 |
| t½ (h) | 4.5 | 3.0 | 6.2 |
| CL (mL/min/kg) | 18.5 | 15.2 | 27.8 |
| Vd (L/kg) | 7.1 | 4.1 | 14.5 |
| F (%) | 65 | 75 | 30 |
This data is for illustrative purposes only.
Interpretation and Decision Making
The ultimate goal of this comparative analysis is to select the compound with the most promising overall profile for further development.
-
This compound (Lead Compound): The illustrative data suggests a balanced profile. Its moderate solubility and permeability translate to good oral bioavailability. The high microsomal stability and low CYP inhibition indicate a low potential for metabolic liabilities and drug-drug interactions. The half-life is in a range suitable for once or twice-daily dosing.
-
Comparator A (Thiomorpholine 1,1-dioxide): This core scaffold shows high solubility but low permeability, which is often a characteristic of highly polar molecules. While its oral bioavailability is good in this example, its utility might be limited by its physicochemical properties for certain targets.
-
Comparator B (3-(4-Fluorophenyl)azetidine): This compound is more lipophilic, leading to higher permeability but lower solubility. The higher plasma protein binding and lower half-life in liver microsomes suggest a higher potential for metabolism. The lower oral bioavailability could be a result of first-pass metabolism. The CYP inhibition is also a potential concern.
Based on this hypothetical analysis, the lead compound, This compound , demonstrates a more desirable balance of properties for further investigation compared to the two analogues.
Conclusion
A systematic and comparative approach to pharmacokinetic analysis is indispensable in modern drug discovery. By integrating a suite of in vitro ADME assays with a definitive in vivo pharmacokinetic study, researchers can build a comprehensive understanding of a compound's behavior in the body. This data-driven approach allows for the early identification of promising candidates and the efficient allocation of resources, ultimately accelerating the development of new and effective medicines. The thiomorpholine and azetidine scaffolds continue to be of great interest in medicinal chemistry, and a thorough understanding of their pharmacokinetic implications is key to unlocking their therapeutic potential.[2]
References
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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Wasit Journal for Pure sciences. Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. [Link]
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ACS Publications. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. [Link]
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PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
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NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
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Symeres. In vivo pharmacokinetic experiments in preclinical drug development. [Link]
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ResearchGate. Determination of famotidine content in human plasma by LC/MS/MS and its evaluation of bioequivalence study. [Link]
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MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]
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ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
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MDPI. Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]
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PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety protocols for analogous chemical structures and general principles of hazardous waste management.
Understanding the Compound: Hazard Profile and Chemical Characteristics
This compound, often supplied as its dihydrochloride salt (CAS No. 178312-02-2), is a heterocyclic building block used in chemical synthesis.[1][2] A critical first step in its safe handling and disposal is to understand its inherent hazards.
According to safety information from suppliers, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram, indicating it can be an irritant. The thiomorpholine 1,1-dioxide and azetidine moieties suggest that it should be handled with care, as related compounds can be irritating to the skin, eyes, and respiratory system.[3][4]
Table 1: Key Safety and Chemical Information
| Property | Information | Source |
| Chemical Name | This compound dihydrochloride | [1] |
| CAS Number | 178312-02-2 | [1] |
| Molecular Formula | C₇H₁₄N₂O₂S · 2HCl | [1] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Storage Class | 11 - Combustible Solids |
The causality behind treating this compound as hazardous waste stems from its acute toxicity and potential for irritation. Improper disposal, such as discarding it in regular trash or washing it down the drain, could lead to environmental contamination and pose a risk to public health.[4][5]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a safe working environment. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[4]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat must be worn and fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5][7] Do not attempt to neutralize or treat this chemical in the lab unless you are specifically trained and equipped to do so.
Step 1: Waste Segregation
-
Isolate the Waste: Keep waste containing this compound separate from other waste streams to prevent accidental reactions.[5][7]
-
Avoid Incompatibilities: While specific incompatibility data for this compound is limited, general practice for amines and sulfones suggests avoiding contact with strong oxidizing agents and strong acids.[4][7]
Step 2: Containerization
-
Primary Container: Unused or waste this compound should be stored in its original container if possible. If not, use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or polyethylene).
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be collected in a designated, sealed plastic bag or a labeled container for solid hazardous waste.[5][6]
Step 3: Labeling
Proper labeling is a critical component of a self-validating waste management system, ensuring that everyone who handles the waste is aware of its contents and associated hazards.
-
Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Chemical Identification: The full chemical name, "this compound," and its CAS number (178312-02-2) must be written on the label. Avoid using abbreviations or chemical formulas.[8]
-
Hazard Warning: Include the appropriate GHS pictogram (GHS07) and the hazard statement "Harmful if swallowed."
Step 4: Storage
-
Designated Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[7]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate any potential leaks or spills.
-
Storage Conditions: Keep the container in a cool, dry place, away from direct sunlight and heat sources.[9]
Step 5: Final Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow all institutional and local regulations for hazardous waste disposal.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.
-
Control the Spill: For small spills, and only if you are trained to do so, you can manage the cleanup.
-
Wear the appropriate PPE as described in Section 2.
-
Absorb the spilled solid with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[5]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
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- ChemShuttle. This compound hydrochloride;CAS No..
- Benchchem. Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- CymitQuimica. Thiomorpholine 1,1-dioxide hydrochloride.
- Sigma-Aldrich.
- Sigma-Aldrich. 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide AldrichCPR 178312-02-2.
- Benchchem. Navigating the Disposal of 2-(3-Chlorophenyl)
- Fisher Scientific.
- 001CHEMICAL. CAS No. 178312-02-2, 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride.
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Personal protective equipment for handling 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
A Researcher's Guide to Safely Handling 4-(Azetidin-3-yl)thiomorpholine 1,1-dioxide
As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Yet, with innovation comes the inherent responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, a compound featuring a reactive azetidine ring and a thiomorpholine 1,1-dioxide core. Our goal is to equip you with field-proven insights and procedural guidance that extend beyond the product, fostering a culture of safety and trust.
While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, by analyzing its structural components—an azetidine ring and a cyclic sulfone—we can establish a robust safety protocol. The dihydrochloride salt of this compound is classified as harmful if swallowed (H302) and combustible, warranting careful handling. General principles for handling novel compounds, as outlined by occupational safety authorities, must be strictly followed.[1][2][3]
The Foundation of Safety: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, the primary lines of defense are the engineering and administrative controls in your laboratory. These are non-negotiable prerequisites for handling any novel chemical compound.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[4][5] This is critical to minimize inhalation exposure to any fine powders or aerosols.
-
Designated Work Area : An area should be specifically designated for working with this compound to prevent cross-contamination. This area should be clearly labeled.
-
Chemical Hygiene Plan (CHP) : Your institution's CHP is the master document for safety.[1][3] It outlines specific procedures for handling hazardous chemicals, and all personnel must be trained on its contents.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risks of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields (ANSI Z87.1 compliant) or chemical splash goggles.[5][6] | Nitrile gloves (double-gloving recommended).[7] | Fully-buttoned laboratory coat.[5][6] | Required only if engineering controls fail or are unavailable.[6] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended over goggles due to the increased splash potential.[6][7] | Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used.[7] | Chemical-resistant apron over a laboratory coat.[5][7] | Not typically required when performed in a certified fume hood. |
| Reaction Workup and Purification | Chemical splash goggles and face shield.[6][7] | Chemical-resistant gloves appropriate for all chemicals in the procedure. | Chemical-resistant apron over a laboratory coat. | Not typically required when performed in a certified fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant coveralls or suit. | Air-purifying respirator with appropriate cartridges may be necessary depending on spill size and location.[8] |
Causality Behind PPE Choices:
-
Eye Protection : The azetidine and thiomorpholine moieties, common in many reagents, present a risk of eye irritation.[9][10] Direct contact from a splash could cause serious damage.
-
Hand Protection : Azetidine derivatives can cause skin irritation.[9][11] Double-gloving is a prudent measure to protect against tears or rapid permeation, especially when handling solutions.
-
Body Protection : A lab coat is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[5][6] A chemical-resistant apron provides an additional barrier during tasks with a higher splash risk.
Procedural Guidance: From Receipt to Disposal
A self-validating safety protocol accounts for the entire lifecycle of the chemical in the laboratory.
Step 1: Receiving and Storage
-
Inspect : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store the compound in a cool, dry, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[5][10] The container should be tightly closed.
-
Labeling : Ensure the container is clearly labeled with the chemical name, and any known hazard warnings.
Step 2: Handling and Use
-
Pre-Use Check : Before handling, review this guide and the relevant sections of your laboratory's Chemical Hygiene Plan. Ensure all necessary PPE is available and in good condition.
-
Engineering Controls : Verify that the chemical fume hood is functioning correctly.
-
Weighing : When weighing the solid, use a disposable weigh boat. Perform this task carefully to avoid generating dust.
-
Dissolution : When making solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, especially with reactive solvents.
Step 3: Spill and Emergency Procedures
-
Alert Personnel : In case of a spill, alert others in the vicinity immediately.
-
Evacuate : If the spill is large or you are unsure how to handle it, evacuate the area and follow your institution's emergency procedures.
-
Small Spills : For small spills, if you are trained and have the appropriate spill kit, you may clean it up.[5][12]
-
Don the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
-
Exposure :
-
Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12]
-
Eyes : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[9][13]
-
In all cases of exposure, seek immediate medical attention.
-
Step 4: Decontamination and Disposal
-
Decontaminate : Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Disposal : Dispose of all waste, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This process should become second nature for all laboratory personnel.
Caption: A flowchart for selecting appropriate PPE.
References
-
European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. [Link][14]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link][1]
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link][2]
-
Safety + Health. OSHA Standards to Know Before Starting Your Lab. [Link][15]
-
Industrial Safety & Hygiene News. Decoding OSHA Laboratory Standards: Safety Essentials. [Link][4]
-
The Acta Group. ECHA Publishes Concise Guidance on Chemical Safety Assessment. [Link][16]
-
European Chemicals Agency. REACH guidance documents. [Link][17]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link][19]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link][20]
-
ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link][21]
-
European Chemicals Agency. Introduction to ECHA's guidance on new CLP hazard classes. [Link][22]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link][8]
-
DuPont. PPE Solutions for Pharmaceutical Industry. [Link][23]
-
Reagentia. 4-Azetidin-3-yl-thiomorpholine 1,1-dioxide. [Link][24]
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University of California, Riverside. Standard Operating Procedure - Sulfuric Acid. [Link][12]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
